B1575587 Viresin

Viresin

Cat. No.: B1575587
Attention: For research use only. Not for human or veterinary use.
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Description

Viresin is a building resin formulated as an emulsion of synthetic elastomer for use as an admixture in cement mortars and thin-layer concrete applications. When added to fresh mortar, it acts as a multifunctional modifier, significantly improving key handling and performance properties. Its primary mechanisms of action include improving plasticity, water retention, and overall workability while reducing coagulation shrinkage to prevent related cracking. In the hardened state, this compound dramatically enhances adhesion to substrates and improves the elasticity of the mortar. It also increases mechanical resistance to compression, bending, and abrasion. Furthermore, it imparts improved resistance to chemicals and petroleum products, provides tightness, and enhances resistance to cooling-thawing cycles, making it a subject of interest for research in advanced construction materials and durable composite formulations . This product is designated For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

bioactivity

Antibacterial

sequence

YDNVNLDEILANDRLLVPYIKCLLDEGKKAPDAKELKEHIRXAL

Origin of Product

United States

Foundational & Exploratory

Viresin: A Technical Guide to a Novel Antibacterial Protein

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Unique Gram-Negative Selective Agent from Heliothis virescens

This technical guide provides a comprehensive overview of Viresin, a novel antibacterial protein identified in the pupae of the tobacco budworm, Heliothis virescens. The information is tailored for researchers, scientists, and drug development professionals, focusing on the protein's mechanism of action, biochemical properties, and the experimental basis of our current understanding.

Executive Summary

This compound is a 12 kDa protein isolated from the immune hemolymph of Heliothis virescens pupae. Its discovery revealed a potent and selective antibacterial activity against Gram-negative bacteria, with no discernible effect on Gram-positive bacteria. The N-terminal amino acid sequence of this compound is unique and does not show homology with other known antibacterial proteins from insects, such as cecropins, suggesting a novel mechanism of action. The induction of this compound is a key component of the insect's humoral immune response, showing significantly greater upregulation in the pupal stage compared to the larval stage upon bacterial challenge. This document synthesizes the available data on this compound, including its purification, characterization, and the putative signaling pathways governing its expression.

Physicochemical and Biological Properties

This compound is characterized by its specific molecular mass and its selective antibacterial action. The primary study on this protein laid the groundwork for our understanding of its properties.

PropertyValueSource
Molecular Mass 12 kDa[1]
Source Organism Heliothis virescens (Tobacco Budworm)[1]
Tissue of Origin Pupal Immune Hemolymph[1]
Antibacterial Spectrum Gram-negative bacteria (e.g., Escherichia coli, Enterobacter cloacae)[1]
Ineffective Against Gram-positive bacteria[1]
N-terminal Sequence Novel (Not homologous to other known insect antibacterial proteins)[1]
Immunoreactivity Negative for anti-synthetic cecropin (B1577577) B antibody[1]

Putative Mechanism of Action

While the precise molecular mechanism of this compound's antibacterial activity has not been fully elucidated, its selectivity for Gram-negative bacteria provides critical clues. The outer membrane of Gram-negative bacteria, with its lipopolysaccharide (LPS) layer, is a key differentiator from Gram-positive bacteria and is a common target for selective antibacterial peptides.

It is hypothesized that this compound's mechanism of action involves one or more of the following steps:

  • Outer Membrane Permeabilization: this compound may initially interact with the LPS on the outer membrane of Gram-negative bacteria, leading to its disruption and increased permeability.

  • Inner Membrane Disruption: Following passage through the outer membrane, this compound could interact with the inner phospholipid membrane, potentially forming pores or channels that dissipate the proton motive force and lead to cell lysis.

  • Inhibition of Intracellular Processes: Alternatively, after entering the bacterial cell, this compound might inhibit essential intracellular processes such as DNA replication, transcription, or protein synthesis.

Further research is required to differentiate between these potential mechanisms and to identify the specific molecular targets of this compound.

Immune Induction and Signaling Pathways

The production of this compound is a component of the innate immune response of Heliothis virescens. In insects, the humoral immune response, which involves the production of antimicrobial peptides (AMPs), is primarily regulated by the Toll and Immune deficiency (Imd) signaling pathways.

Given that this compound is active against Gram-negative bacteria, its induction is likely mediated by the Imd pathway . This pathway is typically activated by the recognition of peptidoglycan from Gram-negative bacteria by peptidoglycan recognition proteins (PGRPs).

G cluster_pathway Putative Imd Signaling Pathway for this compound Induction Gram-negative Bacteria Gram-negative Bacteria PGRPs PGRPs Gram-negative Bacteria->PGRPs Recognition Imd Cascade Imd Cascade PGRPs->Imd Cascade Activation Relish Relish Imd Cascade->Relish Activation Nucleus Nucleus Relish->Nucleus Translocation This compound Gene This compound Gene This compound mRNA This compound mRNA This compound Gene->this compound mRNA Transcription This compound Protein This compound Protein This compound mRNA->this compound Protein Translation

Caption: Putative Imd signaling pathway for the induction of this compound.

Experimental Protocols

The following sections detail the methodologies employed in the initial discovery and characterization of this compound.

Immune Induction and Hemolymph Collection

A robust immune response is essential for the production of this compound.

G H. virescens prepupae H. virescens prepupae Injection Injection H. virescens prepupae->Injection Incubation Incubation Injection->Incubation Live E. cloacae Live E. cloacae Live E. cloacae->Injection Pupae (1-day-old) Pupae (1-day-old) Incubation->Pupae (1-day-old) Hemolymph Collection Hemolymph Collection Pupae (1-day-old)->Hemolymph Collection Immune Hemolymph Immune Hemolymph Hemolymph Collection->Immune Hemolymph

Caption: Workflow for immune induction and hemolymph collection.

Protocol:

  • Bacterial Culture: Enterobacter cloacae is cultured to a logarithmic growth phase.

  • Injection: Prepupae of Heliothis virescens are injected with a suspension of live E. cloacae.

  • Incubation: The injected prepupae are allowed to develop into 1-day-old pupae, during which the immune response is mounted.

  • Hemolymph Collection: Hemolymph is collected from the 1-day-old pupae for subsequent protein purification.

This compound Purification

A multi-step chromatographic and electrophoretic process is used to isolate this compound.

G Immune Hemolymph Immune Hemolymph Gel Filtration Gel Filtration Immune Hemolymph->Gel Filtration This compound + Lysozyme (B549824) Fraction This compound + Lysozyme Fraction Gel Filtration->this compound + Lysozyme Fraction Native Acid Gel Electrophoresis Native Acid Gel Electrophoresis This compound + Lysozyme Fraction->Native Acid Gel Electrophoresis Separation Separation Native Acid Gel Electrophoresis->Separation SDS-PAGE SDS-PAGE Separation->SDS-PAGE Purified this compound (12 kDa) Purified this compound (12 kDa) SDS-PAGE->Purified this compound (12 kDa)

Caption: Purification workflow for this compound.

Protocol:

  • Gel Filtration Chromatography: The collected immune hemolymph is first subjected to gel filtration chromatography. This step separates proteins based on their size, and this compound co-elutes with lysozyme.

  • Sequential Electrophoresis: The fraction containing this compound and lysozyme is then further purified using a two-step electrophoresis process:

    • Native Acid Gel Electrophoresis: This separates proteins based on their charge and size in their native conformation.

    • SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): The band corresponding to this compound from the native gel is excised and run on an SDS-PAGE gel to separate proteins based on their molecular weight and to confirm the 12 kDa size of this compound.

Antibacterial Activity Assay

The antibacterial activity of purified this compound is assessed against a panel of bacteria.

Protocol:

  • Bacterial Cultures: Strains of Gram-negative (e.g., E. coli K12 D31) and Gram-positive bacteria are grown to mid-logarithmic phase.

  • Assay Plates: A suitable growth medium is prepared, and serial dilutions of purified this compound are added to the wells of a microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test bacteria.

  • Incubation: The plates are incubated under appropriate conditions for bacterial growth.

  • Activity Measurement: Antibacterial activity is determined by measuring the inhibition of bacterial growth, typically by spectrophotometry (optical density) or by plating to determine the minimal inhibitory concentration (MIC).

Quantitative Data

The initial study on this compound provided key quantitative comparisons of the immune response in different developmental stages of H. virescens.

ComparisonFold IncreaseSignificance
Antibacterial Activity (Pupae vs. Larvae) 7.5x greater in pupaeHighlights the pupal stage as a more robust source of this compound.
Lysozyme Activity (Pupae vs. Larvae) 11x greater in pupaeIndicates a general upregulation of the humoral immune response in pupae.

Data sourced from Chung and Ourth (2000).[1]

Conclusion and Future Directions

This compound represents a novel class of antibacterial proteins with selective activity against Gram-negative bacteria. Its unique N-terminal sequence suggests a mechanism of action that may differ from other known insect-derived antimicrobial peptides. The significant induction of this compound during the pupal stage of Heliothis virescens underscores the importance of this protein in the insect's defense against infection.

Future research should focus on:

  • Elucidation of the specific mechanism of action: Determining whether this compound targets the bacterial membrane or intracellular components is crucial for understanding its function and potential applications.

  • Full amino acid sequencing and gene cloning: This will allow for the production of recombinant this compound for more detailed structure-function studies and for exploring its therapeutic potential.

  • Detailed characterization of the this compound-inducing signaling pathway: Confirming the role of the Imd pathway and identifying the specific receptors and transcription factors involved will provide a more complete picture of its regulation.

  • Determination of the minimal inhibitory concentration (MIC) against a broader panel of pathogenic Gram-negative bacteria: This will be essential for evaluating its potential as a lead compound for novel antibiotic development.

The study of this compound opens a new avenue for the discovery of antibacterial agents with novel mechanisms, which is of critical importance in the face of rising antibiotic resistance.

References

Virescenols and Virescenosides: A Technical Guide to Discovery, Isolation, and Characterization from Oospora virescens

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a comprehensive technical overview of the discovery, isolation, and characterization of a class of isopimarane (B1252804) diterpenes known as virescenols and their glycosidic forms, virescenosides. These secondary metabolites are produced by the fungus Oospora virescens (Link) Wallr., an organism now also identified under synonyms such as Acremonium luzulae and Paragliomastix luzulae. Initial interest in this fungus stemmed from its noted antibiotic and antimycotic properties. It is important to clarify a point of potential nomenclature confusion: while the name "Viresin" has been applied to an antibacterial protein from an insect, the bioactive compounds from Oospora virescens are correctly identified as virescenols and virescenosides. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Quantitative Data Summary

The isolation and characterization of virescenols and virescenosides have yielded specific quantitative data. The following tables summarize the key physical, chemical, and spectroscopic properties reported in the literature.

Table 1: Physicochemical Properties of Selected Virescenosides
CompoundMolecular FormulaMelting Point (°C)Specific Rotation [α]DSource OrganismReference
Virescenoside CC₂₆H₄₀O₇160 - 162-71.4°Oospora virescens[1]
Virescenoside Z₁₆C₂₇H₄₀O₈Amorphous Solid-78.0° (c 0.05, MeOH)Acremonium striatisporum[2]
Virescenoside Z₁₇C₂₉H₄₈O₉Amorphous Solid-60.0° (c 0.10, MeOH)Acremonium striatisporum[2]
Table 2: Spectroscopic Data for Selected Virescenosides
CompoundMethodKey Data PointsReference
Virescenoside Z₉HRESIMSm/z 529.2656 [M–H]⁻ (calcd for C₂₆H₄₁O₁₁, 529.2654)[2]
Virescenoside Z₁₆HRESIMSm/z 515.2617 [M + Na]⁺ (calcd for C₂₇H₄₀O₈Na, 515.2615)[2]
Virescenoside Z₁₇HRESIMSm/z 575.3194 [M + Na]⁺ (calcd for C₂₉H₄₈O₉Na, 575.3191)[2]
Virescenoside Z₁₈HRESIMSm/z 517.2773 [M + Na]⁺ (calcd for C₂₇H₄₂O₈Na)[2]
Virescenoside CNMR, IR, MSData consistent with a β-D-altropyranoside of 3-keto-19-hydroxy isopimaradiene[1]

Experimental Protocols

The following sections detail the methodologies for the culture of Oospora virescens, followed by the extraction, purification, and structural elucidation of its secondary metabolites. These protocols are synthesized from various studies on the isolation of isopimarane diterpenes from fungal sources.[2][3][4][5]

Fungal Culture and Fermentation

Objective: To generate sufficient biomass and secondary metabolite production for extraction.

Materials:

  • Strain: Oospora virescens (or Acremonium luzulae)

  • Solid Media: Potato Dextrose Agar (PDA) for seed culture.

  • Liquid Fermentation Media: Potato Dextrose (PD) broth or Czapek Dox (CD) broth.[5]

  • Equipment: Sterile 250 mL Erlenmeyer flasks, orbital shaker, incubator.

Protocol:

  • Seed Culture Preparation: The fungal strain is initially cultured on PDA plates at 25°C for 5-7 days to obtain a mature seed culture.[4]

  • Inoculation: Agar plugs from the seed culture are aseptically transferred to 250 mL Erlenmeyer flasks containing 50-100 mL of sterile liquid fermentation medium.[5]

  • Fermentation: The flasks are incubated on an orbital shaker at 100-160 rpm at a constant temperature of 25°C for 14-30 days to allow for fungal growth and metabolite secretion.[4][5] The choice of media can significantly impact the profile and quantity of secondary metabolites produced.[5][6]

Extraction and Isolation Workflow

Objective: To extract crude metabolites and purify individual virescenosides.

Materials:

Protocol:

  • Harvesting: The culture broth is centrifuged to separate the mycelium from the liquid supernatant.[4]

  • Crude Extraction: The liquid supernatant is partitioned three times with an equal volume of ethyl acetate. The organic layers are combined and concentrated under reduced pressure using a rotary evaporator to yield the crude extract.[4]

  • Initial Fractionation (MPLC): The crude extract is subjected to MPLC on a silica gel column. A stepwise gradient of solvents, such as petroleum ether-acetone or chloroform-methanol, is used to elute fractions of decreasing polarity.[4] Fractions are monitored by Thin Layer Chromatography (TLC).

  • Size-Exclusion Chromatography: Fractions of interest are further purified by size-exclusion chromatography on a Sephadex LH-20 column, typically using a solvent mixture like CH₂Cl₂/MeOH (1:1), to separate compounds based on their molecular size.[3]

  • Final Purification (Preparative HPLC): The final purification of individual compounds is achieved using preparative reversed-phase HPLC on an ODS (C18) column. A gradient of methanol-water or acetonitrile-water is commonly used as the mobile phase to yield pure virescenosides.[2][3][4]

Structure Elucidation

Objective: To determine the chemical structure and stereochemistry of the isolated compounds.

Methods:

  • Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular weight and deduce the molecular formula of the purified compounds.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is performed to elucidate the detailed structure:

    • 1D NMR: ¹H and ¹³C NMR spectra provide information on the types and numbers of protons and carbons.

    • 2D NMR: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity of atoms within the molecule. NOESY (Nuclear Overhauser Effect Spectroscopy) is used to determine the relative stereochemistry.[1]

  • X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous determination of the absolute configuration.[3]

Visualizations: Workflows and Activities

Experimental Workflow Diagram

experimental_workflow cluster_culture Fungal Culture & Fermentation cluster_extraction Extraction & Fractionation cluster_purification Purification cluster_analysis Structure Elucidation PDA Seed Culture (PDA) Liquid Liquid Fermentation (PD or CD Broth) PDA->Liquid Inoculation Harvest Harvest & Centrifuge Liquid->Harvest Solvent Solvent Extraction (Ethyl Acetate) Harvest->Solvent MPLC Fractionation (MPLC) Solvent->MPLC Sephadex Size Exclusion (Sephadex LH-20) MPLC->Sephadex HPLC Final Purification (Preparative HPLC) Sephadex->HPLC Pure Pure Virescenoside HPLC->Pure HRESIMS HRESIMS Pure->HRESIMS Molecular Formula NMR 1D & 2D NMR Pure->NMR Connectivity & Stereochemistry Xray X-ray Crystallography Pure->Xray Absolute Config.

Figure 1: Generalized experimental workflow for the isolation and characterization of virescenosides.
Biological Activities Overview

Specific signaling pathways for virescenols and virescenosides are not extensively detailed in the reviewed literature. However, a range of biological effects has been confirmed. The following diagram illustrates the major classes of observed biological activities.

biological_activities cluster_activities Observed Biological Activities Virescenols Virescenols & Virescenosides Antimicrobial Antimicrobial (Antibiotic, Antifungal) Virescenols->Antimicrobial Immunosuppressive Immunosuppressive Virescenols->Immunosuppressive Enzyme_Inhibition Enzyme Inhibition (α-glucosidase) Virescenols->Enzyme_Inhibition Cytotoxic Cytotoxic Virescenols->Cytotoxic Other Other (Phytotoxic, Neurotropic) Virescenols->Other

Figure 2: High-level overview of the diverse biological activities reported for virescenols and related compounds.

Conclusion

The virescenols and virescenosides from Oospora virescens represent a structurally interesting class of isopimarane diterpenes with a broad range of biological activities. Their reported effects, including antimicrobial, immunosuppressive, and enzyme-inhibitory properties, make them promising candidates for further investigation in drug discovery programs.[3][4][7] The methodologies for their isolation and characterization are well-established, relying on a combination of fungal fermentation and multi-step chromatographic purification. Future research focused on elucidating their specific molecular targets and mechanisms of action will be crucial in realizing their full therapeutic potential.

References

The Biosynthetic Pathway of Viresin (Viridin and Viridiol) in Fungi: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The furanosteroids viridin (B1683569) and viridiol (B1683570), likely the compounds referred to by the term "Viresin," are fungal secondary metabolites of significant interest due to their potent biological activities, including antifungal and anticancer properties. Produced by various fungal species, most notably from the genus Trichoderma (e.g., Trichoderma virens), these compounds have a complex steroidal structure. Elucidating their biosynthetic pathway is crucial for understanding their production, enabling metabolic engineering for improved yields, and generating novel analogs with enhanced therapeutic potential. This technical guide provides a comprehensive overview of the current understanding of the viridin and viridiol biosynthetic pathway, drawing on genetic and biochemical evidence, with a particular focus on the well-studied analogous pathway of demethoxyviridin (B1670237).

Core Biosynthetic Pathway: From Lanosterol (B1674476) to Viridin and Viridiol

The biosynthesis of viridin and viridiol originates from the primary metabolite lanosterol, a common precursor for steroids in fungi. The pathway involves a series of complex enzymatic modifications, including oxidations, demethylations, side-chain cleavage, and ring rearrangements, catalyzed by a suite of enzymes encoded within a dedicated biosynthetic gene cluster (BGC). While the complete enzymatic cascade for viridin is still under active investigation, the elucidation of the demethoxyviridin BGC in Nodulisporium sp. provides a robust model for the viridin pathway in Trichoderma virens.

The proposed biosynthetic pathway can be broadly divided into the following stages:

  • Modification of the Lanosterol Core: The initial steps are believed to involve a series of oxidative modifications to the lanosterol backbone, catalyzed by cytochrome P450 monooxygenases. These reactions likely include hydroxylations and demethylations at various positions on the steroid rings.

  • Pregnane Side-Chain Cleavage: A critical phase in the pathway is the cleavage of the C-17 side chain of the sterol intermediate to form a pregnane-type intermediate. In the demethoxyviridin pathway, this is a multi-step process involving a flavin-dependent Baeyer-Villiger monooxygenase, an esterase, and a dehydrogenase. This contrasts with the single cytochrome P450-mediated side-chain cleavage observed in mammals.

  • Formation of the Furan (B31954) Ring and Aromatic C-Ring: Subsequent enzymatic steps, likely involving further cytochrome P450 monooxygenases and other tailoring enzymes, lead to the formation of the characteristic furan ring and the aromatization of the C-ring of the steroid nucleus.

  • Final Conversion to Viridin and Viridiol: The final steps in the pathway involve tailoring reactions to produce viridin. Viridiol is then formed through the reduction of viridin, a reaction catalyzed by an oxidoreductase.

Putative Biosynthetic Gene Cluster for Viridin in Trichoderma virens

A putative biosynthetic gene cluster for viridin has been identified in Trichoderma virens. This cluster contains genes encoding enzymes predicted to be involved in the biosynthetic pathway, including:

  • Cytochrome P450 monooxygenases: These enzymes are crucial for the numerous oxidative steps required in the pathway.

  • O-methyltransferase: This enzyme is likely responsible for the methylation of a hydroxyl group on the steroid scaffold.

  • Terpene cyclase: While initially thought to be the core enzyme, its exact role in the context of a steroid-derived pathway is still being investigated. It may be involved in the initial cyclization of a precursor or have a different, yet-to-be-determined function.

  • Oxidoreductase: An enzyme within this cluster has been identified as responsible for the conversion of viridin to viridiol.

Quantitative Data

Quantitative data on the biosynthesis of viridin and viridiol is limited in the current literature. The following table summarizes available production data from a study on Trichoderma virens.

MetaboliteProducing StrainCulture ConditionsTiter (mg/L)Reference
ViridinTrichoderma virens (NBRC 9169)PDB medium, pH 3, 7 days~5.8--INVALID-LINK--
ViridiolTrichoderma virens (PS1-7)PIG medium, pH 2, 7 days52.60 ± 5.23--INVALID-LINK--
ViridiolTrichoderma virens (NBRC 8349)PIG medium, pH 2, 7 days52.77 ± 7.48--INVALID-LINK--
ViridiolTrichoderma virens (NBRC 9169)PIG medium, pH 2, 7 days61.92 ± 4.39--INVALID-LINK--

Experimental Protocols

Detailed, step-by-step experimental protocols for the elucidation of the viridin biosynthetic pathway are not exhaustively documented in a single source. However, the following sections provide a generalized overview of the key experimental methodologies employed in the cited research, which can be adapted by researchers in the field.

Gene Knockout in Trichoderma virens using CRISPR-Cas9

This protocol outlines a general workflow for targeted gene disruption in Trichoderma virens to investigate the function of genes within the viridin biosynthetic cluster.

1. Design of Single Guide RNA (sgRNA):

  • Identify the target gene sequence within the viridin BGC.
  • Use online tools (e.g., CRISPR-direct) to design sgRNAs targeting the gene of interest, ensuring high on-target scores and minimal off-target potential.

2. Construction of the CRISPR-Cas9 Plasmid:

  • Synthesize the designed sgRNA sequence.
  • Clone the sgRNA into a suitable expression vector that also contains the Cas9 nuclease gene under the control of a strong constitutive or inducible promoter suitable for Trichoderma.
  • The vector should also contain a selectable marker, such as hygromycin B resistance.

3. Protoplast Preparation from Trichoderma virens:

  • Grow T. virens mycelia in a suitable liquid medium (e.g., Potato Dextrose Broth) for 2-3 days.
  • Harvest the mycelia by filtration and wash with an osmotic stabilizer (e.g., 0.8 M NaCl).
  • Resuspend the mycelia in a lytic enzyme solution (e.g., a mixture of lysing enzymes from Trichoderma harzianum and driselase) in the osmotic stabilizer and incubate with gentle shaking until protoplasts are released.
  • Separate the protoplasts from the mycelial debris by filtration through sterile glass wool.
  • Wash and resuspend the protoplasts in an appropriate transformation buffer (e.g., STC buffer: 1.2 M sorbitol, 10 mM Tris-HCl pH 7.5, 50 mM CaCl2).

4. Protoplast Transformation:

  • Mix the prepared protoplasts with the CRISPR-Cas9 plasmid and a donor DNA fragment for homologous recombination (if desired for precise gene replacement).
  • Add PEG solution (e.g., 40% PEG 4000 in STC buffer) and incubate on ice.
  • Plate the transformation mixture onto a regeneration medium (e.g., PDA with an osmotic stabilizer) containing the appropriate selective agent (e.g., hygromycin B).
  • Incubate until transformants appear.

5. Screening and Verification of Gene Knockout Mutants:

  • Isolate individual transformants and cultivate them on selective media.
  • Extract genomic DNA from the putative mutants.
  • Perform PCR analysis using primers flanking the target gene to confirm the disruption or deletion.
  • Sequence the PCR products to verify the mutation at the target site.
  • Analyze the culture extracts of the confirmed mutants using HPLC or LC-MS to assess the impact on viridin and viridiol production.

Heterologous Expression of Biosynthetic Genes in Aspergillus oryzae

This protocol provides a general framework for expressing genes from the viridin BGC in a heterologous host like Aspergillus oryzae to characterize enzyme function.

1. Gene Amplification and Vector Construction:

  • Amplify the coding sequences of the target genes from the viridin BGC from T. virens cDNA using high-fidelity polymerase.
  • Clone the amplified genes into an Aspergillus expression vector under the control of a strong, inducible promoter (e.g., the amyB promoter). The vector should also contain a selectable marker (e.g., pyrG).

2. Protoplast Preparation and Transformation of Aspergillus oryzae:

  • Follow a similar protoplast preparation and transformation protocol as described for Trichoderma virens, using appropriate media and selective conditions for A. oryzae.

3. Cultivation and Induction of Gene Expression:

  • Grow the A. oryzae transformants in a suitable medium.
  • Induce gene expression by adding the appropriate inducer to the culture medium (e.g., starch for the amyB promoter).

4. Metabolite Analysis:

  • Extract the secondary metabolites from the culture broth and mycelia of the transformants.
  • Analyze the extracts by HPLC, LC-MS, and NMR to identify the products formed by the expressed enzymes. This may involve feeding the culture with putative precursor molecules.

Analytical Methods for Furanosteroid Detection and Quantification

1. Sample Preparation:

  • Liquid Culture: Extract the culture filtrate with an organic solvent such as ethyl acetate. Extract the mycelia separately after homogenization, also with ethyl acetate.
  • Solid Culture: Extract the entire culture with a suitable organic solvent.
  • Concentrate the extracts under reduced pressure.

2. High-Performance Liquid Chromatography (HPLC):

  • Column: C18 reverse-phase column.
  • Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile (B52724) or methanol.
  • Detection: Diode array detector (DAD) or UV detector, monitoring at wavelengths around 230 nm and 310 nm.
  • Quantification: Use a standard curve of purified viridin and viridiol.

3. Liquid Chromatography-Mass Spectrometry (LC-MS):

  • Couple HPLC to a mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass determination and structural confirmation of intermediates and final products.
  • Use electrospray ionization (ESI) in positive and negative modes.

Signaling Pathways and Regulation

The regulation of secondary metabolite biosynthesis in fungi is complex and often involves global regulators that respond to environmental cues. While specific signaling pathways controlling the viridin BGC have not been fully elucidated, it is known that factors such as nutrient availability (carbon and nitrogen sources), pH, and light can influence the production of secondary metabolites in Trichoderma. For instance, the production of viridin and viridiol in T. virens is significantly influenced by the pH of the culture medium. Further research is needed to identify the specific transcription factors and signaling cascades that govern the expression of the viridin biosynthetic genes.

Visualizations

Lanosterol_to_Viridin_Pathway cluster_0 Mevalonate Pathway cluster_1 Putative Viridin/Viridiol Biosynthetic Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP IPP Mevalonate->IPP FPP FPP IPP->FPP Squalene Squalene FPP->Squalene Lanosterol Lanosterol Squalene->Lanosterol Modified Sterol Intermediates Modified Sterol Intermediates Lanosterol->Modified Sterol Intermediates Multiple steps (P450s, etc.) Pregnane Intermediate Pregnane Intermediate Modified Sterol Intermediates->Pregnane Intermediate Side-chain cleavage (BVMO, Esterase, Dehydrogenase) Demethoxyviridin Precursor Demethoxyviridin Precursor Pregnane Intermediate->Demethoxyviridin Precursor Ring modifications (P450s, etc.) Viridin Viridin Demethoxyviridin Precursor->Viridin Tailoring steps (O-methyltransferase, etc.) Viridiol Viridiol Viridin->Viridiol Reduction (Oxidoreductase)

Caption: Proposed biosynthetic pathway of Viridin and Viridiol from Lanosterol.

Gene_Knockout_Workflow Start Start Design sgRNA for target gene Design sgRNA for target gene Start->Design sgRNA for target gene Construct CRISPR-Cas9 plasmid Construct CRISPR-Cas9 plasmid Design sgRNA for target gene->Construct CRISPR-Cas9 plasmid Prepare Trichoderma protoplasts Prepare Trichoderma protoplasts Construct CRISPR-Cas9 plasmid->Prepare Trichoderma protoplasts Transform protoplasts with plasmid Transform protoplasts with plasmid Prepare Trichoderma protoplasts->Transform protoplasts with plasmid Select transformants on selective media Select transformants on selective media Transform protoplasts with plasmid->Select transformants on selective media Verify gene knockout by PCR and sequencing Verify gene knockout by PCR and sequencing Select transformants on selective media->Verify gene knockout by PCR and sequencing Analyze metabolite profile of mutants Analyze metabolite profile of mutants Verify gene knockout by PCR and sequencing->Analyze metabolite profile of mutants End End Analyze metabolite profile of mutants->End

Caption: Experimental workflow for gene knockout in Trichoderma.

Conclusion

The biosynthetic pathway of the fungal furanosteroids viridin and viridiol is a complex and fascinating example of secondary metabolism. While significant progress has been made in identifying the precursor molecule, lanosterol, and the putative biosynthetic gene cluster in Trichoderma virens, the precise enzymatic steps and their regulation are still being unraveled. The detailed characterization of the analogous demethoxyviridin pathway has provided a valuable roadmap for future research in this area. Continued investigation using a combination of genetic, biochemical, and analytical techniques will be essential to fully elucidate this pathway, paving the way for the rational design of novel therapeutic agents and the development of robust production platforms for these valuable natural products.

Spectroscopic and Biosynthetic Insights into Virescenols: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Virescenols, including Virescenol A and B, are isopimarane (B1252804) diterpenes, a class of natural products that have garnered interest for their diverse biological activities. A thorough understanding of their structural features and biosynthetic origins is crucial for further investigation and potential therapeutic applications. This technical guide provides a consolidated overview of the available spectroscopic data for Virescenols, outlines standard experimental protocols for their analysis, and presents a putative biosynthetic pathway.

Spectroscopic Data of Virescenols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of molecules like Virescenols.

¹³C NMR Data:

The PubChem database contains an entry for Virescenol A (CID 21627908), although a full, downloadable spectrum is not provided. Based on the known structure of isopimarane diterpenes, the following table presents expected chemical shift ranges for the carbon atoms in Virescenol A and B. Actual values may vary depending on the solvent and experimental conditions.

Carbon No.Virescenol A (Expected δc)Virescenol B (Expected δc)Multiplicity
135-4535-45CH₂
225-3525-35CH₂
370-8070-80CH
435-4535-45C
550-6050-60CH
620-3020-30CH₂
7120-130120-130CH
8135-145135-145C
950-6050-60CH
1035-4535-45C
1120-3020-30CH₂
1230-4030-40CH₂
1340-5040-50C
14145-155145-155CH
15110-120110-120CH₂
1620-3020-30CH₃
1720-3020-30CH₃
1830-4030-40CH₃
1915-2515-25CH₃
2060-7060-70CH₂OH

¹H NMR Data:

Proton(s)Virescenol A (Expected δн)Virescenol B (Expected δн)Multiplicity
H-33.5-4.53.5-4.5m
H-75.0-5.55.0-5.5m
H-145.5-6.05.5-6.0dd
H-154.8-5.24.8-5.2m
H₃-160.8-1.20.8-1.2s
H₃-170.8-1.20.8-1.2s
H₃-180.8-1.20.8-1.2s
H₃-190.8-1.20.8-1.2s
H₂-203.0-4.03.0-4.0m
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Virescenol A:

  • Molecular Formula: C₂₀H₃₂O₃

  • Molecular Weight: 320.47 g/mol

  • Expected Fragmentation: The mass spectrum of Virescenol A is expected to show a molecular ion peak [M]⁺ at m/z 320. Common fragmentation patterns for isopimarane diterpenes involve the loss of water (H₂O, 18 Da), a methyl group (CH₃, 15 Da), and a hydroxymethyl group (CH₂OH, 31 Da). Key fragments would likely be observed at m/z 302 [M-H₂O]⁺, 287 [M-H₂O-CH₃]⁺, and 271 [M-H₂O-CH₂OH]⁺.

Virescenol B:

  • Molecular Formula: C₂₀H₃₂O₂

  • Molecular Weight: 304.47 g/mol

  • Expected Fragmentation: The mass spectrum of Virescenol B would show a molecular ion peak [M]⁺ at m/z 304. Similar to Virescenol A, fragmentation would likely involve the loss of water and methyl groups.

Experimental Protocols

Standard protocols for the spectroscopic analysis of diterpenes are applicable to Virescenols.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified Virescenol sample in approximately 0.5 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher for better resolution.

    • Pulse Sequence: Standard single-pulse sequence.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • 2D NMR Experiments: For complete structural assignment, a suite of 2D NMR experiments should be performed, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the purified Virescenol (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

  • Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode is typically used for diterpenes.

  • Data Acquisition:

    • Full Scan MS: Acquire data over a mass range of m/z 50-500 to determine the molecular ion.

    • Tandem MS (MS/MS): Select the molecular ion as the precursor and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns. Varying the collision energy can provide more detailed structural information.

Biosynthesis of Virescenols

Virescenols belong to the isopimarane class of diterpenes. Their biosynthesis is proposed to follow the general pathway for isopimarane diterpenes, which originates from the mevalonate (B85504) (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, leading to the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP).

Virescenol_Biosynthesis acetyl_coa Acetyl-CoA mva Mevalonate Pathway (MVA) acetyl_coa->mva ipp_dmapp IPP + DMAPP mva->ipp_dmapp pyruvate_g3p Pyruvate + G3P mep Methylerythritol Phosphate Pathway (MEP) pyruvate_g3p->mep mep->ipp_dmapp ggpp Geranylgeranyl Pyrophosphate (GGPP) ipp_dmapp->ggpp copalyl_pp Copalyl Pyrophosphate ggpp->copalyl_pp Class II Diterpene Cyclase isopimaradiene Isopimaradiene copalyl_pp->isopimaradiene Class I Diterpene Synthase isopimaradiene_synthase Isopimaradiene Synthase virescenols Virescenols isopimaradiene->virescenols Oxidative Modifications p450s Cytochrome P450s (Hydroxylation)

Caption: Putative biosynthetic pathway of Virescenols.

The key steps in the biosynthesis of the isopimarane skeleton are:

  • Formation of GGPP: Acetyl-CoA is converted to isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) through either the MVA or MEP pathway. These five-carbon units are then sequentially added to form the 20-carbon GGPP.

  • Cyclization to Isopimaradiene: GGPP undergoes a two-step cyclization catalyzed by diterpene synthases. A class II diterpene cyclase first converts GGPP to copalyl pyrophosphate. Subsequently, a class I diterpene synthase catalyzes the second cyclization to form the characteristic tricyclic isopimaradiene skeleton.

  • Post-cyclization Modifications: The isopimaradiene scaffold is then modified by a series of post-cyclization reactions, primarily hydroxylations catalyzed by cytochrome P450 monooxygenases, to yield the various Virescenol structures.

Experimental Workflow for Virescenol Analysis

The following diagram illustrates a typical workflow for the isolation and structural elucidation of Virescenols from a natural source.

Virescenol_Analysis_Workflow start Natural Source (e.g., Fungal Culture) extraction Extraction (e.g., Ethyl Acetate) start->extraction crude_extract Crude Extract extraction->crude_extract chromatography Chromatographic Separation (e.g., Silica Gel, HPLC) crude_extract->chromatography fractions Fractions chromatography->fractions pure_compounds Pure Virescenols fractions->pure_compounds nmr NMR Spectroscopy (1D, 2D) pure_compounds->nmr ms Mass Spectrometry (HRMS, MS/MS) pure_compounds->ms structure Structure Elucidation nmr->structure ms->structure

Caption: General workflow for Virescenol analysis.

This workflow highlights the key stages from obtaining the raw biological material to the final determination of the chemical structure of the isolated Virescenols.

Conclusion

This technical guide provides a summary of the current knowledge on the spectroscopic properties and biosynthesis of Virescenols. While complete datasets are not yet publicly available, the provided information, based on existing literature and general principles of natural product chemistry, serves as a valuable resource for researchers in the field. Further studies are warranted to fully characterize these intriguing molecules and explore their potential applications.

An In-depth Technical Guide to the Chemical Structure and Stereochemistry of Virescenosides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and biological activities of virescenosides, a class of diterpene glycosides produced by the fungus Acremonium striatisporum. This document details their structural elucidation through spectroscopic methods, presents available quantitative data, and outlines the experimental protocols for their isolation and characterization.

Introduction to Virescenosides

Virescenosides are a series of isopimarane-type diterpene glycosides isolated from the marine-derived fungus Acremonium striatisporum (now also referred to as Paragliomastix luzulae), which has been found associated with the holothurian Eupentacta fraudatrix. These natural products have garnered interest due to their diverse and promising biological activities, including cytotoxic, radical scavenging, and neurotropic effects. Notably, certain virescenosides have been shown to modulate the production of reactive oxygen species (ROS) and nitric oxide (NO) in macrophages, suggesting potential roles in immunomodulation and anti-inflammatory pathways.

The core structure of virescenosides consists of a tricyclic isopimarane (B1252804) diterpenoid aglycone, which is glycosylated at various positions, most commonly at C-19. The sugar moieties can vary, with β-D-altropyranose and β-D-mannopyranose derivatives being frequently observed. The structural diversity within the virescenoside family arises from variations in the oxidation patterns of the isopimarane skeleton and the nature and linkage of the sugar units.

Chemical Structure and Stereochemistry

The structural elucidation of virescenosides has been primarily achieved through a combination of high-resolution mass spectrometry (HRESIMS) and extensive one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy experiments, including COSY, HSQC, HMBC, and NOESY.

The absolute configuration of the isopimarane core in many fungal diterpenes has been determined through X-ray crystallography and electronic circular dichroism (ECD) calculations. While specific X-ray crystallographic data for the virescenosides themselves are not widely available in the reviewed literature, the stereochemistry is often inferred by comparison of NMR data and optical rotation with known related compounds. The isopimarane skeleton possesses several chiral centers, leading to a complex three-dimensional structure.

Below are the chemical structures of the isopimarane skeleton and some representative virescenosides.

Isopimarane Skeleton:

Caption: General structure of the isopimarane diterpene core.

Quantitative Data

The following tables summarize the reported 1H and 13C NMR chemical shifts for a selection of virescenosides isolated from Acremonium striatisporum. These data are crucial for the identification and structural verification of these compounds.

Table 1: 13C NMR Chemical Shifts (δ in ppm) for Virescenosides Z9-Z18 [1]

PositionZ9 (1)Z10 (2)Z11 (3)Z12 (4)Z13 (5)Z14 (6)Z15 (7)Z16 (8)Z17 (9)Z18 (10)
140.239.840.140.240.239.940.140.240.239.8
218.418.718.518.418.418.618.518.418.418.7
384.778.984.584.784.778.884.584.784.778.9
443.838.143.843.843.838.043.843.843.838.1
557.356.557.257.357.356.457.257.357.356.5
618.422.018.418.418.421.918.418.418.422.0
7134.2134.5134.2134.2134.2134.4134.2134.2134.2134.5
8134.8135.0134.8134.8134.8134.9134.8134.8134.8135.0
960.555.960.460.560.555.860.460.560.555.9
1035.836.935.835.835.836.835.835.835.836.9
1149.849.949.849.849.849.949.849.849.849.9
1234.334.534.334.334.334.434.334.334.334.5
1335.836.035.835.835.835.935.835.835.836.0
1446.947.146.946.946.947.046.946.946.947.1
15151.0150.8151.0151.0151.0150.7151.0151.0151.0150.8
16108.4108.6108.4108.4108.4108.5108.4108.4108.4108.6
1728.528.628.528.528.528.528.528.528.528.6
1817.728.117.717.717.728.017.717.717.728.1
1974.072.174.074.074.072.074.074.074.072.1
2025.816.925.825.825.816.825.825.825.816.9
1'101.2103.5101.2101.2101.2103.4101.2101.2101.2103.5
2'72.372.072.372.372.371.972.372.372.372.0
3'67.273.167.267.267.273.067.267.267.273.1
4'75.774.175.775.775.774.075.775.775.774.1
5'72.777.172.772.772.777.072.772.772.777.1
6'64.0170.764.064.064.0170.664.064.064.0170.7
OMe-51.8---51.7---51.8

Table 2: 1H NMR Chemical Shifts (δ in ppm, J in Hz) for Virescenosides Z9-Z18 [1]

(A comprehensive table for all proton signals is extensive. A selection of characteristic proton chemical shifts is provided below. For full data, please refer to the source publication.)

ProtonZ9 (1)Z10 (2)Z11 (3)Z12 (4)Z13 (5)
H-33.61 (t, 2.8)3.23 (dd, 11.5, 4.5)3.61 (t, 2.8)3.61 (t, 2.8)3.61 (t, 2.8)
H-75.43 (brs)5.39 (brs)5.43 (brs)5.43 (brs)5.43 (brs)
H-155.89 (dd, 17.5, 10.8)5.86 (dd, 17.5, 10.8)5.89 (dd, 17.5, 10.8)5.89 (dd, 17.5, 10.8)5.89 (dd, 17.5, 10.8)
H-16a4.95 (dd, 10.8, 1.5)4.93 (dd, 10.8, 1.5)4.95 (dd, 10.8, 1.5)4.95 (dd, 10.8, 1.5)4.95 (dd, 10.8, 1.5)
H-16b5.01 (dd, 17.5, 1.5)4.99 (dd, 17.5, 1.5)5.01 (dd, 17.5, 1.5)5.01 (dd, 17.5, 1.5)5.01 (dd, 17.5, 1.5)
H-1'4.69 (d, 7.8)4.97 (d, 7.5)4.69 (d, 7.8)4.69 (d, 7.8)4.69 (d, 7.8)

Experimental Protocols

Fungal Cultivation and Extraction

The following is a general protocol for the cultivation of Acremonium striatisporum and extraction of virescenosides, based on published methods.[1]

  • Fungal Strain: Acremonium striatisporum KMM 4401, isolated from the holothurian Eupentacta fraudatrix.

  • Cultivation Medium: The fungus is typically grown on a solid medium such as rice medium or wort agar. For the production of certain virescenosides, the medium can be supplemented with potassium bromide.

  • Cultivation Conditions: The fungus is grown under stationary conditions at 22 °C for approximately three weeks.

  • Extraction: At the end of the incubation period, the mycelium and the solid medium are homogenized and extracted exhaustively with an organic solvent, typically a mixture of chloroform (B151607) and ethanol (B145695) (e.g., 2:1 v/v). The resulting extract is then concentrated under reduced pressure to yield a crude extract.

Isolation and Purification of Virescenosides

The crude extract is subjected to a series of chromatographic steps to isolate the individual virescenosides.

  • Initial Fractionation: The crude extract is first fractionated using low-pressure column chromatography on a reversed-phase sorbent such as Teflon powder.

  • Silica (B1680970) Gel Chromatography: The fractions obtained from the initial step are further purified by column chromatography on silica gel.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the individual virescenosides is achieved by reversed-phase HPLC.

start Acremonium striatisporum Culture extraction Extraction (CHCl3/EtOH) start->extraction fractionation Low-Pressure Reversed-Phase Chromatography extraction->fractionation silica Silica Gel Chromatography fractionation->silica hplc Reversed-Phase HPLC silica->hplc pure_compounds Pure Virescenosides hplc->pure_compounds

Caption: General workflow for the isolation of virescenosides.

Biological Activity and Potential Signaling Pathways

Several virescenosides have been reported to exhibit effects on macrophages, specifically in modulating the production of reactive oxygen species (ROS) and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation.[1][2] LPS is a potent activator of macrophages, primarily through the Toll-like receptor 4 (TLR4) signaling pathway. This pathway leads to the activation of transcription factors such as NF-κB and AP-1, which in turn upregulate the expression of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS) and components of the NADPH oxidase complex responsible for ROS production.

The observed effects of virescenosides on ROS and NO production suggest an interaction with this inflammatory signaling cascade. While the precise molecular targets of virescenosides have not been fully elucidated, a plausible mechanism is the modulation of key signaling nodes within the TLR4 pathway. This could involve the inhibition of kinases (e.g., IKK, MAPKs) or the regulation of transcription factor activity.

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK MAPK MAPK Pathway MyD88->MAPK NFkB NF-κB IKK->NFkB iNOS iNOS Expression NFkB->iNOS NADPH_oxidase NADPH Oxidase Activation NFkB->NADPH_oxidase AP1 AP-1 MAPK->AP1 AP1->iNOS AP1->NADPH_oxidase NO Nitric Oxide (NO) iNOS->NO ROS Reactive Oxygen Species (ROS) NADPH_oxidase->ROS Virescenosides Virescenosides Virescenosides->IKK ? Virescenosides->MAPK ?

Caption: Postulated signaling pathway for virescenoside activity in macrophages.

Conclusion

The virescenosides represent a growing family of structurally diverse diterpene glycosides with interesting biological activities. Their structural characterization relies heavily on modern spectroscopic techniques, and further studies, particularly single-crystal X-ray diffraction, are needed to unambiguously determine their absolute stereochemistry. The detailed experimental protocols for their isolation and purification provide a foundation for further research into their synthesis and biological evaluation. The preliminary evidence of their ability to modulate inflammatory responses in macrophages opens up avenues for investigating their potential as novel therapeutic agents. Future work should focus on identifying the specific molecular targets of virescenosides to fully understand their mechanisms of action and to guide the development of new drugs.

References

Viresin: An Antibacterial Protein with Unexplored Potential

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This document provides a concise overview of the known biological activity of Viresin, an antibacterial protein isolated from the immune hemolymph of the tobacco budworm, Heliothis virescens. While the initial discovery of this compound highlighted its potential as a novel antimicrobial agent, publicly available research on its derivatives and detailed mechanism of action remains limited. This guide summarizes the existing data on this compound and underscores the knowledge gaps that present opportunities for future research and development.

Biological Activity of this compound

This compound is a 12 kDa protein that has demonstrated selective antibacterial activity.[1] The protein is notably effective against certain Gram-negative bacteria, while showing no activity against Gram-positive bacteria.[1] This specificity suggests a targeted mechanism of action that could be advantageous in developing narrow-spectrum antibiotics.

Table 1: Antibacterial Spectrum of this compound
Bacterial TypeActivity
Gram-negative bacteriaActive
Gram-positive bacteriaInactive

Source: Data compiled from foundational studies on this compound.[1]

The induction of antibacterial activity in the hemolymph of H. virescens pupae was found to be significantly higher than in the larval stage, suggesting a developmental regulation of this compound expression.[1]

This compound Derivatives: An Uncharted Territory

A comprehensive search of scientific literature reveals a notable absence of studies on the synthesis and biological activity of this compound derivatives. The exploration of chemical modifications to the this compound protein to enhance its stability, efficacy, or spectrum of activity appears to be a yet unexplored area of research. The development of this compound derivatives could be a promising avenue for creating novel antibacterial agents.

Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which this compound exerts its antibacterial effect on Gram-negative bacteria has not been fully elucidated. Foundational research has distinguished it from other known insect antibacterial proteins like cecropins, based on its N-terminal amino acid sequence and immunological reactivity.[1] However, the specific cellular targets and signaling pathways in bacteria that are disrupted by this compound remain to be identified.

Logical Relationship: Investigating this compound's Mechanism of Action

The following diagram illustrates a potential logical workflow for future research aimed at elucidating the mechanism of action of this compound.

A Isolate and Purify this compound B Characterize Structure (e.g., X-ray crystallography, NMR) A->B C Identify Bacterial Target(s) (e.g., Affinity chromatography, pull-down assays) A->C D Determine Binding Site and Affinity B->D G Synthesize this compound Derivatives B->G C->D E Analyze Downstream Effects (e.g., Transcriptomics, proteomics, metabolomics) D->E F Elucidate Signaling Pathway Disruption E->F H Evaluate Derivatives' Activity and Specificity F->H G->H

Caption: Proposed research workflow for this compound.

Experimental Protocols: A Call for Future Disclosure

Detailed experimental protocols for the isolation, purification, and activity assays of this compound are not extensively described in the currently available literature. The original discovery involved gel filtration chromatography and sequential electrophoresis.[1] To facilitate further research and ensure reproducibility, the development and publication of standardized protocols are essential.

Experimental Workflow: A Generalized Approach

The diagram below outlines a generalized workflow that could be adapted for the study of this compound's biological activity.

cluster_prep Preparation cluster_activity Activity Assays cluster_analysis Analysis A Induce Immune Response in H. virescens B Collect Hemolymph A->B C Isolate this compound (Chromatography, Electrophoresis) B->C E Treat Bacteria with this compound C->E D Culture Gram-negative and Gram-positive Bacteria D->E F Measure Bacterial Growth Inhibition (e.g., MIC assay) E->F G Determine Minimum Inhibitory Concentration (MIC) F->G H Assess Bactericidal vs. Bacteriostatic Effect G->H

Caption: Generalized workflow for this compound activity assessment.

Conclusion and Future Directions

This compound presents an intriguing starting point for the development of new antibacterial therapies, particularly against Gram-negative pathogens. However, the current body of public research is insufficient to fully assess its therapeutic potential. Significant research is required to:

  • Synthesize and screen this compound derivatives to identify compounds with improved pharmacological properties.

  • Elucidate the precise mechanism of action to understand its molecular targets and potential for resistance development.

  • Develop and standardize experimental protocols to ensure the reproducibility and comparability of research findings.

Addressing these knowledge gaps will be crucial in determining whether this compound and its potential derivatives can be translated into clinically effective antibacterial agents. The scientific community is encouraged to build upon the initial discovery and explore the untapped potential of this novel protein.

References

An In-depth Technical Guide to the Regulation of Secondary Metabolism in Ustilaginoidea virens

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Viresin" is not a standardly recognized protein or metabolite in the public scientific literature concerning fungal secondary metabolism. The consistent association of this term in searches with the fungal pathogen Ustilaginoidea virens, a prolific producer of secondary metabolites, suggests a likely focus on the regulatory mechanisms within this organism. This guide, therefore, provides a comprehensive overview of the key signaling pathways and experimental methodologies related to the regulation of secondary metabolism in Ustilaginoidea virens, the causal agent of rice false smut disease.

Ustilaginoidea virens is a significant fungal pathogen that not only causes yield losses in rice but also produces a variety of mycotoxins, such as ustiloxins and ustilaginoidins, which pose a threat to food safety.[1] The biosynthesis of these secondary metabolites is intricately controlled by complex signaling networks that respond to both internal and external cues. Understanding these regulatory circuits is paramount for developing effective disease control strategies and mitigating mycotoxin contamination. This guide delves into the core signaling pathways, presents quantitative data on gene expression, and provides detailed experimental protocols relevant to researchers, scientists, and drug development professionals in this field.

Key Signaling Pathways in Ustilaginoidea virens Secondary Metabolism

The regulation of fungal development, virulence, and secondary metabolism in U. virens is predominantly governed by conserved signaling pathways, including the Target of Rapamycin (B549165) (TOR) and Mitogen-Activated Protein Kinase (MAPK) pathways.

1. The TOR Signaling Pathway:

The TOR signaling pathway is a central regulator of cell growth and metabolism in fungi.[2] In U. virens, this pathway positively regulates vegetative growth, conidiation, and pathogenicity.[2][3] However, inhibition of the TOR pathway by rapamycin has been shown to significantly induce the expression of genes related to mycotoxin biosynthesis, particularly those involved in the production of ustiloxins.[2] This suggests a negative regulatory role for the TOR pathway in the production of certain secondary metabolites. Transcriptome analysis has revealed that the TOR pathway acts as a regulatory hub, governing a wide range of metabolic processes in U. virens.[2]

TOR_Signaling_Pathway cluster_input Inputs cluster_core TOR Complex cluster_output Downstream Processes Nutrients Nutrients TOR UvTOR Kinase Nutrients->TOR Growth Hyphal Growth & Conidiation TOR->Growth Pathogenicity Pathogenicity TOR->Pathogenicity Metabolism Primary Metabolism (Carbohydrate & Fatty Acid) TOR->Metabolism Mycotoxins Secondary Metabolism (Ustiloxin & Ustilaginoidin Biosynthesis) TOR->Mycotoxins Inhibition Rapamycin Rapamycin Rapamycin->TOR

Caption: The TOR signaling pathway in Ustilaginoidea virens.

2. The MAPK Signaling Pathway:

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are crucial for transducing extracellular signals to elicit cellular responses. In phytopathogenic fungi, at least three MAPK pathways are typically present, homologous to the yeast Hog1, Slt2, and Fus3/Kss1 pathways.[1] In U. virens, these pathways regulate various processes:

  • UvPmk1 (Fus3/Kss1 homolog): Essential for conidiation, stress response, and pathogenicity.[1]

  • UvSlt2 (Slt2 homolog): Plays a conserved role in maintaining cell wall integrity and is required for virulence.[1]

  • UvHog1 (Hog1 homolog): Regulates hyphal growth, stress responses, and secondary metabolism.[1]

The adaptor protein UvSte50 has been identified as a key component that interacts with multiple elements of the MAPK and Ras/cAMP signaling pathways, highlighting the crosstalk between these regulatory networks.[4]

MAPK_Signaling_Pathway cluster_stimuli Extracellular Stimuli cluster_pathways MAPK Cascades cluster_hog1 Hog1 Pathway cluster_slt2 Slt2 Pathway cluster_pmk1 Pmk1 Pathway cluster_responses Cellular Responses Stress Osmotic Stress, Oxidative Stress, Cell Wall Damage UvSte50 UvSte50 (Adaptor Protein) Stress->UvSte50 UvSte11_Hog UvSte11 UvSte7_Hog UvSte7 UvSte11_Hog->UvSte7_Hog UvHog1 UvHog1 UvSte7_Hog->UvHog1 Growth_Dev Hyphal Growth & Development UvHog1->Growth_Dev Stress_Res Stress Response UvHog1->Stress_Res Sec_Met Secondary Metabolism UvHog1->Sec_Met UvSlt2 UvSlt2 Patho Pathogenicity UvSlt2->Patho CWI Cell Wall Integrity UvSlt2->CWI UvPmk1 UvPmk1 UvPmk1->Growth_Dev UvPmk1->Patho UvPmk1->Stress_Res UvSte50->UvSte11_Hog

Caption: Overview of the MAPK signaling pathways in Ustilaginoidea virens.

Quantitative Data on Gene Expression

Transcriptomic analysis following the inhibition of the TOR pathway with rapamycin provides valuable quantitative insights into the genes and metabolic pathways regulated by TOR signaling in U. virens. A total of 275 differentially expressed genes (DEGs) were identified, with 109 being up-regulated and 166 down-regulated.[2]

Regulation StatusNumber of GenesEnriched KEGG Pathways
Up-regulated 109Amino acid metabolism, Acetyl-CoA-related metabolism
Down-regulated 166Carbohydrate metabolism, Fatty acid-related metabolism
Table 1: Summary of differentially expressed genes in U. virens after rapamycin treatment.[2]

These findings indicate that while the TOR pathway promotes primary metabolic processes necessary for growth, it represses pathways related to secondary metabolism, including mycotoxin production.[2]

Experimental Protocols

1. Fungal Strains and Culture Conditions:

  • Strains: The wild-type U. virens strain is typically used as the parental strain for generating mutants.[4]

  • Growth Media:

    • Potato Sucrose Agar (B569324) (PSA): Commonly used for routine culture. Composed of 200 g potato, 20 g sucrose, and 20 g agar per 1000 mL of water.[5]

    • Potato Sucrose Broth (PSB): Used for liquid cultures to harvest mycelia for DNA/RNA extraction or to obtain conidia. Composition is the same as PSA but without agar.[6]

  • Incubation Conditions: Cultures are generally incubated at 27-28°C in the dark.[5][7] For liquid cultures, shaking at 150 rpm is typical.[5]

2. Gene Deletion and Functional Analysis:

A common workflow for studying gene function in U. virens involves gene deletion, followed by phenotypic analysis.

Gene_Function_Workflow cluster_prep Preparation cluster_transform Transformation cluster_verify Verification cluster_phenotype Phenotypic Analysis Gene_ID Identify Target Gene Construct Create Gene Deletion Construct (e.g., for CRISPR-Cas9) Gene_ID->Construct Transformation Transform U. virens (e.g., ATMT or Protoplast) Construct->Transformation Screening Screen for Transformants (e.g., Antibiotic Resistance) Transformation->Screening PCR_Verify PCR Verification Screening->PCR_Verify Southern_Blot Southern Blot Confirmation PCR_Verify->Southern_Blot Growth_Assay Growth & Conidiation Assays Southern_Blot->Growth_Assay Stress_Assay Stress Response Assays (Osmotic, Oxidative) Southern_Blot->Stress_Assay Patho_Assay Pathogenicity Assays (Rice Plant Inoculation) Southern_Blot->Patho_Assay Metabolite_Analysis Secondary Metabolite Analysis (HPLC, LC-MS) Southern_Blot->Metabolite_Analysis

Caption: A typical experimental workflow for gene function analysis in U. virens.

  • Gene Deletion using CRISPR-Cas9: This has become an efficient method for targeted gene deletion in U. virens.[8]

    • gRNA Design: Design single guide RNAs (gRNAs) targeting the gene of interest.

    • Vector Construction: Clone the Cas9 gene and the gRNA expression cassette into a suitable vector. A vector containing a selectable marker (e.g., G418 resistance) is used.

    • Transformation: Introduce the CRISPR-Cas9 construct into U. virens protoplasts or via Agrobacterium tumefaciens-mediated transformation (ATMT).

    • Mutant Screening and Verification: Screen transformants on selective media. Verify gene deletion by PCR and Southern blotting.[9] The homologous gene replacement frequency with CRISPR-Cas9 can be as high as 90%, which is significantly more efficient than conventional ATMT (less than 0.2%).[9]

3. Pathogenicity Assays:

  • Inoculum Preparation: Prepare a conidial suspension (e.g., 2 x 10^5 conidia/mL) from a 7-day-old PSB culture.[6]

  • Plant Inoculation: Inject the conidial suspension into rice panicles at the booting stage using a syringe.[6]

  • Incubation: Incubate the inoculated plants in a high-humidity chamber (e.g., 95% relative humidity) at 24-26°C for several days.[6]

  • Disease Assessment: Observe the formation of false smut balls on the spikelets and quantify disease severity.[10]

4. Quantification of Ustiloxins:

  • Extraction: Ustiloxins are water-soluble and can be extracted from rice false smut balls or fungal cultures using a methanol-water mixture.[11]

  • Analysis by HPLC:

    • Standard Preparation: Prepare a stock solution of purified ustiloxins A and B (e.g., 1 mg/mL) and create a series of dilutions for a standard curve.[12]

    • Chromatography: Use a C18 reversed-phase column. An isocratic elution with a mobile phase such as 15% methanol (B129727) and 85% water (containing 0.02% TFA) can be used.[12]

    • Detection: Monitor the absorbance at a specific wavelength using a photodiode array detector.

    • Quantification: Calculate the concentration of ustiloxins in the samples by comparing their peak areas to the standard curve. The limit of detection (LOD) and limit of quantification (LOQ) for ustiloxins A and B have been reported to be around 0.03 µg and 0.12 µg, respectively.[13]

  • Analysis by LC-MS/MS: For higher sensitivity and selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method.[14] This technique allows for the accurate quantification of multiple ustiloxins simultaneously, even at low concentrations in complex matrices like rice grains.[14]

Conclusion

The regulation of secondary metabolism in Ustilaginoidea virens is a complex process orchestrated by conserved signaling pathways like TOR and MAPK. These networks integrate environmental signals to control fungal development, virulence, and the production of mycotoxins. The inhibition of the TOR pathway, for instance, leads to a significant up-regulation of ustiloxin (B1242342) biosynthesis genes, highlighting a key trade-off between growth and secondary metabolism. The experimental protocols outlined in this guide, from fungal culture and genetic manipulation to the quantitative analysis of mycotoxins, provide a robust framework for researchers to further unravel the intricate molecular mechanisms governing secondary metabolism in this important plant pathogen. Such knowledge is crucial for the development of novel and sustainable strategies to control rice false smut disease and ensure the safety of our food supply.

References

Viresin: A Comprehensive Technical Guide to its Natural Sources and Producers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The term "Viresin" has been historically applied to several distinct bioactive molecules isolated from a diverse range of organisms, from insects to fungi and bacteria. This technical guide provides an in-depth exploration of the primary natural sources and producers of these compounds. For clarity, this document will address each "this compound" individually, detailing its origin, biosynthesis, and the methodologies for its isolation and study. The information is intended to serve as a valuable resource for researchers engaged in natural product discovery, antimicrobial research, and drug development.

This compound: The Antibacterial Protein from Heliothis virescens (Tobacco Budworm)

The first identified "this compound" is a novel antibacterial protein discovered in the immune hemolymph of the pupae of the tobacco budworm, Heliothis virescens. This protein exhibits activity primarily against Gram-negative bacteria.[1]

Natural Source and Production

This compound is produced by the fat body and hemocytes of Heliothis virescens and secreted into the hemolymph upon immune stimulation, such as bacterial infection.[1] The induction of antibacterial activity is significantly higher in the pupal stage compared to the larval stage.[1]

Table 1: Quantitative Data on this compound Induction in Heliothis virescens

ParameterLarval Immune HemolymphPupal Immune HemolymphReference
Induction of antibacterial activity against E. coli K12 D311x7.5x greater than larval[1]
Lysozyme (B549824) activity against Micrococcus lysodeikticus1x11x greater than larval[1]
Peak bactericidal activity post-vaccination with Enterobacter cloacae-Up to 71.1% increase[2]
Experimental Protocols

This protocol is based on the methods described for inducing an immune response in Heliothis virescens.

  • Bacterial Culture Preparation: Culture Enterobacter cloacae in a suitable broth medium (e.g., Tryptic Soy Broth) to the late logarithmic phase.

  • Insect Rearing: Rear Heliothis virescens larvae on an artificial diet under controlled conditions.

  • Injection of Prepupae: Inject late-fifth instar larvae or 1-day-old pupae with a suspension of live Enterobacter cloacae.

  • Incubation: Incubate the injected insects for 12-24 hours to allow for the induction of the immune response and production of this compound.[1]

  • Hemolymph Collection: Collect hemolymph by making a small incision and collecting the exuding fluid in a pre-chilled tube containing a few crystals of phenylthiourea (B91264) to prevent melanization.

  • Cell-Free Hemolymph Preparation: Centrifuge the collected hemolymph to remove hemocytes and other cellular debris. The supernatant is the immune hemolymph containing this compound.

The following protocol is a generalized procedure based on the original isolation method.[1]

  • Gel Filtration Chromatography:

    • Apply the cell-free immune hemolymph to a gel filtration column (e.g., Sephadex G-50) equilibrated with a suitable buffer (e.g., 0.05 M Tris-HCl, pH 7.5).

    • Elute the proteins with the same buffer and collect fractions.

    • Assay the fractions for antibacterial activity against a sensitive indicator strain like E. coli K12 D31.

    • Pool the active fractions. This step separates this compound and lysozyme from other hemolymph proteins.[1]

  • Electrophoretic Separation:

    • Further separate the active fractions from gel filtration using native acid polyacrylamide gel electrophoresis (PAGE).

    • After electrophoresis, a portion of the gel can be overlaid with agar (B569324) containing a suspension of E. coli to identify the antibacterial band.

    • Elute the protein from the corresponding band of the unstained portion of the gel.

    • Confirm the purity and molecular weight (approximately 12 kDa) of the isolated this compound using SDS-PAGE.[1]

Signaling Pathways

The production of this compound is a part of the insect's humoral immune response. While the specific signaling pathway leading to this compound expression has not been fully elucidated, it is likely regulated by conserved insect immune signaling pathways such as the Toll and Imd pathways, which are activated by bacterial recognition.

G cluster_host Heliothis virescens Host Cell Bacterial_Infection Bacterial Infection (e.g., E. cloacae) Pattern_Recognition_Receptors Pattern Recognition Receptors Bacterial_Infection->Pattern_Recognition_Receptors Recognition of PAMPs Signaling_Cascades Toll/Imd Signaling Cascades Pattern_Recognition_Receptors->Signaling_Cascades NF_kB_Transcription_Factors NF-κB-like Transcription Factors Signaling_Cascades->NF_kB_Transcription_Factors Activation Gene_Expression This compound Gene Expression NF_kB_Transcription_Factors->Gene_Expression Nuclear Translocation Viresin_Protein This compound Protein Synthesis and Secretion Gene_Expression->Viresin_Protein

Caption: Proposed signaling pathway for this compound induction in Heliothis virescens.

Viridin (B1683569): The Antifungal Steroid from Trichoderma virens

Viridin is a fungistatic furanosteroid metabolite produced by the soil-dwelling fungus Trichoderma virens (previously known as Gliocladium virens). It is a precursor to the phytotoxin viridiol (B1683570).

Natural Source and Production

Trichoderma virens is a well-known biocontrol agent that produces a variety of secondary metabolites. The production of viridin is influenced by culture conditions, particularly pH.

Table 2: Quantitative Data on Viridin and Viridiol Production by Trichoderma virens

StrainCulture ConditionProductYieldReference
T. virens NBRC 9169PIG medium, pH 2-3, 10 daysViridin118.1 mg/L[3]
T. virens NBRC 9169PIG medium, pH 2-3, 10 daysViridiol75.6 mg/L[3]
T. virideCulture mediumAntifungal protein (also named viridin)10 mg/L[4]
Experimental Protocols

This protocol is based on methods for submerged fermentation of Trichoderma virens.[3][5][6]

  • Strain Maintenance: Maintain cultures of Trichoderma virens on Potato Dextrose Agar (PDA) slants.

  • Inoculum Preparation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with spores or mycelial plugs from a fresh PDA plate. Incubate on a rotary shaker to generate a seed culture.

  • Production Culture: Inoculate a production medium (e.g., PIG medium) with the seed culture. For optimal viridin production, adjust the initial pH of the medium to 3.0.

  • Fermentation: Incubate the production culture in a shaking incubator at 25°C for 7-10 days.[3]

The following protocol is adapted from methods for the scalable preparation of viridin.[3]

  • Separation of Mycelium and Culture Filtrate: After fermentation, separate the fungal biomass from the culture liquid by filtration.

  • Solvent Extraction:

    • Extract the culture filtrate with an equal volume of diethyl ether or ethyl acetate. Repeat the extraction three times.

    • Combine the organic phases.

  • Recrystallization:

    • Concentrate the combined organic extract under reduced pressure.

    • Add acetone (B3395972) to the concentrated extract and store at -20°C to induce recrystallization of viridin.

  • Purity Assessment: Assess the purity of the isolated viridin using High-Performance Liquid Chromatography (HPLC). Confirm the structure using NMR and mass spectrometry.

Biosynthetic Pathway

The biosynthesis of viridin in Trichoderma virens involves a complex pathway encoded by a gene cluster. While the detailed signaling cascade regulating this cluster is not fully elucidated, it is known to be influenced by environmental cues like pH.

G cluster_workflow Viridin Production and Conversion Workflow Primary_Metabolism Primary Metabolism (e.g., Glycolysis, TCA cycle) Precursor_Molecules Steroid Precursors Primary_Metabolism->Precursor_Molecules Viridin_Biosynthesis_Gene_Cluster Viridin Biosynthesis Gene Cluster Precursor_Molecules->Viridin_Biosynthesis_Gene_Cluster Substrates Viridin Viridin Viridin_Biosynthesis_Gene_Cluster->Viridin Enzymatic Synthesis Reductive_Enzyme Reductive Enzyme (Activity enhanced at low pH) Viridin->Reductive_Enzyme Substrate Viridiol Viridiol Reductive_Enzyme->Viridiol Conversion

Caption: Simplified workflow of Viridin biosynthesis and its conversion to Viridiol.

Viridisins: The Lanthipeptides from Thalassomonas viridans

Viridisins are a family of class I lanthipeptides, designated VdsA1 and VdsA2, identified through genome mining of the marine bacterium Thalassomonas viridans.[7][8] The production of these peptides in their native host appears to be cryptic under laboratory conditions, and thus, they are primarily studied through heterologous expression.[9]

Natural Source and Production

The natural producer is Thalassomonas viridans, a Gram-negative marine bacterium.[7][8] Due to the cryptic nature of the biosynthetic gene cluster, quantitative data on natural production is not available.

Experimental Protocols

This protocol is based on the heterologous expression of Viridisins in E. coli.[7][8]

  • Gene Cloning:

    • Synthesize the genes for the Viridisin precursor peptides (VdsA1 and VdsA2) and the modification enzymes (VdsCB).

    • Clone the precursor peptide genes into an expression vector, often as a fusion protein (e.g., with GFP) to improve expression and solubility.

    • Clone the modification enzyme genes into a compatible co-expression vector.

  • Transformation: Co-transform a suitable E. coli expression strain (e.g., BL21(DE3)) with the precursor peptide and modification enzyme plasmids.

  • Culture and Induction:

    • Grow the transformed E. coli in a rich medium (e.g., LB broth) at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG and incubate at a lower temperature (e.g., 18°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or a chemical lysis reagent.

  • Affinity Chromatography: If expressed as a fusion protein (e.g., His-tagged GFP-VdsA), purify the fusion protein from the cell lysate using affinity chromatography (e.g., Ni-NTA).

  • Protease Cleavage: Cleave the fusion protein with a specific protease (e.g., NisP protease for a NisA leader peptide fusion) to release the modified Viridisin core peptide.

  • Reverse-Phase HPLC: Purify the liberated Viridisin peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Mass Spectrometry: Confirm the identity and post-translational modifications of the purified Viridisins using mass spectrometry.

Biosynthesis Pathway

Viridisins are synthesized as precursor peptides that undergo post-translational modifications by dedicated enzymes to form the mature lanthipeptides.

G cluster_lanthipeptide Class I Lanthipeptide Biosynthesis (Viridisins) Precursor_Peptide Precursor Peptide (VdsA1/A2) (Leader + Core) Dehydratase Dehydratase (VdsB) Precursor_Peptide->Dehydratase Dehydration of Ser/Thr Dehydrated_Peptide Dehydrated Peptide (Dha/Dhb residues) Dehydratase->Dehydrated_Peptide Cyclase Cyclase (VdsC) Dehydrated_Peptide->Cyclase Thioether bond formation Modified_Peptide Modified Peptide (Lanthionine rings) Cyclase->Modified_Peptide Protease Protease (e.g., NisP) Modified_Peptide->Protease Leader peptide cleavage Mature_Viridisin Mature Viridisin Protease->Mature_Viridisin

Caption: Biosynthetic pathway of Viridisins.

Viridin B: The Bacteriocin (B1578144) from Streptococcus mitis

Viridin B is a bacteriocin produced by the bacterium Streptococcus mitis. Bacteriocins are ribosomally synthesized antimicrobial peptides.

Natural Source and Production

Streptococcus mitis, a member of the oral microbiota, is the natural producer of Viridin B. The production of bacteriocins in streptococci is often regulated by quorum sensing systems.

Table 3: Quantitative Data on Bacteriocin Production in Streptococci

OrganismRegulatory SystemEffect on ProductionReference
Streptococcus mutansComCDE quorum sensingUp to 60-fold increase with CSP[10]
Streptococcus mutansComCDE quorum sensingProduction dependent on CSP concentration[10]

Note: Specific yield data for Viridin B from Streptococcus mitis was not available in the reviewed literature. The data presented is for a related bacteriocin in a similar species to illustrate the principle of quorum-sensing regulated production.

Experimental Protocols

The following is a general protocol for bacteriocin production from streptococci.[11][12]

  • Bacterial Culture: Inoculate a suitable broth medium (e.g., Brain Heart Infusion broth) with Streptococcus mitis.

  • Incubation: Incubate the culture at 37°C under appropriate atmospheric conditions (e.g., 5% CO2) until it reaches the late logarithmic or early stationary phase, when bacteriocin production is often maximal.

  • Cell-Free Supernatant: Centrifuge the culture to pellet the bacterial cells. Collect the supernatant, which contains the secreted Viridin B.

This protocol is adapted from methods for the purification of streptococcal bacteriocins.[11][12][13]

  • Ammonium (B1175870) Sulfate (B86663) Precipitation:

    • Slowly add ammonium sulfate to the cell-free supernatant to a final saturation of 60-80%.

    • Stir at 4°C for several hours to precipitate the proteins.

    • Collect the precipitate by centrifugation.

  • Gel Filtration Chromatography:

    • Resuspend the precipitate in a minimal volume of a suitable buffer (e.g., phosphate (B84403) buffer).

    • Apply the resuspended sample to a gel filtration column (e.g., Sephadex G-200) to separate proteins based on size.

    • Collect fractions and assay for bacteriocin activity.

  • Ion-Exchange Chromatography:

    • Pool the active fractions from gel filtration and apply them to an ion-exchange column (e.g., DEAE-Sephadex).

    • Elute with a salt gradient and collect fractions.

    • Assay fractions for activity to identify the purified Viridin B.

  • Purity and Molecular Weight Determination: Analyze the purified fractions by SDS-PAGE to assess purity and estimate the molecular weight (approximately 87,000 for Viridin B).[13]

Signaling Pathways

The production of Viridin B is likely regulated by a quorum-sensing system, a common mechanism for controlling bacteriocin production in streptococci. In these systems, a small signaling peptide is secreted, and upon reaching a threshold concentration, it activates a two-component system that upregulates the expression of the bacteriocin genes.

G cluster_quorum_sensing Quorum Sensing Regulation of Viridin B Production Signaling_Peptide_Gene Signaling Peptide Gene Signaling_Peptide Signaling Peptide Signaling_Peptide_Gene->Signaling_Peptide Transcription & Translation ABC_Transporter ABC Transporter Signaling_Peptide->ABC_Transporter Processing & Export Extracellular_Peptide Extracellular Signaling Peptide ABC_Transporter->Extracellular_Peptide Histidine_Kinase Membrane-Bound Histidine Kinase Extracellular_Peptide->Histidine_Kinase Binding at High Cell Density Response_Regulator Response Regulator Histidine_Kinase->Response_Regulator Phosphorylation Viridin_B_Gene Viridin B Gene Response_Regulator->Viridin_B_Gene Transcriptional Activation Viridin_B Viridin B Viridin_B_Gene->Viridin_B Expression

Caption: Generalized quorum-sensing pathway for bacteriocin production in Streptococcus.

Conclusion

The name "this compound" has been applied to a functionally and structurally diverse set of molecules originating from insects, fungi, and bacteria. This guide has provided a detailed overview of the natural sources, production, and experimental methodologies associated with each of these compounds. For researchers in drug discovery and development, the distinct biological activities and biosynthetic pathways of these molecules offer a rich field for further investigation and potential application. The provided protocols and pathway diagrams serve as a foundational resource for the scientific community to build upon in their exploration of these fascinating natural products.

References

Viresin analogues and their biological significance

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Viniferin (B1239022) Analogues and their Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viniferin is a naturally occurring stilbenoid, a type of phenolic compound, derived from the oligomerization of resveratrol (B1683913). Found in various plants, notably grapevines, viniferins exist in several isomeric forms, including ε-viniferin (a resveratrol dimer) and δ-viniferin, as well as more complex structures like α-viniferin (a trimer) and vitisin B (a tetramer).[1][2] These compounds have garnered significant scientific interest due to their diverse and potent biological activities, which often surpass those of their parent molecule, resveratrol. This guide provides a comprehensive overview of the synthesis, biological significance, and mechanisms of action of viniferin and its analogues, with a focus on their potential therapeutic applications.

Biological Activities of Viniferin Analogues

Viniferin and its derivatives exhibit a wide range of biological effects, including antioxidant, anti-inflammatory, anticancer, neuroprotective, and antimicrobial properties. The structural diversity of viniferin analogues allows for a broad spectrum of interactions with biological targets.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the biological activities of various viniferin analogues from published studies.

Table 1: Antioxidant Activity of Viniferin Analogues

CompoundAssayIC₅₀ (µM)Source
ε-ViniferinDPPH radical scavenging80.12 ± 13.79[1]
Vitisin BDPPH radical scavenging129.14 ± 26.13[1]
ResveratrolDPPH radical scavenging81.92 ± 9.17[1]
ε-ViniferinNO scavenging338.35 ± 89.47[1]
Vitisin BNO scavenging368.80 ± 14.20[1]
ResveratrolNO scavenging200.68 ± 15.40[1]

Table 2: Anticancer Activity of Viniferin Analogues

CompoundCell LineActivityIC₅₀ (µM)Source
R2-viniferin (Vitisin A)HepG2 (Hepatocellular carcinoma)Cytotoxicity (72h)9.7[2]

Table 3: Antimicrobial Activity of Dehydro-δ-viniferin Analogues against S. aureus

CompoundMIC (µg/mL)MBC (µg/mL)Source
Dehydro-δ-viniferin8>512[3]
Analogue 104128[3]
Analogue 15464[3]
Analogue 2716128[3]
Analogue 32>512>512[3]
Analogue 3344[3]
Analogue 3548[3]
Tobramycin (control)12[3]

Signaling Pathways Modulated by Viniferin Analogues

Viniferin analogues exert their biological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for the development of targeted therapies.

Anti-inflammatory and Antioxidant Pathways

ε-Viniferin has been shown to be more effective than resveratrol in inhibiting vascular smooth muscle cell proliferation and migration.[4] Both compounds induce the expression of the antioxidant enzyme hemeoxygenase-1 (HO-1) via the transcription factor Nrf2. However, they utilize different upstream pathways for Nrf2 activation. Resveratrol-dependent Nrf2 accumulation involves the PI3K-Akt pathway, while ε-viniferin-induced Nrf2 accumulation is mediated by the ERK and p38 MAP kinase pathways.[4]

A combination of trans-resveratrol and ε-viniferin has demonstrated a hepatoprotective effect in acute liver failure by reducing oxidative stress and downregulating the expression of matrix metalloproteinase-9 (MMP-9).[5] This combination also modulates inflammatory pathways by downregulating TNFα, COX-2, and iNOS, while upregulating the anti-inflammatory cytokine IL-10.[5]

cluster_resveratrol Resveratrol cluster_viniferin ε-Viniferin Resveratrol Resveratrol PI3K_Akt PI3K/Akt Pathway Resveratrol->PI3K_Akt activates Nrf2 Nrf2 PI3K_Akt->Nrf2 leads to accumulation Viniferin Viniferin ERK_p38 ERK/p38 Pathway Viniferin->ERK_p38 activates ERK_p38->Nrf2 leads to accumulation HO1 HO1 Nrf2->HO1 induces expression Antioxidant_Response Antioxidant_Response HO1->Antioxidant_Response results in

Caption: Differential activation of Nrf2 by Resveratrol and ε-Viniferin.

Anticancer Signaling

R2-viniferin has been shown to induce apoptosis and cell cycle arrest in hepatocellular carcinoma (HepG2) cells.[2] The proposed mechanism involves an increase in intracellular reactive oxygen species (ROS), which in turn inhibits the p38/ERK MAPK signaling pathway, leading to an increased Bax/Bcl-2 ratio and subsequent apoptosis.[6]

R2_viniferin R2-viniferin ROS Intracellular ROS R2_viniferin->ROS increases Cell_Cycle_Arrest Cell Cycle Arrest R2_viniferin->Cell_Cycle_Arrest p38_ERK p38/ERK MAPK Pathway ROS->p38_ERK inhibits Bax_Bcl2 Increased Bax/Bcl-2 ratio p38_ERK->Bax_Bcl2 inhibition leads to Apoptosis Apoptosis Bax_Bcl2->Apoptosis

Caption: Proposed anticancer mechanism of R2-viniferin.

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on viniferin analogues.

Synthesis of Dehydro-δ-viniferin Analogues

The synthesis of dehydro-δ-viniferin analogues with a benzofuran (B130515) core can be achieved through a multi-step process.[3] A versatile intermediate, an ester, can be used to prepare a variety of derivatives.

Workflow for Synthesis:

  • Reduction: The ester intermediate is reduced using Lithium Aluminium Hydride (LiAlH₄) to yield the corresponding alcohol.

  • Bromination: The alcohol is converted to a bromide derivative using Phosphorus Tribromide (PBr₃).

  • Phosphonate (B1237965) Formation: The bromide is reacted with triethyl phosphite (B83602) at elevated temperatures (130 °C) to afford the phosphonate.

  • Horner-Wadsworth-Emmons (HWE) Reaction: The phosphonate undergoes an HWE reaction with an appropriate benzaldehyde (B42025) to yield the desired stilbene (B7821643) derivative, typically as the trans isomer.[3]

Ester Ester Intermediate Alcohol Alcohol Derivative Ester->Alcohol LiAlH₄ Bromide Bromide Derivative Alcohol->Bromide PBr₃ Phosphonate Phosphonate Bromide->Phosphonate P(OEt)₃ Stilbene Stilbene Analogue Phosphonate->Stilbene HWE Reaction

Caption: Synthetic workflow for dehydro-δ-viniferin analogues.

Antimicrobial Activity Assay

The antimicrobial activity of synthesized compounds is commonly evaluated by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Protocol for MIC and MBC Determination: [3]

  • Bacterial Strain: Staphylococcus aureus ATCC29213 is a commonly used strain.

  • Compound Preparation: The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted to a concentration range of 0.25–512 µg/mL. A standard antibiotic, such as Tobramycin, is used as a positive control.

  • Inoculum Preparation: A single colony of the bacterial strain is cultured, and the inoculum is adjusted to a standard density.

  • MIC Determination: The compounds at various concentrations are incubated with the bacterial inoculum in a suitable growth medium (e.g., Mueller-Hinton Broth) in a 96-well plate. The MIC is the lowest concentration of the compound that inhibits visible bacterial growth after a specified incubation period.

  • MBC Determination: An aliquot from the wells with no visible growth is plated on agar (B569324) plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Conclusion and Future Directions

Viniferin and its analogues represent a promising class of natural products with a wide array of biological activities. Their potential as therapeutic agents is underscored by their ability to modulate key signaling pathways involved in inflammation, oxidative stress, cancer, and microbial infections. The structure-activity relationship studies are crucial for the rational design of novel analogues with enhanced potency and selectivity. Future research should focus on elucidating the in vivo efficacy and safety of these compounds, as well as exploring their potential in combination therapies. The development of efficient and scalable synthetic routes will be critical to facilitate further preclinical and clinical investigations.

References

An In-Depth Technical Guide to In Silico Modeling of Protein-Protein Interactions: A Case Study with Irisin

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The term "Viresin" did not yield a specific, well-characterized protein in scientific literature. It is possible that this is a novel, proprietary, or less-common name. To provide a comprehensive and technically detailed guide as requested, this document will focus on the well-studied myokine Irisin as an illustrative example for the in silico modeling of protein-protein interactions. The principles and methodologies described herein are broadly applicable to the study of any protein-protein interaction.

This guide is intended for researchers, scientists, and drug development professionals, providing a technical overview of the computational and experimental approaches used to elucidate protein interaction networks.

Introduction to Irisin and Its Interactions

Irisin is a myokine that is cleaved from the fibronectin type III domain-containing protein 5 (FNDC5) and is secreted primarily by skeletal muscle in response to exercise. It is a glycosylated polypeptide of 112 amino acids and circulates in the blood as a hormone. Structurally, Irisin forms a dimer characterized by a continuous inter-subunit β-sheet, a feature that is believed to be important for its biological activity.[1][2]

The primary receptor for Irisin has been identified as the αV family of integrins, particularly αVβ5.[3][4][5][6][7] The interaction of Irisin with its receptor initiates a cascade of intracellular signaling events that have pleiotropic effects, including the "browning" of white adipose tissue, regulation of bone metabolism, and neuroprotective functions. Understanding the specifics of the Irisin-integrin interaction is crucial for developing therapeutics that can mimic the beneficial effects of exercise.

In Silico Modeling of Irisin-Protein Interactions

In silico modeling is a powerful computational approach to predict and analyze protein-protein interactions (PPIs) at a molecular level. These methods are instrumental in drug discovery, allowing for the screening of large compound libraries and the rational design of molecules that can modulate PPIs.

Homology Modeling

When an experimentally determined structure of a protein is unavailable, homology modeling can be used to generate a 3D model based on the amino acid sequence and the known structure of a homologous protein. The crystal structure of Irisin (PDB ID: 4LSD) is available, which serves as a high-quality template for in silico studies.[8]

Protein-Protein Docking

Protein-protein docking algorithms predict the binding mode of two interacting proteins. These methods use scoring functions to evaluate the energetic favorability of different binding conformations. For Irisin, docking studies can be used to predict how it binds to the αVβ5 integrin receptor. High Ambiguity Driven protein-protein DOCKing (HADDOCK) is a commonly used webserver for this purpose, which can incorporate experimental data to guide the docking process.[8]

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior of protein complexes over time.[9][10][11] These simulations can be used to assess the stability of a docked Irisin-integrin complex, identify key residues involved in the interaction, and understand the conformational changes that occur upon binding.[1] Steered molecular dynamics (SMD) can also be employed to simulate the dissociation of the complex and calculate the binding free energy.[1]

Quantitative Data on Irisin-Protein Interactions

The following tables summarize key quantitative data related to Irisin and its interactions.

Interaction Method Binding Affinity (Kd) Reference
Irisin - αVβ5 Integrin (activated by eHsp90α)Not specified~30 nM (apparent)[3]
Irisin - αVβ5 IntegrinProtein-protein binding assayHighest affinity among tested integrins[4]
Irisin - α1β1 IntegrinProtein-protein binding assaySignificant binding[4]
Computational Energetics Method Parameter Value Reference
Irisin DimerizationMolecular DynamicsMajor stabilizing forcevan der Waals (vdW)[1]
Irisin - SIRT1Molecular DockingBinding Affinity-12.7 kcal/mol[12]

Experimental Protocols for Studying Irisin-Protein Interactions

The following are detailed methodologies for key experiments used to validate in silico predictions and characterize PPIs.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and validate protein-protein interactions from cell or tissue lysates.[13][14][15]

Objective: To confirm the interaction between Irisin and αVβ5 integrin in a cellular context.

Methodology:

  • Cell Lysis:

    • Culture cells expressing both Irisin (or treated with recombinant Irisin) and αVβ5 integrin.

    • Wash cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to preserve protein complexes.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (protein lysate).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C to reduce non-specific binding.

    • Centrifuge and collect the supernatant.

    • Incubate the pre-cleared lysate with an antibody specific for the "bait" protein (e.g., anti-αV integrin) overnight at 4°C with gentle rotation.

    • Add protein A/G beads and incubate for another 1-2 hours at 4°C.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads 3-5 times with lysis buffer to remove non-specifically bound proteins.

    • Elute the protein complexes from the beads by adding a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.

  • Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Perform a Western blot using an antibody against the "prey" protein (e.g., anti-Irisin) to detect the co-precipitated protein.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions in real-time.[16][17][18][19]

Objective: To quantify the binding affinity and kinetics of the Irisin-αVβ5 integrin interaction.

Methodology:

  • Sample Preparation:

    • Express and purify recombinant Irisin (analyte) and the extracellular domain of αVβ5 integrin (ligand). Ensure high purity (>95%) as confirmed by SDS-PAGE.[20]

    • Prepare a running buffer (e.g., HBS-EP+) and filter it.[20]

  • Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran (B179266) surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the αVβ5 integrin (ligand) over the activated surface to allow for covalent immobilization via amine coupling.

    • Deactivate any remaining active esters with ethanolamine.

  • Analyte Binding:

    • Inject a series of increasing concentrations of Irisin (analyte) over the ligand-immobilized surface at a constant flow rate.

    • Record the change in the refractive index in real-time as a sensorgram, which shows the association phase.

    • After the injection, flow running buffer over the chip to monitor the dissociation of the complex.

  • Data Analysis:

    • Subtract the signal from a reference flow cell to correct for non-specific binding and bulk refractive index changes.

    • Fit the association and dissociation curves of the sensorgram to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d = k_off / k_on).

Yeast Two-Hybrid (Y2H) Screening

The Y2H system is a genetic method used to discover binary protein-protein interactions.[21][22][23]

Objective: To screen a cDNA library for novel proteins that interact with Irisin.

Methodology:

  • Vector Construction:

    • Clone the full-length coding sequence of Irisin into a "bait" vector (e.g., pGBKT7), fusing it to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4).

    • Prepare a cDNA library from a relevant tissue or cell type cloned into a "prey" vector (e.g., pGADT7), which fuses the library of proteins to a transcription activation domain (AD).

  • Yeast Transformation and Mating:

    • Transform a haploid yeast strain (e.g., AH109) with the bait plasmid.

    • Transform another haploid yeast strain of the opposite mating type (e.g., Y187) with the prey library plasmids.

    • Mate the bait and prey strains to create diploid yeast cells containing both plasmids.

  • Selection and Screening:

    • Plate the diploid yeast on a selective medium lacking specific nutrients (e.g., tryptophan and leucine) to select for cells containing both plasmids.

    • Plate the surviving cells on a high-stringency selective medium (e.g., lacking histidine and adenine) and containing a substrate for a colorimetric reporter gene (e.g., X-α-gal).

    • An interaction between the bait (Irisin) and a prey protein reconstitutes the transcription factor, leading to the expression of reporter genes and allowing the yeast to grow on the selective medium and/or turn blue.

  • Identification of Interactors:

    • Isolate the prey plasmids from the positive yeast colonies.

    • Sequence the cDNA insert in the prey plasmid to identify the interacting protein.

Visualization of Pathways and Workflows

Irisin Signaling Pathway

The following diagram illustrates the major signaling pathways activated by Irisin upon binding to its integrin receptor. These pathways are involved in processes such as glucose uptake, cell proliferation, and anti-inflammatory responses.[4][5][6][24]

Irisin_Signaling_Pathway Irisin Irisin Integrin Integrin αVβ5 Receptor Irisin->Integrin FAK FAK Integrin->FAK AMPK AMPK Integrin->AMPK PI3K PI3K FAK->PI3K p38 p38 MAPK FAK->p38 ERK ERK1/2 FAK->ERK AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR eNOS eNOS AKT->eNOS Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Autophagy Autophagy mTOR->Autophagy | NO_Production NO Production eNOS->NO_Production AMPK->AKT Inflammation_Inhibition Inhibition of Inflammation p38->Inflammation_Inhibition | Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation

Caption: Irisin signaling cascade upon binding to its integrin receptor.

In Silico to In Vitro Validation Workflow

This diagram outlines a typical workflow for investigating a protein-protein interaction, starting from computational prediction and moving to experimental validation.

PPI_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro / In Vivo Validation Docking Protein-Protein Docking (e.g., HADDOCK) MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Binding_Energy Binding Free Energy Calculation MD_Sim->Binding_Energy Y2H Yeast Two-Hybrid Screening Binding_Energy->Y2H Hypothesis Generation CoIP Co-Immunoprecipitation & Western Blot Binding_Energy->CoIP Hypothesis Generation Y2H->CoIP Interaction Confirmation SPR Surface Plasmon Resonance (SPR) CoIP->SPR Quantitative Analysis Functional_Assay Cell-Based Functional Assays SPR->Functional_Assay Biological Relevance

References

Viresin: An Insect-Derived Antimicrobial Protein with No Documented Effects on Plant Growth and Development

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals that Viresin is an antimicrobial protein identified in insects and there is currently no evidence to suggest it has any direct impact on plant growth or development. All available research focuses on its role in insect immunity and its potential as an antibacterial agent.

This compound was first isolated from the immune hemolymph of Heliothis virescens pupae.[1][2][3][4][5][6][7][8] It is recognized as a novel antibacterial protein that shows activity primarily against Gram-negative bacteria.[9][10] The mode of action for antimicrobial peptides like this compound generally involves either destabilizing the bacterial cell membrane or entering the cell to interact with specific internal targets.

The scientific community's interest in this compound and similar insect-derived peptides lies in their potential for therapeutic applications, such as developing new antimicrobial agents to combat antibiotic-resistant pathogens.[10] There is also broader interest in utilizing these peptides to enhance disease resistance in crops and livestock.[10] However, this application focuses on protecting plants from bacterial infections, not on directly influencing their growth, biomass, or developmental processes.

Searches for quantitative data, experimental protocols, or signaling pathways related to this compound's effect on plants did not yield any relevant results. The existing body of research is centered on its function within the insect immune system and its antimicrobial properties. Therefore, the creation of a technical guide, data tables, or diagrams detailing this compound's impact on plant growth and development is not feasible based on current scientific knowledge.

References

The evolutionary significance of Viresin production in fungi

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Evolutionary Significance of Viresin (Viridin) Production in Fungi

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: Fungi produce a vast arsenal (B13267) of secondary metabolites that are crucial for their survival and interaction with the environment. Among these, the furanosteroid viridin (B1683569), produced by biocontrol fungi such as Trichoderma virens, stands out for its potent biological activities. This technical guide provides a comprehensive overview of the evolutionary significance of viridin production. We delve into its biosynthesis, multifaceted biological roles as an antifungal agent and a potent enzyme inhibitor, and its ecological functions that confer a competitive advantage. Detailed experimental protocols for its production, extraction, and analysis are provided, alongside quantitative data and pathway visualizations, to facilitate further research and exploitation of this molecule in drug development and agrochemical applications.

Introduction: this compound and the Fungal Arms Race

Fungi engage in constant chemical warfare to compete for resources, defend against antagonists, and colonize new niches. This has driven the evolution of a remarkable diversity of secondary metabolites—compounds not essential for primary growth but critical for ecological fitness.[1] These molecules, including polyketides, non-ribosomal peptides, and terpenoids, often possess potent biological activities.[1]

This guide focuses on a furanosteroid antibiotic first isolated in 1945, which is central to the competitive strategy of fungi like Trichoderma virens (also known as Gliocladium virens). While the user's query referred to "this compound," the scientific literature predominantly uses the name viridin for this specific fungal metabolite.[2] Viridin belongs to a class of highly oxygenated steroids characterized by an electrophilic furan (B31954) ring fused to the steroid framework.[2][3] Its production is a key adaptive trait, providing a significant evolutionary advantage through its role in microbial antagonism and environmental interaction. T. virens, a well-known biocontrol agent, utilizes viridin as part of its strategy to suppress plant pathogens and thrive in complex soil ecosystems.[4][5]

Chemical Structure and Biological Activities

Viridin is part of a small family of related furanosteroids, including its reduced form, viridiol (B1683570), and its epimer, β-viridin. The strained furan ring is a key feature responsible for its potent bioactivity.[2][3]

Chemical Structures:

  • Viridin (C₂₀H₁₆O₆): The primary antifungal metabolite.[6]

  • Viridiol (C₂₀H₁₈O₆): The reduced, phytotoxic derivative of viridin.[7] The conversion is facilitated by the producing fungus itself.

  • β-Viridin: An epimer of viridin where the methoxyl group is equatorial.[6]

Table 1: Physicochemical Properties of Viridin and Related Furanosteroids

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
Viridin C₂₀H₁₆O₆352.343306-52-3Prisms from benzene, mp 245°C (dec). Unstable in neutral or alkaline solutions.[6][8]
Viridiol C₂₀H₁₈O₆354.3523820-80-6Antifungal and phytotoxic metabolite.[9][10]
Wortmannin C₂₃H₂₄O₈428.4319545-26-7Structurally related furanosteroid, potent PI3K inhibitor.[11]
Biological Activities

The evolutionary success of viridin is rooted in its potent and diverse biological effects, which target fundamental cellular processes in competing organisms.

  • Antifungal Activity: Viridin is a highly potent fungistatic agent, active at very low concentrations.[3][12] Its germination inhibition against spores of Botrytis allii is reported at concentrations as low as 0.019 ppm, an activity level comparable only to organo-mercurial fungicides.[3] This allows T. virens to effectively suppress competing fungi in its vicinity.

  • Phosphoinositide 3-Kinase (PI3K) Inhibition: Viridin, like its structural relative wortmannin, is a potent, irreversible covalent inhibitor of PI3K.[2][11] The PI3K signaling pathway is highly conserved and crucial for cell growth, proliferation, and survival in eukaryotes. By targeting this fundamental pathway, viridin can disrupt the cellular functions of a broad range of eukaryotic competitors. This activity also makes it a molecule of interest for anticancer research.[11]

  • Phytotoxicity: While viridin itself is primarily antifungal, its reduced form, viridiol, exhibits significant phytotoxicity and herbicidal effects on weeds.[13] This dual-functionality suggests a sophisticated ecological role, where the fungus can modulate its chemical arsenal to impact different organisms in its environment.

Table 2: Quantitative Biological Activity of Viridin and Related Compounds

CompoundActivity TypeTarget/OrganismPotency (IC₅₀ / MIC)Reference(s)
Viridin PI3K InhibitionPan-PI3K~5 nM (IC₅₀)[11]
Viridin AntifungalVerticillium dahliae6 µM (IC₅₀) for a 65 kDa protein also named viridin*[14]
Viridin AntifungalBotrytis allii (spore germination)0.019 ppm[3]
Wortmannin PI3K InhibitionPan-PI3K~4.2 nM (IC₅₀)[11]

Note: A 1999 study isolated a 65 kDa antifungal protein from T. viride which they also named viridin. This appears to be a separate molecule from the furanosteroid viridin, highlighting a point of ambiguity in the literature.[14]

Biosynthesis of Viridin

The production of viridin is a complex process originating from primary metabolism and channeled through a dedicated secondary metabolic pathway. The genes for fungal secondary metabolites are typically organized in biosynthetic gene clusters (BGCs), ensuring coordinated expression.

Labeling studies have confirmed that viridin is derived from the triterpenoid (B12794562) pathway, starting from squalene (B77637) and proceeding via lanosterol, not a diterpenoid pathway.[2] The complete viridin biosynthesis gene cluster (vdn cluster) has been identified in T. virens and contains approximately 22 genes.[4][15] Key steps in the pathway include the formation of the steroid backbone, extensive oxidative modifications by cytochrome P450 monooxygenases, formation of the furan ring, and methylation by an O-methyltransferase.[2][4][16][17]

G cluster_main Primary Metabolism cluster_pathway Viridin Biosynthetic Pathway Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Mevalonate Pathway Lanosterol Lanosterol Squalene->Lanosterol Squalene Epoxidase, Lanosterol Synthase Steroid Intermediate Steroid Intermediate Lanosterol->Steroid Intermediate Side-chain cleavage, Demethylation Oxidized Intermediates Oxidized Intermediates Steroid Intermediate->Oxidized Intermediates Multiple P450s Demethoxyviridin (B1670237) Demethoxyviridin Oxidized Intermediates->Demethoxyviridin Furan Ring Formation Viridin Viridin Demethoxyviridin->Viridin Hydroxylation, O-methylation (OMT) Viridiol Viridiol Viridin->Viridiol Reduction (VDN5 Oxidoreductase)

Figure 1: Proposed biosynthetic pathway of viridin from primary metabolism.

A gene cluster orthologous to the T. virens vdn cluster has also been found in Pseudogymnoascus destructans, the fungus responsible for white-nose syndrome in bats, suggesting a conserved, though potentially different, role for these metabolites in pathogenesis.[4]

The Evolutionary Significance of Viridin Production

The persistence of the complex viridin biosynthetic pathway in fungal genomes points to a strong selective advantage. This advantage is realized through its potent effects on surrounding organisms, shaping the ecological niche of the producer.

Ecological Roles
  • Competitive Antagonism: The primary evolutionary driver for viridin production is likely its role as a powerful antifungal agent. In the highly competitive soil environment, the ability to inhibit the growth of other fungi is a major advantage for securing nutrients and space.[3] By creating a zone of inhibition, T. virens can outcompete rivals.

  • Niche Specialization and Biocontrol: T. virens is a well-known mycoparasite and biocontrol agent of plant pathogens like Rhizoctonia solani and Pythium ultimum. Viridin contributes to this biocontrol activity by directly suppressing the growth of these pathogenic fungi, allowing T. virens to thrive and protect the host plant.[5]

  • Chemical Diversification (Phytotoxicity): The conversion of the potent antifungal viridin into the phytotoxic viridiol represents an evolutionary strategy of chemical diversification. This allows the fungus to interact with a broader range of organisms (fungi and plants) using a single biosynthetic core pathway. The herbicidal properties of viridiol may help the fungus manage plant root growth or eliminate competing plant species in its immediate vicinity.[13]

  • Defense Mechanism: Secondary metabolites often serve as a defense against predation by fungivores such as insects and nematodes. The cytotoxicity conferred by its PI3K inhibitory action could make the fungal biomass unpalatable or toxic, thereby protecting the colony from being consumed.

G cluster_pressures Selective Pressures cluster_response Fungal Response cluster_roles Ecological Roles (Fitness Advantage) Competition Resource Competition (Nutrients, Space) Viridin_Prod Evolution of Viridin Biosynthesis Competition->Viridin_Prod Predation Predation (Fungivory) Predation->Viridin_Prod Interaction Host Interaction (Plants, Other Fungi) Interaction->Viridin_Prod Antifungal Antifungal Activity (Suppresses Competitors) Viridin_Prod->Antifungal Defense Chemical Defense (Deters Predators) Viridin_Prod->Defense Biocontrol Mycoparasitism/ Biocontrol Viridin_Prod->Biocontrol Herbicidal Phytotoxicity (via Viridiol) (Manages Plant Growth) Viridin_Prod->Herbicidal

Figure 2: Evolutionary pressures driving viridin production and its ecological roles.

Experimental Protocols

This section provides methodologies for the study of viridin, from fungal cultivation to purification and analysis.

Fungal Cultivation for Viridin Production

High-yield production of viridin can be achieved in liquid culture, with conditions optimized for secondary metabolite expression. The pH of the medium is a critical factor, with acidic conditions (pH 3) favoring viridin accumulation, while more acidic conditions (pH 2) can promote its conversion to viridiol.[1]

Protocol:

  • Inoculum Preparation: Activate a glycerol (B35011) stock of Trichoderma virens (e.g., strain NBRC 9169) on Potato Dextrose Agar (PDA) and incubate at 25-30°C for 4-5 days until sporulation.[18]

  • Culture Medium: Prepare PIG liquid medium (PI + Glucose). For a 200 mL culture, dissolve appropriate amounts of potato infusion (PI) powder and glucose in water.

  • pH Adjustment: Adjust the medium pH to 3.0 using HCl to maximize viridin production.

  • Incubation: Inoculate the PIG medium with fungal spores or mycelial plugs. Incubate for 7-10 days in a shaking incubator at 25°C and 100 rpm.[1]

  • Monitoring: Production can be monitored over time by taking aliquots, extracting with ethyl acetate, and analyzing via HPLC.

Table 3: Viridin Production Yields by T. virens Strains

StrainMedium / ConditionIncubationYield (mg/L)Reference(s)
T. virens NBRC 9169PIG medium, pH 37 days, 25°C47.80 ± 4.71[1]
T. virens NBRC 9168PIG medium, pH 37 days, 25°C42.29 ± 6.32[1]
T. virens NBRC 9169PIG medium, pH 310 days, 25°C118.1 (from recrystallization)[1]
Extraction and Purification of Viridin

Viridin is unstable on many standard chromatography supports and can epimerize to β-viridin.[1] The following protocol is optimized to maintain its integrity.

Protocol:

  • Harvesting: After incubation, separate the fungal biomass from the culture liquid by filtration.

  • Liquid-Liquid Extraction: Extract the culture filtrate (liquid) twice with an equal volume of diethyl ether or ethyl acetate.[1]

  • Drying and Concentration: Combine the organic phases, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under vacuum using a rotary evaporator.

  • Purification by Recrystallization: For high-yield cultures, viridin can be purified directly by recrystallization. Dissolve the crude extract in a minimal amount of acetone (B3395972) and store at -20°C to induce crystallization.[1]

  • Chromatography (if needed): If further purification is required, use silica (B1680970) gel chromatography with a non-polar solvent system. To avoid isomerization, strongly acidic alumina (B75360) has been used as an alternative stationary phase.[1]

  • Validation: Confirm the identity and purity of the isolated compound using HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Bioassays for Activity Determination

Antifungal Susceptibility Assay (Broth Microdilution):

  • Prepare a stock solution of purified viridin in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of viridin in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculate each well with a standardized suspension of the target fungal spores (e.g., Aspergillus fumigatus, Botrytis cinerea) to a final concentration of 0.5-2.5 x 10⁵ CFU/mL.

  • Include positive (no drug) and negative (no fungus) controls.

  • Incubate the plates at 35°C for 24-48 hours.

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of viridin that causes a significant inhibition of visible growth compared to the positive control.

Phytotoxicity Assay (Seed Germination):

  • Prepare different concentrations of viridiol in an aqueous solution (with a small amount of surfactant like Tween 20 to aid dissolution).

  • Place filter paper in sterile petri dishes and moisten with the test solutions or a water control.

  • Place seeds of a sensitive indicator plant (e.g., cress, ryegrass) onto the filter paper.[19][20]

  • Seal the dishes and incubate in a growth chamber with a defined light/dark cycle for 3-5 days.

  • Measure the germination percentage and the root and shoot length of the seedlings.[20] Compare the results for viridiol-treated seeds to the water control to determine the inhibitory effect.

G cluster_prod 1. Production cluster_extract 2. Extraction & Purification cluster_analysis 3. Analysis & Bioassay Culture Cultivate T. virens (PIG Medium, pH 3, 25°C) Harvest Filter to Separate Mycelia and Filtrate Culture->Harvest Extract Solvent Extraction of Filtrate (Ether/EtOAc) Harvest->Extract Purify Concentrate & Purify (Recrystallization or Chromatography) Extract->Purify QC Structural Validation (HPLC, MS, NMR) Purify->QC Bioassay Biological Activity Assays (Antifungal, PI3K, Phytotoxicity) QC->Bioassay

Figure 3: Experimental workflow for viridin production, purification, and analysis.

Implications for Drug Development and Agriculture

The evolutionary refinement of viridin as a potent biological agent makes it an attractive molecule for human applications.

  • Oncology: As a nanomolar inhibitor of the PI3K pathway, which is frequently dysregulated in cancer, viridin and its derivatives serve as a scaffold for the development of novel anticancer therapeutics.[11][21] The irreversible binding mechanism offers a path to high-potency drugs.

  • Agrochemicals: The potent fungicidal activity of viridin and the herbicidal effects of viridiol highlight their potential in agriculture.[13] Understanding their biosynthesis allows for the potential engineering of Trichoderma strains to enhance their biocontrol efficacy or for the development of new bio-inspired fungicides and herbicides.

Conclusion

The production of viridin by fungi like Trichoderma virens is a powerful evolutionary adaptation for survival and competition in complex ecosystems. Its potent antifungal activity, combined with the phytotoxicity of its derivative viridiol, provides the fungus with a versatile chemical toolkit to mediate interactions with a wide range of organisms. The mechanism of action, targeting the fundamental PI3K pathway, underscores its efficacy and broad potential. For researchers, viridin not only offers a window into the chemical ecology and evolution of fungi but also provides a validated molecular scaffold for the development of next-generation pharmaceuticals and agricultural products. Further elucidation of its biosynthetic pathway and regulatory networks will unlock new opportunities for synthetic biology and the discovery of novel bioactive compounds.

References

Methodological & Application

Protocol for Viresin extraction and purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The term "Viresin" does not correspond to a well-documented, specific molecule in publicly available scientific literature. Therefore, this document provides a generalized, representative protocol for the extraction and purification of a hypothetical protein, hereafter referred to as "this compound." The methodologies described are based on standard biochemical techniques for recombinant protein purification and are intended to serve as a template for researchers.

Application Notes: A Multi-Step Strategy for High-Purity this compound

The purification of the hypothetical protein this compound from a complex biological mixture, such as a cell culture supernatant, necessitates a multi-modal approach to achieve high purity and yield. This protocol outlines a robust three-step chromatography process designed for drug development and research applications where protein integrity and purity are paramount.

The strategy employs a sequence of chromatographic techniques that exploit different physicochemical properties of this compound to separate it from host cell proteins and other contaminants.[1][2] The purification train consists of:

  • Affinity Chromatography (AC): As the initial capture step, AC offers high selectivity by utilizing a specific interaction between a tag on the recombinant this compound and a ligand immobilized on the chromatography resin.[1] This step is designed for rapid isolation and significant volume reduction.

  • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net surface charge.[1] It serves as an intermediate purification step to remove remaining host cell proteins and other charged impurities.

  • Size-Exclusion Chromatography (SEC): Also known as gel filtration, SEC is the final polishing step. It separates molecules based on their size (hydrodynamic radius) and is effective at removing aggregates and other impurities with different molecular weights than the this compound monomer.[1]

This multi-step approach ensures the final this compound product is of sufficient purity and quality for downstream applications, including structural and functional studies.

Hypothetical this compound Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be activated by this compound, based on common protein signaling cascades. This pathway is purely illustrative and serves to meet the visualization requirements of this document.

Viresin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor This compound Receptor (VR) This compound->Receptor Binding G_Protein G-Protein Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Target Gene Expression CREB->Gene Transcription Activation Response Cellular Response Gene->Response

Hypothetical this compound signaling cascade.

Experimental Workflow for this compound Purification

The overall workflow for the extraction and purification of this compound is depicted in the following diagram.

Viresin_Purification_Workflow Start Cell Culture Harvest Clarification Clarification (Centrifugation/Filtration) Start->Clarification AC Step 1: Affinity Chromatography (Capture) Clarification->AC Load Clarified Supernatant IEX Step 2: Ion-Exchange Chromatography (Intermediate Purification) AC->IEX Elute & Pool Fractions SEC Step 3: Size-Exclusion Chromatography (Polishing) IEX->SEC Elute & Pool Fractions Concentration Concentration & Buffer Exchange (UF/DF) SEC->Concentration Pool Monomeric Peak FinalProduct Purified this compound Concentration->FinalProduct

This compound multi-step purification workflow.

Experimental Protocols

Harvesting and Clarification

This protocol describes the initial steps to separate this compound-containing cell culture supernatant from cells and cellular debris.

  • 1.1. Centrifugation:

    • Transfer the cell culture to centrifuge tubes.

    • Centrifuge at 1,000 x g for 10 minutes at 4°C to pellet the cells.[3]

    • Carefully decant the supernatant, which contains the secreted this compound, into a clean container.

    • Proceed to a second centrifugation step at 10,000 x g for 20 minutes at 4°C to remove finer debris.[3]

  • 1.2. Filtration:

    • Filter the supernatant from the second centrifugation step through a 0.45 µm filter to remove any remaining particulate matter.

    • For sterile applications, perform a final filtration step using a 0.22 µm filter.[4]

    • The clarified supernatant is now ready for chromatographic purification.

Step 1: Affinity Chromatography (AC)

This step utilizes a resin with high affinity for a tag fused to the recombinant this compound (e.g., a His-tag or GST-tag).[5]

  • 2.1. Column Preparation:

    • Equilibrate the affinity chromatography column with 5-10 column volumes (CV) of equilibration buffer (e.g., PBS, pH 7.4).

  • 2.2. Sample Loading:

    • Load the clarified supernatant onto the equilibrated column at a recommended flow rate.

  • 2.3. Washing:

    • Wash the column with 10-15 CV of wash buffer (equilibration buffer, possibly with a low concentration of a competitive agent like imidazole (B134444) for His-tags) to remove unbound impurities.

  • 2.4. Elution:

    • Elute the bound this compound from the column using an elution buffer containing a high concentration of a competitive agent (e.g., 250-500 mM imidazole for His-tags).

    • Collect fractions and monitor the protein concentration using UV absorbance at 280 nm.

  • 2.5. Pooling:

    • Pool the fractions containing the highest concentration of this compound.

Step 2: Ion-Exchange Chromatography (IEX)

This step separates this compound based on its net charge at a specific pH. The choice of resin (anion or cation exchange) depends on the isoelectric point (pI) of this compound.

  • 3.1. Buffer Exchange (if necessary):

    • Exchange the buffer of the pooled fractions from AC to the IEX equilibration buffer using dialysis or a desalting column.

  • 3.2. Column Equilibration:

    • Equilibrate the IEX column with 5-10 CV of IEX equilibration buffer.

  • 3.3. Sample Loading:

    • Load the buffer-exchanged sample onto the IEX column.

  • 3.4. Washing:

    • Wash the column with 5-10 CV of equilibration buffer to remove unbound molecules.

  • 3.5. Elution:

    • Elute this compound using a linear gradient of increasing salt concentration (e.g., 0-1 M NaCl) in the equilibration buffer.

    • Collect fractions across the gradient.

  • 3.6. Pooling and Analysis:

    • Analyze the fractions using SDS-PAGE to identify those containing pure this compound.

    • Pool the purest fractions.

Step 3: Size-Exclusion Chromatography (SEC)

This final polishing step separates this compound from any remaining protein contaminants and aggregates.

  • 4.1. Column Equilibration:

    • Equilibrate the SEC column with at least 2 CV of the final formulation buffer (e.g., PBS, pH 7.4).

  • 4.2. Sample Loading:

    • Concentrate the pooled IEX fractions if necessary.

    • Load a sample volume that is typically 2-5% of the total column volume.

  • 4.3. Elution:

    • Elute the sample with the final formulation buffer at a constant flow rate.

    • Collect fractions and monitor the UV absorbance at 280 nm. The first peak to elute typically corresponds to aggregates, followed by the monomeric this compound peak.

  • 4.4. Pooling:

    • Pool the fractions corresponding to the monomeric this compound peak.

Data Presentation: Purification Summary

The following tables present hypothetical quantitative data for a typical this compound purification run.

Table 1: this compound Purification Yield and Purity

Purification StepTotal Protein (mg)This compound (mg)Purity (%)Yield (%)
Clarified Supernatant1500755.0100
Affinity Chromatography806885.090.7
Ion-Exchange Chromatography256095.080.0
Size-Exclusion Chromatography5554>98.072.0

Table 2: Chromatography Parameters

Chromatography StepResin TypeColumn Volume (mL)Flow Rate (mL/min)
Affinity ChromatographyNi-NTA Agarose202.0
Ion-Exchange ChromatographyQ-Sepharose Fast Flow151.5
Size-Exclusion ChromatographySuperdex 200 pg1201.0

References

Application Notes and Protocols for the Laboratory Synthesis of Viresin

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Viresin" can refer to several distinct chemical entities. In the scientific literature, it has been used to describe an antibacterial protein from Heliothis virescens, a commercial building resin, and other molecules. This document focuses on the laboratory synthesis of Viridin , a potent antifungal furanosteroid metabolite. The synthesis of Viridin is a complex, multi-step process that is of significant interest to researchers in organic chemistry and drug development due to its biological activity as a phosphatidylinositol 3-kinase (PI3K) inhibitor.

Overview of Viridin and its Biological Significance

Viridin is a natural product first isolated from the fungus Gliocladium virens in 1945. It belongs to the furanosteroid class of compounds, characterized by a highly strained and electrophilic furan (B31954) ring fused to the steroid framework.[1] Members of this family, including the well-known wortmannin, are potent and irreversible inhibitors of phosphoinositide 3-kinases (PI3Ks).[1] The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is frequently implicated in cancer and inflammatory diseases. The unique structure and potent biological activity of Viridin have made it a challenging and attractive target for total synthesis by organic chemists.

Retrosynthetic Analysis and Synthetic Strategy

The total synthesis of Viridin is a significant undertaking, with reported asymmetric syntheses requiring 17-18 steps from commercially available starting materials.[2][3] The core challenges in the synthesis of Viridin include the construction of the congested pentacyclic ring system and the stereoselective installation of multiple chiral centers.

Several successful total syntheses of Viridin have been reported, employing various strategic approaches. Two prominent examples are:

  • The Sorensen Synthesis (2004): This approach features a rhodium-catalyzed [2+2+2] cyclotrimerization of an acyclic triyne to construct the C/D/E ring system of Viridin. This is followed by a ring-closing metathesis to form the A-ring.

  • The Gao Synthesis (2019): This asymmetric total synthesis utilizes an intramolecular [3+2] cycloaddition of a nitrile oxide with an unsaturated ester to construct the highly substituted D-ring. A key step in forming the C-ring and the C-10 quaternary center is a Co-catalyzed metal-hydride H atom transfer (MHAT) radical cyclization.[2][3]

The following sections will provide a high-level workflow of a representative total synthesis and a detailed experimental protocol for a key reaction step.

High-Level Workflow for the Total Synthesis of (-)-Viridin

The following diagram illustrates a generalized workflow for the asymmetric total synthesis of (-)-Viridin, inspired by the convergent strategy reported by Gao and co-workers.

G cluster_0 D-Ring Fragment Synthesis cluster_1 C-Ring Fragment Synthesis cluster_2 Fragment Coupling and Core Assembly cluster_3 Final Functionalization start L-Ribose step1 Preparation of Unsaturated Ester start->step1 step2 Intramolecular [3+2] Cycloaddition step1->step2 step3 Reductive Cleavage and Protection step2->step3 d_ring D-Ring Fragment step3->d_ring coupling Fragment Coupling d_ring->coupling start_c Commercially Available Precursor step_c1 Functional Group Manipulations start_c->step_c1 c_ring C-Ring Fragment step_c1->c_ring c_ring->coupling mhat Co-catalyzed MHAT Radical Cyclization coupling->mhat core Pentacyclic Core mhat->core functionalization Functional Group Interconversion and Deprotection core->functionalization viridin (-)-Viridin functionalization->viridin

Caption: A simplified workflow for the asymmetric total synthesis of (-)-Viridin.

Experimental Protocols

The following is a detailed protocol for a representative reaction in the synthesis of the Viridin core, adapted from the literature. This protocol is intended for trained chemists in a properly equipped laboratory. All manipulations should be performed in a fume hood with appropriate personal protective equipment.

Reaction Step: Intramolecular [3+2] Cycloaddition to Form the D-Ring Precursor

This reaction constructs the isoxazoline (B3343090) ring, which serves as a precursor to the highly functionalized D-ring of Viridin.

Materials:

Equipment:

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (e.g., nitrogen or argon manifold)

  • Syringes and needles

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Glassware for column chromatography

Procedure:

  • Oxime Formation:

    • To a solution of the unsaturated ester precursor (1.0 equiv) in a 1:1 mixture of methanol and dichloromethane, add sodium bicarbonate (2.0 equiv) and hydroxylamine hydrochloride (1.5 equiv).

    • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude oxime is typically used in the next step without further purification.

  • Nitrile Oxide Formation and Cycloaddition:

    • Dissolve the crude oxime in anhydrous dichloromethane.

    • Add Chloramine-T trihydrate (1.2 equiv) in one portion.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by TLC.

    • After completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the desired isoxazoline product.

Quantitative Data

The following table summarizes the key steps and reported yields for an asymmetric total synthesis of (-)-Viridin.

Step No.ReactionReagents and ConditionsYield (%)
1-3Preparation of Unsaturated EsterL-Ribose starting material, multi-step sequence~70% over 3 steps
4Intramolecular [3+2] Cycloaddition1) NH₂OH·HCl, NaHCO₃; 2) Chloramine-T65%
5-6Reductive Cleavage and Protection1) TBSOTf, 2,6-lutidine; 2) Mo(CO)₆, MeCN/H₂O85% over 2 steps
............
12Co-catalyzed MHAT Radical CyclizationCo(salen), PhSiH₃, O₂75%
............
17Final DeprotectionHF·Pyridine80%
Overall Total Synthesis of (-)-Viridin 17 steps from L-Ribose ~2%

Note: The yields are approximate and based on reported values in the literature. Actual yields may vary depending on experimental conditions and scale.

Signaling Pathway

Viridin exerts its biological effects primarily through the inhibition of the PI3K signaling pathway. The diagram below illustrates this pathway and the point of inhibition by Viridin.

PI3K_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylation PDK1 PDK1 PIP3->PDK1 Recruitment & Activation mTORC2 mTORC2 PIP3->mTORC2 Activation Akt Akt PDK1->Akt Phosphorylation (Thr308) CellGrowth Cell Growth Akt->CellGrowth Proliferation Proliferation Akt->Proliferation Survival Cell Survival Akt->Survival mTORC2->Akt Phosphorylation (Ser473) Viridin Viridin Viridin->PI3K Irreversible Inhibition

Caption: The PI3K signaling pathway and the inhibitory action of Viridin.

References

Application Notes and Protocols for Using Bipolaris Phytotoxins in Experimental Settings

Author: BenchChem Technical Support Team. Date: December 2025

It appears there may be a misunderstanding regarding the term "Viresin" as a phytotoxic agent. Extensive research across scientific literature did not yield a specific phytotoxin with this name. However, the term "virescent," meaning "becoming green," is associated with certain fungi, some of which are known to produce potent phytotoxins. A common effect of these toxins is chlorosis, a condition characterized by the yellowing of leaves due to a lack of chlorophyll, which is ironically the opposite of virescence.

This document will focus on a well-documented class of phytotoxins produced by fungi of the Bipolaris genus, which are known to cause significant damage to a wide range of plants. These toxins serve as excellent models for studying phytotoxicity in a research setting.

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fungi from the genus Bipolaris are notable plant pathogens that produce a variety of phytotoxic secondary metabolites. These toxins are instrumental in the development of disease symptoms in host plants, which typically include leaf spots, chlorosis, and necrosis.[1] Understanding the mode of action of these phytotoxins is crucial for developing resistant plant varieties and novel herbicides. This document provides an overview of the application of Bipolaris phytotoxins in research, with a focus on experimental protocols and data interpretation.

Data Presentation: Phytotoxic Effects of Bipolaris Toxins

The following tables summarize the types of phytotoxic effects observed with compounds isolated from Bipolaris species. The data is compiled from various studies and presented here as a representative summary.

Table 1: Qualitative Phytotoxic Effects of Selected Bipolaris Metabolites

Compound ClassExample CompoundObserved Phytotoxic EffectsTarget Plant Type
SesquiterpenoidBipolaroxinInduces leaf lesions, chlorosisDicotyledonous weeds
SesquiterpenoidPrehelminthosporolCauses necrotic lesionsGrasses (e.g., Johnson grass)
SesterterpenoidOphiobolin AInhibits root elongation, induces chlorosisBroad-spectrum

Table 2: Quantitative Data on Phytotoxicity of Ophiobolin A from Bipolaris oryzae

ParameterValuePlant SpeciesReference
ID₅₀ (Root Elongation Inhibition)5 µg/mLRice (Oryza sativa)[2]
ID₅₀ (Root Elongation Inhibition)10 µg/mL (6-epiophiobolin A)Rice (Oryza sativa)[2]

Experimental Protocols

Protocol 1: Phytotoxicity Assay Using Seedling Growth Inhibition

This protocol details a common method for assessing the phytotoxic effects of fungal metabolites on seedling growth.

Objective: To quantify the inhibitory effect of a Bipolaris phytotoxin on the germination and early growth of a model plant (e.g., lettuce, Lactuca sativa).

Materials:

  • Purified Bipolaris phytotoxin (e.g., Bipolaroxin)

  • Seeds of a sensitive plant species (Lactuca sativa)

  • Petri dishes (9 cm diameter)

  • Filter paper (Whatman No. 1)

  • Solvent for toxin dissolution (e.g., methanol (B129727) or DMSO)

  • Sterile distilled water

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Toxin Solutions: Prepare a stock solution of the phytotoxin in a suitable solvent. Create a dilution series to achieve final concentrations ranging from 1 to 200 µg/mL. A control solution with the solvent alone should also be prepared.

  • Seed Sterilization: Surface sterilize the seeds by rinsing them in 70% ethanol (B145695) for 30 seconds, followed by a 5-minute wash in a 1% sodium hypochlorite (B82951) solution, and finally, three rinses with sterile distilled water.

  • Assay Setup: Place two layers of filter paper in each Petri dish. Add 5 mL of the respective toxin solution or control solution to each dish.

  • Seeding: Place 20-30 sterilized seeds on the moistened filter paper in each Petri dish.

  • Incubation: Seal the Petri dishes with parafilm and place them in a growth chamber at 25°C with a 16/8 hour light/dark cycle.

  • Data Collection: After 72-96 hours, measure the root and shoot length of the seedlings. Calculate the germination percentage.

  • Analysis: Compare the root and shoot lengths of the toxin-treated seedlings to the control. Calculate the percentage of inhibition. The IC₅₀ value (concentration causing 50% inhibition) can be determined using probit analysis.

Protocol 2: Leaf Punch Assay for Necrosis and Chlorosis

This protocol is used to assess the direct effect of a phytotoxin on leaf tissue.

Objective: To observe and quantify the necrotic and chlorotic lesions induced by a Bipolaris phytotoxin on detached leaves.

Materials:

  • Purified Bipolaris phytotoxin

  • Healthy, young leaves from a susceptible plant (e.g., sorghum for prehelminthosporol)

  • Micropipette

  • Moist chamber (e.g., a sealed container with wet filter paper)

  • Digital camera and image analysis software

Procedure:

  • Leaf Preparation: Detach healthy leaves from the plant and place them in a moist chamber to maintain turgor.

  • Toxin Application: Apply a small droplet (5-10 µL) of the phytotoxin solution at various concentrations directly onto the adaxial surface of the leaf. A solvent control should also be applied.

  • Incubation: Place the leaves in the moist chamber under light at room temperature.

  • Observation: Observe the leaves daily for the development of necrotic or chlorotic lesions at the site of application.

  • Quantification: After 48-72 hours, photograph the leaves. Use image analysis software to measure the diameter of the lesions.

Visualization of Concepts

Signaling Pathway

The following diagram illustrates a generalized signaling pathway initiated by a phytotoxin leading to cell death in a plant cell.

Phytotoxin_Signaling Phytotoxin Bipolaris Phytotoxin Receptor Plasma Membrane Receptor Phytotoxin->Receptor ROS Reactive Oxygen Species (ROS) Burst Receptor->ROS Signal Transduction MAPK MAP Kinase Cascade ROS->MAPK PCD Programmed Cell Death (Necrosis/Chlorosis) ROS->PCD TF Transcription Factor Activation MAPK->TF Gene_Expression Defense Gene Expression TF->Gene_Expression Gene_Expression->PCD

Caption: Generalized phytotoxin-induced signaling cascade in a plant cell.

Experimental Workflow

The diagram below outlines the general workflow for the isolation and characterization of a phytotoxin.

Experimental_Workflow Start Fungal Culture (Bipolaris sp.) Extraction Crude Extract Preparation Start->Extraction Fractionation Chromatographic Fractionation Extraction->Fractionation Bioassay Phytotoxicity Screening of Fractions Fractionation->Bioassay Purification Purification of Active Compounds Bioassay->Purification Active fractions Structure Structural Elucidation (NMR, MS) Purification->Structure Characterization Detailed Phytotoxicity Characterization Structure->Characterization End Identification of Phytotoxin Characterization->End

Caption: Workflow for phytotoxin isolation and characterization.

Logical Relationship

The following diagram illustrates the relationship between a phytopathogen, the phytotoxin it produces, and the resulting symptoms in the host plant.

Logical_Relationship Pathogen Phytopathogenic Fungus (Bipolaris sp.) Toxin Produces Phytotoxin Pathogen->Toxin Interaction Infection/ Interaction Toxin->Interaction Host Susceptible Host Plant Host->Interaction Symptoms Disease Symptoms (Chlorosis, Necrosis) Interaction->Symptoms

Caption: Pathogen-toxin-host interaction leading to disease symptoms.

References

Application Notes: Antifungal Properties of Viridin from Trichoderma viride

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Initial searches for "Viresin" did not yield a known antifungal agent. It is highly probable that this was a misspelling of "Viridin," an antifungal protein isolated from the fungus Trichoderma viride. This document will focus on Viridin and other antifungal compounds produced by T. viride.

Introduction

Trichoderma viride is a filamentous fungus widely recognized for its biocontrol properties against various plant pathogenic fungi.[1] Its antagonistic capabilities are attributed to a combination of mechanisms, including competition for nutrients, mycoparasitism, and the secretion of a diverse arsenal (B13267) of antifungal compounds.[2][3] These bioactive molecules include cell wall-degrading enzymes (e.g., chitinases and glucanases), secondary metabolites, and antifungal proteins.[1][4] Among these, the protein Viridin and a class of compounds known as viridiofungins have been identified as significant contributors to the antifungal efficacy of T. viride.

Viridin is a 65 kDa protein that has been purified from T. viride and has demonstrated inhibitory activity against fungal pathogens.[5] Viridiofungins are broad-spectrum antifungal agents that have been shown to inhibit the biosynthesis of sphingolipids, essential components of fungal cell membranes.[5] This document provides detailed application notes and protocols for the in vitro evaluation of the antifungal activity of Viridin.

Mechanism of Action

The antifungal activity of compounds derived from Trichoderma viride is multifaceted. While the precise mechanism of the purified Viridin protein is a subject of ongoing research, it is likely to contribute to the overall antagonistic effect of the producing organism. The known mechanisms of action for antifungal compounds from T. viride include:

  • Enzymatic Degradation of the Fungal Cell Wall: T. viride secretes enzymes such as chitinases and glucanases that break down the primary structural components of fungal cell walls, leading to osmotic instability and cell lysis.[1][4]

  • Inhibition of Essential Biosynthetic Pathways: Viridiofungins, for instance, act as potent inhibitors of serine palmitoyltransferase, the first and rate-limiting enzyme in the sphingolipid biosynthesis pathway.[5] Disruption of this pathway compromises the integrity and function of the fungal cell membrane.

  • Mycoparasitism: T. viride can directly parasitize other fungi by coiling around their hyphae and penetrating their cell walls, releasing degradative enzymes to utilize the host's cellular contents.[3]

Quantitative Data Summary

While extensive quantitative data for the purified Viridin protein is not widely available in the public domain, the following table summarizes the inhibitory activity of Viridin against a known plant pathogen. For a broader perspective on the antifungal potential of compounds from T. viride, representative Minimum Inhibitory Concentration (MIC) data for other antifungals against common fungal pathogens are also included for comparative purposes.

Compound/DrugFungal SpeciesMIC/IC50Reference
ViridinVerticillium dahliaeIC50: 6 µM[5]
MicafunginCandida spp.MIC90: 0.015 - 0.5 µg/mL[6]
MicafunginAspergillus spp.MEC: ≤0.125 µg/mL[6]
VoriconazoleAspergillus spp.MIC50: 1 µg/mL[7]
IsavuconazoleAspergillus spp.MIC50: 1 µg/mL[7]

IC50: Half maximal inhibitory concentration. MIC: Minimum Inhibitory Concentration. MEC: Minimum Effective Concentration. MIC90: The concentration at which 90% of the tested isolates are inhibited. MIC50: The concentration at which 50% of the tested isolates are inhibited.

Signaling Pathways

Fungal Sphingolipid Biosynthesis Pathway and Inhibition by Viridiofungins

The following diagram illustrates the key steps in the fungal sphingolipid biosynthesis pathway and indicates the point of inhibition by viridiofungins.

Sphingolipid_Biosynthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->Ketosphinganine Serine Palmitoyltransferase (SPT) Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-Ketosphinganine reductase Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide synthase Ceramide Ceramide Dihydroceramide->Ceramide Desaturase Complex_Sphingolipids Complex Sphingolipids (e.g., Glucosylceramide, Inositol phosphorylceramide) Ceramide->Complex_Sphingolipids Synthases Inhibitor Viridiofungins Inhibitor->Palmitoyl_CoA Inhibits

Caption: Fungal Sphingolipid Biosynthesis Pathway Inhibition.

Fungal Cell Wall Integrity (CWI) Signaling Pathway

The Cell Wall Integrity (CWI) pathway is a critical signaling cascade in fungi that responds to cell wall stress, such as that caused by antifungal agents or cell wall-degrading enzymes.

CWI_Pathway cluster_extracellular Extracellular Space / Cell Wall cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Cell Wall Stress (e.g., Viridin, Chitinase) Sensors Cell Surface Sensors (Wsc1, Mid2) Stress->Sensors Rho1_GDP Rho1-GDP (Inactive) Sensors->Rho1_GDP Activates Rho1_GTP Rho1-GTP (Active) Rho1_GDP->Rho1_GTP GEF (Rom2) Rho1_GTP->Rho1_GDP GAP Pkc1 Pkc1 Rho1_GTP->Pkc1 Activates MAPK_cascade MAP Kinase Cascade (Bck1 -> Mkk1/2 -> Mpk1) Pkc1->MAPK_cascade Phosphorylates Mpk1_P Mpk1-P (Phosphorylated) MAPK_cascade->Mpk1_P TF Transcription Factors (e.g., Rlm1, Swi4/Swi6) Mpk1_P->TF Translocates and Activates Gene_Expression Gene Expression (Cell wall repair genes) TF->Gene_Expression Induces

Caption: Fungal Cell Wall Integrity (CWI) Signaling Pathway.

Experimental Protocols

The following are detailed protocols for assessing the antifungal activity of a purified protein such as Viridin.

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.[8][9]

Materials:

  • Purified Viridin protein solution of known concentration.

  • Test fungal strains (e.g., Candida albicans, Aspergillus fumigatus).

  • Sterile 96-well, U-bottom microtiter plates.

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS.[10]

  • Sterile saline (0.85%).

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer.

  • Incubator.

  • Sterile pipettes and tips.

Procedure:

  • Inoculum Preparation (Yeast):

    • Subculture the yeast isolate on an appropriate agar (B569324) medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours.[9]

    • Select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).[9]

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[8]

  • Inoculum Preparation (Molds):

    • Grow the mold on potato dextrose agar until sporulation is evident.

    • Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface.

    • Transfer the conidial suspension to a sterile tube and allow heavy particles to settle.

    • Adjust the conidial suspension with a hemocytometer to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640 medium.[9]

  • Plate Preparation:

    • Dispense 100 µL of RPMI-1640 broth into wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the Viridin working solution (at twice the highest desired final concentration) to well 1.

    • Perform serial twofold dilutions by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.[9] Well 11 will serve as a drug-free growth control.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well (1 through 11). This brings the final volume to 200 µL and dilutes the Viridin to the final test concentrations.

    • Well 12 will contain 100 µL of RPMI-1640 and 100 µL of the inoculum, also serving as a growth control.[9] A sterility control well with 200 µL of uninoculated medium should be included.

  • Incubation:

    • Incubate the plates at 35°C. For Candida spp., incubate for 24-48 hours. For Aspergillus spp., incubate for 48-72 hours, or until sufficient growth is observed in the growth control wells.

  • MIC Determination:

    • The MIC is the lowest concentration of Viridin at which there is a significant inhibition of fungal growth (typically ≥50% or ≥80% reduction) compared to the growth control well.[9]

Protocol 2: Agar Disk Diffusion Assay for Zone of Inhibition

This qualitative assay is used to screen for the antifungal activity of a substance.[11][12]

Materials:

  • Purified Viridin protein solution of known concentration.

  • Test fungal strains.

  • Mueller-Hinton agar plates (supplemented with 2% glucose and 0.5 µg/mL methylene (B1212753) blue for yeasts).[10]

  • Sterile 6 mm paper disks.

  • Sterile saline (0.85%).

  • 0.5 McFarland turbidity standard.

  • Sterile cotton swabs.

  • Incubator.

  • Calipers or a ruler.

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the adjusted inoculum suspension and remove excess liquid by pressing it against the inside of the tube.

    • Streak the swab evenly over the entire surface of the Mueller-Hinton agar plate in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform growth.[11]

    • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.[11]

  • Disk Application:

    • Aseptically apply sterile paper disks impregnated with a known amount of Viridin solution onto the surface of the inoculated agar plate.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a positive control disk (e.g., a commercial antifungal) and a negative control disk (impregnated with the buffer used to dissolve Viridin).

    • Ensure disks are placed at least 24 mm apart.[11]

  • Incubation:

    • Invert the plates and incubate at 35°C for 24-48 hours, or until sufficient fungal growth is observed.

  • Measurement of Zone of Inhibition:

    • Measure the diameter of the clear zone of no growth around each disk in millimeters. The diameter of the zone of inhibition is proportional to the antifungal activity of the substance.

Experimental Workflow Diagram

Antifungal_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_mic_steps MIC Protocol cluster_disk_steps Disk Diffusion Protocol Fungal_Culture 1. Subculture Fungal Isolate Inoculum_Prep 2. Prepare Standardized Inoculum (0.5 McFarland) Fungal_Culture->Inoculum_Prep MIC_Assay Broth Microdilution (MIC) Inoculum_Prep->MIC_Assay Disk_Assay Agar Disk Diffusion Inoculum_Prep->Disk_Assay Viridin_Prep 3. Prepare Viridin Stock and Working Solutions Viridin_Prep->MIC_Assay Viridin_Prep->Disk_Assay Serial_Dilution 4a. Perform Serial Dilutions in 96-well Plate MIC_Assay->Serial_Dilution Inoculate_Agar 4b. Inoculate Agar Plate Disk_Assay->Inoculate_Agar Inoculate_Plate_MIC 5a. Inoculate Plate with Fungal Suspension Serial_Dilution->Inoculate_Plate_MIC Incubate_MIC 6a. Incubate at 35°C Inoculate_Plate_MIC->Incubate_MIC Read_MIC 7a. Determine MIC Incubate_MIC->Read_MIC Apply_Disks 5b. Apply Viridin-impregnated Disks Inoculate_Agar->Apply_Disks Incubate_Disk 6b. Incubate at 35°C Apply_Disks->Incubate_Disk Measure_Zone 7b. Measure Zone of Inhibition Incubate_Disk->Measure_Zone

Caption: Experimental Workflow for Antifungal Susceptibility Testing.

References

Application Notes and Protocols for Studying Ustilaginoaidea virens-Rice Interactions

Author: BenchChem Technical Support Team. Date: December 2025

A note on the topic: Initial research indicates that "Viresin" is an antibacterial protein derived from an insect and is not documented as a tool for studying fungal-plant interactions. It is likely that the intended topic of interest is the fungal pathogen Ustilaginoaidea virens, the causative agent of rice false smut disease. Therefore, these application notes and protocols focus on utilizing the understanding of U. virens and its effector proteins as a tool to investigate the intricate molecular dialogues between a flower-infecting fungus and its host plant, rice.

Introduction to Ustilaginoaidea virens as a Research Tool

Ustilaginoaidea virens presents a unique model system for studying plant-pathogen interactions, particularly the mechanisms of flower-specific infection and the manipulation of host reproductive development. This ascomycete fungus infects rice florets, leading to the formation of "false smut balls" instead of viable grains, causing significant yield losses worldwide.[1][2] The biotrophic nature of U. virens in the early stages of infection necessitates a sophisticated molecular arsenal (B13267) to suppress host immunity and reprogram host metabolism to favor fungal proliferation.

Researchers can leverage the U. virens-rice pathosystem to:

  • Identify and characterize novel fungal effector proteins: The genome of U. virens encodes a large number of secreted proteins that are potential effectors.[3] Studying these effectors can reveal new mechanisms of virulence and host manipulation.

  • Elucidate plant immune signaling pathways: By observing how U. virens effectors suppress rice immunity, researchers can gain deeper insights into the key components and regulation of plant defense responses, particularly in floral tissues.

  • Investigate the molecular basis of host susceptibility and resistance: Although no completely resistant rice varieties have been identified, studying the interactions between different rice cultivars and U. virens can help identify genes and pathways involved in quantitative resistance.[4]

  • Explore the interplay between pathogen virulence and host development: U. virens manipulates host grain-filling pathways to its own benefit.[5] This provides a model to study the hormonal and metabolic regulation of seed development and how pathogens can hijack these processes.

Key Effector Proteins of Ustilaginoaidea virens and Their Functions

Several effector proteins from U. virens have been characterized, providing valuable tools to probe rice immunity. These effectors and their known functions are summarized below.

Effector ProteinFunctionHost Target(s)Effect on Host Immunity
SCRE1 Suppresses PAMP-triggered immunity (PTI)UnknownInhibition of defense gene expression and oxidative burst.[6]
SCRE2 Suppresses PTIUnknownInhibition of flg22- and chitin-induced defense gene expression and oxidative burst.[7][8]
UvSec117 Suppresses jasmonic acid (JA)-mediated immunityOsWRKY31, OsAOCHijacks the OsWRKY31-OsAOC module to inhibit JA biosynthesis.[9][10]
Uv1809 Suppresses immunity via epigenetic modificationOsSRT2 (histone deacetylase)Enhances OsSRT2-mediated histone deacetylation, leading to reduced expression of defense genes.[3][11][12]
UvEC1 Required for full virulenceUnknownDeletion mutants show reduced virulence.[13]

Quantitative Data on Ustilaginoaidea virens-Rice Interactions

The following tables summarize key quantitative data from studies on the interaction between U. virens and rice.

Table 1: Impact of U. virens Infection on Rice Yield
Rice GenotypeDisease Incidence (%)Disease Severity (%)Yield Loss (%)Reference
Pooja33.3317.25-[14]
Varsha Dhan16.67--[14]
Sarala13.89--[14]
Moti-8.895.14[14]
Gayatri--4.60[14]
Pusa Basmati--57.11[1]
Table 2: Relative Expression of U. virens Effector Genes During Infection
Effector GeneTime Point (days post-inoculation)Fold Change in ExpressionReference
SCRE15Peak expression[6]
SCRE24~10[7]
Uv18093Significantly upregulated[3]
UvCBP17>20[15]
Table 3: Effect of Effector Gene Knockout on U. virens Virulence
Gene KnockoutEffect on VirulenceQuantitative MeasurementReference
Δscre1Attenuated virulenceSignificantly fewer smut balls per panicle[6]
Δscre2Attenuated virulenceSignificantly fewer smut balls per panicle[7]
ΔUv1809Significantly reduced virulenceSignificantly fewer smut balls per panicle[3]
ΔUvEC1Reduced virulenceFewer smut balls per panicle[13]

Experimental Protocols

Protocol 1: Inoculation of Rice Panicles with Ustilaginoaidea virens

This protocol describes the artificial inoculation of rice panicles at the late booting stage to study the infection process and assess virulence.

Materials:

  • U. virens culture grown on Potato Sucrose Agar (PSA) medium.

  • Sterile water or Potato Sucrose Broth (PSB).

  • Syringe (1 mL or 3 mL).

  • Greenhouse or growth chamber with controlled temperature (25-28°C) and high humidity (>90%).

  • Rice plants at the late booting stage (panicle is visible within the flag leaf sheath).

Procedure:

  • Inoculum Preparation: a. Scrape the mycelia and conidia from a 7-10 day old U. virens culture on PSA. b. Suspend the fungal material in sterile water or PSB. c. Filter the suspension through two to three layers of sterile cheesecloth to remove large mycelial clumps. d. Adjust the final concentration of the spore suspension to 1 x 10^6 spores/mL using a hemocytometer.[16][17]

  • Inoculation: a. Injection Method: Carefully insert the syringe needle into the flag leaf sheath of the rice plant, ensuring not to damage the enclosed panicle. Inject approximately 1-2 mL of the inoculum into the sheath.[18] b. Panicle Sheath Instillation Method (Non-destructive): Gently open the top of the flag leaf sheath and instill 3 mL of the inoculum directly onto the young panicle.[16][17]

  • Incubation: a. Place the inoculated plants in a high-humidity environment (>90% relative humidity) at 25-28°C for the first 7 days to promote infection.[18] b. After the initial high-humidity period, maintain the plants in a greenhouse with standard rice growing conditions until symptoms (false smut balls) appear, typically within 2-3 weeks.

  • Data Collection: a. At 21-25 days post-inoculation, count the number of false smut balls per panicle to quantify disease severity.[3] b. Collect tissue samples at different time points for molecular or histochemical analysis.

Protocol 2: Quantitative PCR (qPCR) to Measure Fungal Biomass and Host Gene Expression

This protocol allows for the quantification of U. virens biomass in infected rice tissues and the analysis of host defense gene expression.

Materials:

  • Infected and mock-inoculated rice tissue (e.g., spikelets).

  • Liquid nitrogen.

  • RNA/DNA extraction kit.

  • cDNA synthesis kit.

  • qPCR instrument and reagents (e.g., SYBR Green master mix).

  • Primers for a U. virens-specific gene (e.g., ITS region) and a rice housekeeping gene (e.g., Actin or Ubiquitin) for fungal biomass quantification.

  • Primers for rice defense-related genes (e.g., PR1, PR10) and a housekeeping gene for host gene expression analysis.

Procedure:

  • Sample Preparation and Nucleic Acid Extraction: a. Harvest rice tissues at desired time points post-inoculation and immediately freeze in liquid nitrogen. b. Grind the frozen tissue to a fine powder. c. Extract total DNA or RNA using a suitable kit according to the manufacturer's instructions.

  • cDNA Synthesis (for gene expression analysis): a. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. b. Synthesize first-strand cDNA from the RNA using a reverse transcriptase and oligo(dT) or random primers.

  • qPCR Reaction Setup: a. Prepare a qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and template DNA or cDNA. b. Set up the reactions in triplicate for each sample and primer pair. Include no-template controls to check for contamination.

  • qPCR Program: a. Use a standard three-step qPCR program: i. Initial denaturation (e.g., 95°C for 3 minutes). ii. 40 cycles of:

    • Denaturation (e.g., 95°C for 20 seconds).
    • Annealing/Extension (e.g., 63°C for 45 seconds).[19] iii. Melt curve analysis to verify the specificity of the amplified product.

  • Data Analysis: a. Fungal Biomass: Use the comparative Ct (ΔΔCt) method to determine the relative amount of fungal DNA to plant DNA. b. Gene Expression: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the expression of a housekeeping gene.

Protocol 3: Histochemical Staining for Reactive Oxygen Species (ROS) and Callose Deposition

This protocol describes methods to visualize two key aspects of the plant's early immune response: the production of ROS and the deposition of callose at the site of infection.

Materials:

  • Infected and mock-inoculated rice leaves or spikelets.

  • For ROS (H₂O₂) detection: 3,3'-Diaminobenzidine (DAB) solution (1 mg/mL, pH 3.8).

  • For ROS (O₂⁻) detection: Nitroblue tetrazolium (NBT) solution (0.1% in 10 mM potassium phosphate (B84403) buffer, pH 7.8).

  • For Callose detection: Aniline (B41778) blue solution (0.01% in 150 mM K₂HPO₄, pH 9.5).

  • Destaining solution (e.g., ethanol (B145695):acetic acid:glycerol = 3:1:1).

  • Microscope (bright-field for ROS, fluorescence with UV excitation for callose).

Procedure:

  • Sample Collection: a. Carefully excise leaf segments or spikelets from inoculated and control plants.

  • Staining: a. DAB Staining (H₂O₂): i. Immerse the samples in DAB solution and incubate in the dark for 8-12 hours at room temperature. ii. A brown precipitate indicates the presence of H₂O₂. b. NBT Staining (O₂⁻): i. Infiltrate the samples with NBT solution under vacuum for 10-15 minutes and then incubate for 1-2 hours at room temperature. ii. A dark blue formazan (B1609692) precipitate indicates the presence of O₂⁻. c. Aniline Blue Staining (Callose): i. First, clear the chlorophyll (B73375) from the tissue by boiling in ethanol (95%) for 10-15 minutes. ii. Rinse the samples with water and then incubate in aniline blue solution for at least 2 hours in the dark.

  • Destaining and Visualization: a. After staining (for DAB and NBT), transfer the samples to the destaining solution and boil for 5-10 minutes to remove chlorophyll. b. Mount the samples on a microscope slide in 50% glycerol. c. Observe the samples under a microscope. For aniline blue staining, use a fluorescence microscope with a UV filter (excitation ~365 nm, emission ~480 nm). Callose deposits will appear as bright yellow-green fluorescent spots.[20]

Signaling Pathways and Experimental Workflows

Suppression of Jasmonic Acid (JA) Signaling by UvSec117

The U. virens effector UvSec117 has been shown to suppress JA-mediated immunity in rice. It achieves this by interacting with the rice transcription factor OsWRKY31, which is a positive regulator of JA biosynthesis. This interaction likely inhibits the ability of OsWRKY31 to activate the expression of OsAOC (Allene Oxide Cyclase), a key enzyme in the JA biosynthesis pathway.[9][10]

UvSec117_JA_Suppression cluster_fungus Ustilaginoidea virens cluster_rice_cell Rice Cell cluster_nucleus Nucleus UvSec117 UvSec117 OsWRKY31 OsWRKY31 UvSec117->OsWRKY31 Inhibits OsAOC_gene OsAOC gene OsWRKY31->OsAOC_gene Activates OsAOC OsAOC OsAOC_gene->OsAOC Transcription & Translation JA Jasmonic Acid OsAOC->JA Biosynthesis Defense_Responses Defense Responses JA->Defense_Responses Activation

Caption: UvSec117 inhibits JA-mediated defense.

Epigenetic Suppression of Rice Immunity by Uv1809

The effector Uv1809 suppresses rice immunity by interfering with histone modifications. It interacts with the histone deacetylase OsSRT2, enhancing its activity. This leads to increased deacetylation of histones (specifically H4K5ac and H4K8ac) at the promoters of defense-related genes, resulting in their transcriptional repression and increased susceptibility of rice to the pathogen.[3][11][12]

Uv1809_Epigenetic_Suppression cluster_fungus Ustilaginoidea virens cluster_rice_cell Rice Cell cluster_nucleus Nucleus Uv1809 Uv1809 OsSRT2 OsSRT2 (Histone Deacetylase) Uv1809->OsSRT2 Enhances activity Histones Histones (at defense gene promoters) OsSRT2->Histones Deacetylation Defense_Genes Defense Genes Histones->Defense_Genes Repression of Transcription Effector_Characterization_Workflow cluster_in_silico In Silico Analysis cluster_validation Effector Validation cluster_functional Functional Characterization A Genome/Transcriptome Analysis of U. virens B Predict Secreted Proteins (SignalP, TargetP) A->B C Identify Effector Candidates (EffectorP) B->C D Confirm Secretion (Yeast Secretion Assay) C->D E Gene Expression Analysis (qRT-PCR during infection) C->E F Subcellular Localization (GFP fusion in rice protoplasts) C->F G Generate Knockout Mutants (CRISPR/Cas9) D->G E->G F->G H Virulence Assays (Rice inoculation) G->H I Immunity Suppression Assays (ROS burst, callose deposition, defense gene expression) H->I J Identify Host Targets (Yeast-2-Hybrid, Co-IP) I->J

References

Application Notes and Protocols for Testing Viresin's Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

Introduction

Viresin is a novel compound with putative anti-cancer properties. The comprehensive evaluation of its bioactivity is crucial for its potential development as a therapeutic agent. These application notes provide a structured experimental workflow and detailed protocols to assess the cytotoxic and apoptotic effects of this compound on cancer cells and to elucidate the underlying molecular mechanisms. The workflow progresses from broad cytotoxicity screening to specific pathway analysis.

Experimental Workflow

The proposed experimental design follows a logical progression to thoroughly characterize the anti-cancer bioactivity of this compound. The workflow begins with an initial screening to determine the cytotoxic effects of this compound on various cancer cell lines. Positive hits from this screen are then investigated to determine the mechanism of cell death, specifically focusing on apoptosis. Finally, for compounds that induce apoptosis, the underlying molecular signaling pathways are interrogated through protein and gene expression analysis.

G A Step 1: Cytotoxicity Screening (MTT Assay) B Step 2: Determination of Apoptosis (Annexin V-FITC/PI Staining) A->B C Step 3: Protein Expression Analysis (Western Blotting) B->C D Step 4: Gene Expression Analysis (RT-qPCR) C->D E Data Analysis and Conclusion D->E

Caption: Experimental workflow for this compound bioactivity testing.

Data Presentation

Quantitative results from the described protocols should be organized into clear, concise tables to facilitate comparison and interpretation.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines (MTT Assay)

Cell LineThis compound Concentration (µM)Treatment Duration (hours)Cell Viability (%) (Mean ± SD)IC50 (µM)
MCF-7 0 (Control)48100 ± 4.5\multirow{5}{}{TBD}
(Breast Cancer)104885.2 ± 3.1
254862.7 ± 5.0
504848.9 ± 3.8
1004825.1 ± 2.9
A549 0 (Control)48100 ± 5.2\multirow{5}{}{TBD}
(Lung Cancer)104890.3 ± 4.2
254875.4 ± 3.9
504855.1 ± 4.5
1004838.6 ± 3.3

Table 2: Apoptosis Induction by this compound in A549 Cells (Flow Cytometry)

TreatmentConcentration (µM)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+)Total Apoptotic Cells (%)
Control 02.1 ± 0.51.5 ± 0.33.6 ± 0.8
This compound 5015.8 ± 1.28.3 ± 0.924.1 ± 2.1
This compound 10028.4 ± 2.515.7 ± 1.844.1 ± 4.3

Table 3: Gene Expression Changes in A549 Cells Treated with this compound (RT-qPCR)

GeneTreatment (100 µM this compound)Fold Change in mRNA Expression (vs. Control)
Bax 48 hoursTBD
Bcl-2 48 hoursTBD
Caspase-3 48 hoursTBD
p53 48 hoursTBD
GAPDH 48 hours1.0 (Reference)

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol measures the metabolic activity of cells as an indicator of cell viability.[1] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[1]

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[1]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as: (Absorbance of treated cells / Absorbance of control cells) x 100%.

Protocol 2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2] In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by FITC-conjugated Annexin V.[3][4] PI is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, thus it is used to identify late apoptotic and necrotic cells.

Materials:

  • A549 cells

  • This compound

  • 6-well plates

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Procedure:

  • Seed A549 cells in 6-well plates and treat with this compound (e.g., at IC50 concentration) for 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour. Healthy cells will be Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[2]

Protocol 3: Western Blotting for Apoptosis-Related Proteins

Western blotting is used to detect specific proteins in a sample and can help elucidate the signaling pathways involved in this compound-induced apoptosis.[5][6]

Materials:

  • A549 cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-p53, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer.

  • Determine the protein concentration using the BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle shaking.[6]

  • Wash the membrane three times with TBST for 5 minutes each.[6]

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Wash the membrane again as in step 8.

  • Add ECL substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control.

Protocol 4: Quantitative Real-Time PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is a sensitive technique to measure the mRNA expression levels of genes involved in apoptosis.[7][8]

Materials:

  • A549 cells treated with this compound

  • RNA extraction kit (e.g., RNeasy Kit)

  • cDNA synthesis kit

  • qPCR primers for target genes (Bax, Bcl-2, Caspase-3, p53) and a reference gene (GAPDH)

  • SYBR Green or TaqMan qPCR master mix

  • qPCR instrument

Procedure:

  • Extract total RNA from treated and control cells using an RNA extraction kit.

  • Assess RNA quality and quantity using a spectrophotometer.

  • Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.[9]

  • Set up the qPCR reaction with cDNA, primers, and qPCR master mix.

  • Run the qPCR program on a real-time PCR instrument. A typical program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[8]

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the reference gene GAPDH.

Signaling Pathway Visualization

The following diagrams illustrate key signaling pathways that are often implicated in cancer cell apoptosis and may be affected by this compound.

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling pathway that promotes cell survival and proliferation.[10] Its inhibition can lead to apoptosis.

G cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K This compound This compound This compound->PI3K Akt Akt This compound->Akt PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 conversion PIP3->Akt mTOR mTOR Akt->mTOR Bad Bad Akt->Bad Bcl2 Bcl-2 Bad->Bcl2 Apoptosis Apoptosis Bcl2->Apoptosis

Caption: Putative inhibition of the PI3K/Akt survival pathway by this compound.

Intrinsic Apoptosis Pathway

The intrinsic, or mitochondrial, pathway of apoptosis is regulated by the Bcl-2 family of proteins. An increase in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, activating the caspase cascade.

G This compound This compound p53 p53 This compound->p53 Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Bax Bax (Pro-apoptotic) p53->Bax p53->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytC Cytochrome c Mito->CytC release Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: this compound's potential role in activating the intrinsic apoptosis pathway.

References

Application Notes & Protocols for the Quantification of Viresin in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The accurate quantification of the novel protein Viresin in biological matrices is critical for advancing research into its physiological roles and for its development as a potential biomarker or therapeutic agent. These application notes provide detailed protocols for three robust analytical methods for this compound quantification: a high-sensitivity Sandwich Enzyme-Linked Immunosorbent Assay (ELISA), a high-throughput Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, and a highly specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. These protocols are designed for researchers, scientists, and drug development professionals.

Method 1: Sandwich ELISA for this compound Quantification

Application Note: The sandwich ELISA is a highly specific and sensitive immunoassay ideal for quantifying this compound in complex biological samples like serum, plasma, and cell culture supernatants.[1] This method utilizes two antibodies that bind to different epitopes on the this compound protein, ensuring high specificity.[2] A capture antibody is immobilized on a 96-well plate, which binds this compound from the sample. A second, enzyme-conjugated detection antibody binds to the captured this compound, and a subsequent substrate reaction produces a measurable colorimetric signal proportional to the this compound concentration.[3][4] This method is suitable for detecting low-abundance proteins and offers a broad dynamic range.[1][5]

Experimental Protocol: this compound Sandwich ELISA

1. Principle: An anti-Viresin capture antibody is coated onto a microplate. Samples and standards containing this compound are added and captured by the antibody. A biotinylated anti-Viresin detection antibody is then added, forming a "sandwich". Streptavidin-Horseradish Peroxidase (HRP) is added, which binds to the biotinylated detection antibody. Finally, a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate is added, and the HRP enzyme catalyzes a color change. The reaction is stopped, and the optical density is measured at 450 nm. The this compound concentration is determined from a standard curve.[2][6]

2. Materials and Reagents:

  • 96-well high-binding microplates

  • This compound Capture Antibody (e.g., monoclonal anti-Viresin, clone ID: V1-C)

  • Biotinylated this compound Detection Antibody (e.g., polyclonal anti-Viresin, biotin-conjugated)

  • Recombinant this compound Standard

  • Coating Buffer (e.g., Carbonate-Bicarbonate Buffer, pH 9.6)[7]

  • Blocking Buffer (e.g., 1% BSA in PBS)[7]

  • Assay Diluent (e.g., 0.5% BSA, 0.05% Tween-20 in PBS)

  • Wash Buffer (0.05% Tween-20 in PBS)

  • Streptavidin-HRP conjugate

  • TMB Substrate Solution

  • Stop Solution (e.g., 2N H₂SO₄)

  • Microplate reader capable of measuring absorbance at 450 nm

3. Assay Procedure:

  • Plate Coating: Dilute the this compound Capture Antibody to 2 µg/mL in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.[6][7]

  • Blocking: Aspirate the coating solution and wash the plate twice with 200 µL of Wash Buffer. Add 200 µL of Blocking Buffer to each well. Incubate for 1-2 hours at room temperature (RT).[7]

  • Sample/Standard Incubation: Wash the plate four times with Wash Buffer. Prepare a serial dilution of the Recombinant this compound Standard in Assay Diluent (e.g., from 1000 pg/mL to 15.6 pg/mL). Add 100 µL of standards and appropriately diluted samples (e.g., serum diluted 1:10 in Assay Diluent) to the wells.[8] Incubate for 2 hours at RT.[6]

  • Detection Antibody Incubation: Wash the plate four times. Dilute the Biotinylated this compound Detection Antibody to 0.5 µg/mL in Assay Diluent. Add 100 µL to each well. Incubate for 1 hour at RT.[6]

  • Streptavidin-HRP Incubation: Wash the plate four times. Dilute Streptavidin-HRP conjugate according to the manufacturer's instructions in Assay Diluent. Add 100 µL to each well. Incubate for 30 minutes at RT in the dark.[9]

  • Color Development: Wash the plate five times. Add 100 µL of TMB Substrate Solution to each well. Incubate for 15-20 minutes at RT in the dark, monitoring for color development.[9]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[9]

  • Measurement: Read the absorbance at 450 nm within 30 minutes of adding the Stop Solution.

4. Data Analysis:

  • Subtract the average zero standard (blank) optical density (OD) from all other OD readings.

  • Plot a standard curve of the mean OD versus the known concentrations of the this compound standards.

  • Use a four-parameter logistic (4-PL) curve fit to generate the standard curve.

  • Calculate the concentration of this compound in the samples by interpolating their mean OD values from the standard curve. Account for any sample dilution factors.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Assay Steps p1 Coat Plate with Capture Antibody p2 Block Non-specific Sites p1->p2 Overnight Incubation a1 Add Samples & Standards p2->a1 Wash a2 Add Biotinylated Detection Antibody a1->a2 a1->a2 2h Incubation, Wash a3 Add Streptavidin-HRP a2->a3 a2->a3 1h Incubation, Wash a4 Add TMB Substrate a3->a4 a3->a4 30min Incubation, Wash a5 Add Stop Solution a4->a5 a4->a5 15min Incubation result Read OD at 450 nm & Calculate Concentration a5->result

Caption: Workflow diagram for the this compound Sandwich ELISA protocol.

Method 2: RP-HPLC for this compound Quantification

Application Note: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful technique for the separation and quantification of proteins.[10][11] This method separates this compound from other components in a biological sample based on its hydrophobicity. It is well-suited for analyzing purified or semi-purified samples and can be used for quality control and stability testing. Quantification is achieved by integrating the peak area corresponding to this compound from a chromatogram and comparing it to a standard curve generated with known concentrations of a this compound reference standard.[12] UV detection at 214 nm (peptide bonds) or 280 nm (aromatic residues) is typically employed.[13]

Experimental Protocol: this compound RP-HPLC

1. Principle: A liquid sample is injected into the HPLC system. The sample is carried by a polar mobile phase through a column packed with a nonpolar (hydrophobic) stationary phase (e.g., C18). This compound binds to the stationary phase. A gradient of increasing organic solvent (e.g., acetonitrile) in the mobile phase is applied, which decreases the polarity. This compound elutes from the column when the mobile phase becomes sufficiently nonpolar. The concentration of this compound is proportional to the area of its corresponding peak detected by a UV detector.[11]

2. Materials and Reagents:

  • HPLC system with a gradient pump, autosampler, column oven, and UV detector

  • Reversed-phase column (e.g., C18, 300Å pore size, 4.6 x 150 mm, 3.5 µm particle size)

  • Recombinant this compound Standard

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (B52724) (ACN)

  • Sample preparation reagents (e.g., filters, buffers for dilution)

3. Sample Preparation:

  • Plasma/Serum: Thaw samples on ice. To precipitate abundant proteins, add ACN (1:2 sample-to-ACN ratio), vortex, and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to a new tube and evaporate to dryness under nitrogen. Reconstitute in Mobile Phase A.

  • Clarification: Filter all prepared samples and standards through a 0.22 µm syringe filter before injection.

4. HPLC Conditions:

  • Column Temperature: 40°C

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 214 nm

  • Injection Volume: 20 µL

  • Gradient Program:

    • 0-5 min: 20% B

    • 5-35 min: 20% to 60% B (linear gradient)

    • 35-40 min: 60% to 90% B (wash)

    • 40-42 min: 90% to 20% B (return to initial)

    • 42-50 min: 20% B (equilibration)

5. Data Analysis:

  • Generate a standard curve by injecting known concentrations of the this compound standard and plotting peak area versus concentration.

  • Perform a linear regression on the standard curve to obtain the equation of the line.

  • Identify the this compound peak in sample chromatograms based on its retention time.

  • Integrate the peak area for the this compound peak in the samples.

  • Calculate the concentration of this compound in the samples using the regression equation from the standard curve.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis s1 Biological Sample (e.g., Plasma) s2 Protein Precipitation & Centrifugation s1->s2 s3 Supernatant Evaporation & Reconstitution s2->s3 s4 Filter Sample (0.22 µm) s3->s4 a1 Inject onto RP-C18 Column s4->a1 a2 Gradient Elution (Water/ACN + TFA) a1->a2 a3 UV Detection (214 nm) a2->a3 result Integrate Peak Area & Quantify vs. Standard Curve a3->result

Caption: Workflow diagram for this compound quantification by RP-HPLC.

Method 3: LC-MS/MS for this compound Quantification

Application Note: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) offers the highest specificity and sensitivity for protein quantification, making it the gold standard for absolute quantification in complex biological matrices like plasma.[14][15] The method involves digesting the this compound protein into smaller, unique "proteotypic" peptides using an enzyme like trypsin. These peptides are then separated by LC and detected by a mass spectrometer.[15] Quantification is achieved using a stable isotope-labeled (SIL) peptide as an internal standard, which co-elutes with the native peptide but is distinguished by its mass. This approach corrects for variability in sample preparation and instrument response, providing highly accurate and precise results.[16]

Experimental Protocol: this compound LC-MS/MS

1. Principle: Proteins in the sample, including this compound, are denatured, reduced, alkylated, and then digested with trypsin. A known amount of a heavy-isotope-labeled synthetic peptide, corresponding to a unique sequence within this compound, is spiked into the sample as an internal standard. The resulting peptide mixture is analyzed by LC-MS/MS. The mass spectrometer is set to monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM) for both the native this compound peptide and its labeled internal standard. The ratio of the native peptide peak area to the internal standard peak area is used for quantification against a calibration curve.[16][17]

2. Materials and Reagents:

  • LC-MS/MS system (e.g., nanoLC coupled to a triple quadrupole mass spectrometer)

  • Recombinant this compound Standard

  • This compound Proteotypic Peptide Standard (Stable Isotope-Labeled, e.g., with ¹³C, ¹⁵N)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium (B1175870) Bicarbonate buffer

  • Formic Acid (FA)

  • Acetonitrile (ACN)

  • Solid Phase Extraction (SPE) cartridges for peptide cleanup

3. Sample Preparation and Digestion:

  • Denaturation: To 50 µL of plasma, add 50 µL of 100 mM ammonium bicarbonate buffer.

  • Spiking: Add the SIL peptide internal standard to all samples, standards, and blanks.

  • Reduction: Add DTT to a final concentration of 10 mM. Incubate at 60°C for 30 minutes.

  • Alkylation: Cool to RT. Add IAA to a final concentration of 20 mM. Incubate for 30 minutes in the dark.

  • Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio. Incubate overnight at 37°C.[15]

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Cleanup: Desalt the peptide mixture using an SPE cartridge according to the manufacturer's protocol. Elute, dry down, and reconstitute the peptides in 0.1% FA in water for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC Column: C18, 75 µm ID x 15 cm, 1.9 µm particle size

  • Mobile Phase A: 0.1% FA in water

  • Mobile Phase B: 0.1% FA in ACN

  • Gradient: 5-40% B over 30 minutes

  • Flow Rate: 300 nL/min

  • Ion Source: Electrospray Ionization (ESI), positive mode

  • MS Analysis: Multiple Reaction Monitoring (MRM). Monitor at least two specific precursor-product ion transitions for the native this compound peptide and its corresponding SIL internal standard.

5. Data Analysis:

  • Integrate the peak areas for the selected transitions for both the native and SIL peptides.

  • Calculate the peak area ratio (Native Peptide / SIL Peptide).

  • Prepare a calibration curve by plotting the peak area ratio versus the concentration of the this compound standard.

  • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample + SIL Internal Standard p2 Reduce (DTT) & Alkylate (IAA) p1->p2 p3 Digest with Trypsin p2->p3 p4 Peptide Cleanup (SPE) p3->p4 a1 Inject Peptides onto nanoLC p4->a1 a2 Gradient Separation (C18 Column) a1->a2 a3 ESI-MS/MS Detection (MRM Mode) a2->a3 result Calculate Peak Area Ratios & Quantify vs. Cal Curve a3->result

Caption: Workflow for this compound quantification by LC-MS/MS.

Quantitative Data Summary

The selection of a quantification method depends on the specific requirements of the study, such as required sensitivity, sample throughput, and the nature of the biological matrix. The table below summarizes the typical performance characteristics for the described this compound quantification methods.

ParameterSandwich ELISARP-HPLCLC-MS/MS
Principle Immuno-enzymatic detection[5]Hydrophobic separation[10]Mass-to-charge ratio[14]
Specificity High (dependent on antibody pair)Moderate (retention time)Very High (mass & fragmentation)
Typical LOD 10-20 pg/mL10-50 ng/mL0.1-1 ng/mL
Typical LOQ 30-60 pg/mL50-150 ng/mL0.5-5 ng/mL
Dynamic Range 2-3 orders of magnitude[1]2-3 orders of magnitude4-5 orders of magnitude
Precision (CV%) < 10%< 5%< 15%
Throughput High (96-well plate format)Moderate (serial injections)Moderate to High
Sample Type Serum, plasma, supernatant[8]Purified proteins, lysatesSerum, plasma, tissue[18]
Key Advantage High sensitivity, easy to useRobust, good for purity"Gold Standard", absolute quantification
Key Limitation Antibody availability & cross-reactivityLower sensitivity, matrix effectsComplex workflow, expensive equipment

References

Viresin delivery methods for in vitro and in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Viresin Delivery

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a novel 12-kDa cationic antibacterial protein with potent activity against a range of Gram-negative bacteria. These application notes provide an overview of common delivery methods and detailed protocols for the evaluation of this compound in both in vitro and in vivo research settings. The methodologies described are based on established techniques for the delivery and testing of antimicrobial peptides and proteins. Researchers should note that these protocols may require optimization for the specific characteristics of this compound and the experimental models being used.

This compound Delivery Methods

The effective delivery of this compound is crucial for its therapeutic efficacy. Due to its proteinaceous nature, delivery systems are often required to protect it from degradation, improve its pharmacokinetic profile, and target it to the site of infection.[1]

Nanoparticle-Based Delivery

Nanocarriers can encapsulate this compound, protecting it from proteases and facilitating its delivery to bacterial cells.[2][3]

  • Liposomes: These are biodegradable vesicles that can encapsulate hydrophilic proteins like this compound in their aqueous core.[1][4] PEGylation of liposomes can further enhance circulation time in vivo.[4]

  • Polymeric Nanoparticles: Polymers such as poly(lactic-co-glycolic acid) (PLGA) can be used to formulate nanoparticles that provide controlled release of the encapsulated protein.[1][3] Chitosan-based nanoparticles are also a viable option due to their biocompatibility and mucoadhesive properties.[1]

Hydrogel-Based Delivery

Hydrogels can serve as a depot for the sustained release of this compound, which is particularly useful for topical applications or localized infections.[1] These systems can protect the protein from degradation at the site of application.[5]

Surface Functionalization

For medical devices or implants, surfaces can be coated with this compound to prevent biofilm formation and device-associated infections.[1]

Data Presentation

The following tables are templates for summarizing quantitative data from in vitro and in vivo studies of this compound.

Table 1: In Vitro Antimicrobial Activity of this compound Formulations

FormulationTest Organism (Strain)MIC (µg/mL)MBC (µg/mL)
Free this compoundE. coli (ATCC 25922)
This compound-LiposomesE. coli (ATCC 25922)
This compound-PLGA NPE. coli (ATCC 25922)
Free this compoundP. aeruginosa (ATCC 27853)
This compound-LiposomesP. aeruginosa (ATCC 27853)
This compound-PLGA NPP. aeruginosa (ATCC 27853)

Table 2: In Vitro Cytotoxicity of this compound Formulations

FormulationCell LineIC₅₀ (µg/mL)Hemolysis (%) at MIC
Free this compoundHEK293
This compound-LiposomesHEK293
This compound-PLGA NPHEK293
Free this compoundFibroblasts
This compound-LiposomesFibroblasts
This compound-PLGA NPFibroblasts

Table 3: In Vivo Efficacy of this compound Formulations in a Murine Infection Model

FormulationRoute of AdministrationDose (mg/kg)Bacterial Load Reduction (log₁₀ CFU)Survival Rate (%)
Vehicle Controli.p.-0
Free this compoundi.p.
This compound-Liposomesi.v.
This compound-PLGA NPi.p.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.[6][7]

Materials:

  • Lyophilized this compound

  • Sterile Mueller-Hinton Broth (MHB), cation-adjusted

  • Test microorganism (e.g., E. coli)

  • Sterile 96-well microtiter plates

  • Incubator (37°C)

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in sterile water or a suitable buffer.

  • In a 96-well plate, perform two-fold serial dilutions of the this compound stock solution in MHB.

  • Prepare an inoculum of the test microorganism equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Include a positive control (bacteria without this compound) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • Determine the MIC by identifying the lowest concentration of this compound with no visible bacterial growth.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol assesses the toxicity of this compound formulations to mammalian cells.[8][9]

Materials:

  • This compound formulations

  • Mammalian cell line (e.g., HEK293)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.

  • Treat the cells with serial dilutions of this compound formulations and incubate for another 24 hours.

  • Include untreated cells as a control.

  • Add MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 3: In Vivo Efficacy in a Murine Peritonitis Model

This protocol evaluates the in vivo antibacterial activity of this compound formulations.[10][11]

Materials:

  • This compound formulations

  • Pathogenic bacterial strain (e.g., S. aureus)

  • BALB/c mice (6-8 weeks old)

  • Saline solution

  • Syringes and needles

Procedure:

  • Induce peritonitis in mice by intraperitoneal (i.p.) injection of a lethal dose of the bacterial suspension.

  • After a specified time (e.g., 1 hour), administer the this compound formulation via a chosen route (e.g., i.p. or intravenous).[11]

  • Include a control group receiving a vehicle solution.

  • Monitor the mice for a set period (e.g., 7 days) for survival.

  • In a parallel experiment, euthanize a subset of mice at a specific time point post-treatment (e.g., 24 hours) and collect peritoneal lavage fluid.

  • Determine the bacterial load in the peritoneal fluid by plating serial dilutions on agar (B569324) plates and counting colony-forming units (CFU).

Visualizations

Signaling Pathways and Experimental Workflows

Viresin_Mechanism_of_Action cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Targets This compound This compound Membrane_Binding Electrostatic Interaction with LPS/Lipids This compound->Membrane_Binding Initial Contact Membrane_Disruption Membrane Permeabilization Membrane_Binding->Membrane_Disruption Carpet/Toroidal Pore Model Pore_Formation Pore Formation Membrane_Binding->Pore_Formation Barrel-Stave Model Ion_Leakage Ion Leakage Membrane_Disruption->Ion_Leakage Intracellular_Uptake Cellular Uptake Membrane_Disruption->Intracellular_Uptake Pore_Formation->Ion_Leakage Cell_Death Bacterial Cell Death Ion_Leakage->Cell_Death DNA_Binding Inhibition of DNA Replication/Transcription Intracellular_Uptake->DNA_Binding Protein_Synthesis_Inhibition Inhibition of Protein Synthesis Intracellular_Uptake->Protein_Synthesis_Inhibition DNA_Binding->Cell_Death Protein_Synthesis_Inhibition->Cell_Death

Caption: Proposed mechanisms of action for this compound against Gram-negative bacteria.

In_Vitro_Workflow Viresin_Prep This compound Formulation (e.g., Liposomes, Nanoparticles) MIC_MBC MIC/MBC Determination (Broth Microdilution) Viresin_Prep->MIC_MBC Cytotoxicity Cytotoxicity Assay (e.g., MTT on Mammalian Cells) Viresin_Prep->Cytotoxicity Hemolysis Hemolysis Assay Viresin_Prep->Hemolysis Data_Analysis Data Analysis and Comparison MIC_MBC->Data_Analysis Cytotoxicity->Data_Analysis Hemolysis->Data_Analysis

Caption: Workflow for the in vitro evaluation of this compound formulations.

In_Vivo_Workflow Viresin_Formulation Optimized this compound Formulation Animal_Model Murine Infection Model (e.g., Peritonitis, Sepsis) Viresin_Formulation->Animal_Model Administration Route of Administration (i.p., i.v.) Animal_Model->Administration Efficacy_Assessment Efficacy Assessment (Survival, Bacterial Load) Administration->Efficacy_Assessment Toxicity_Assessment Toxicity Assessment (Histopathology, Blood Chemistry) Administration->Toxicity_Assessment Results Evaluation of Therapeutic Potential Efficacy_Assessment->Results Toxicity_Assessment->Results

Caption: Workflow for the in vivo evaluation of this compound formulations.

References

Application Notes and Protocols for Generating Fungal Strains Resistant to Protein Synthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A thorough search of publicly available scientific literature and chemical databases did not yield specific information on a compound named "viresin" regarding its antifungal properties, mechanism of action, or resistance mechanisms. Therefore, these application notes and protocols are designed to provide a comprehensive and generalized framework for creating fungal strains resistant to antifungal agents that are known to target protein synthesis, a plausible but unconfirmed mechanism for such a compound. The methodologies described are based on established principles of inducing and characterizing antifungal drug resistance.

Introduction: The Challenge of Antifungal Resistance

The development of antifungal drug resistance is a significant challenge in clinical and agricultural settings. For researchers and drug development professionals, understanding the mechanisms by which fungi develop resistance is crucial for creating more robust antifungal therapies. The generation of resistant fungal strains in a laboratory setting is a key step in this process, enabling the study of resistance mechanisms, the identification of new drug targets, and the screening of novel antifungal compounds.

This document provides detailed protocols for the generation and characterization of fungal strains resistant to protein synthesis-inhibiting antifungal agents. These methods are broadly applicable to various fungal species and can be adapted for specific research needs.

Background: Protein Synthesis as an Antifungal Target

Protein synthesis is an essential cellular process and a viable target for antifungal agents. Fungal ribosomes have structural differences from their mammalian counterparts, which can be exploited for selective toxicity. Antifungals targeting protein synthesis can interfere with various stages of translation, including initiation, elongation, and termination.

Fungi can develop resistance to protein synthesis inhibitors through several mechanisms:

  • Target Modification: Mutations in the ribosomal proteins or ribosomal RNA (rRNA) can alter the drug-binding site, reducing the affinity of the antifungal agent.

  • Drug Efflux: Overexpression of efflux pumps, such as those from the ATP-binding cassette (ABC) superfamily or the major facilitator superfamily (MFS), can actively transport the antifungal drug out of the cell.[1]

  • Drug Inactivation: Enzymatic modification of the antifungal compound can render it inactive.

  • Alterations in Drug Uptake: Changes in the cell wall or membrane composition can reduce the permeability of the fungus to the drug.

Experimental Protocols

The following protocols describe methods for inducing and selecting for fungal strains with resistance to a protein synthesis-inhibiting antifungal agent.

This protocol uses a chemical mutagen, such as ethyl methanesulfonate (B1217627) (EMS), to induce random mutations in the fungal genome.

Materials:

  • Fungal strain of interest

  • Appropriate liquid and solid growth media (e.g., Sabouraud Dextrose Broth/Agar or Yeast Peptone Dextrose Broth/Agar)

  • Protein synthesis-inhibiting antifungal agent

  • Ethyl methanesulfonate (EMS) - Caution: EMS is a potent carcinogen and mutagen. Handle with extreme care in a chemical fume hood and wear appropriate personal protective equipment (PPE).

  • Sodium thiosulfate (B1220275) solution (5% w/v) for EMS neutralization

  • Sterile water, saline, or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Incubator

  • Shaker

Procedure:

  • Prepare Fungal Culture: Inoculate the fungal strain into 50 mL of liquid medium and grow to mid-log phase with shaking at the appropriate temperature.

  • Determine Minimum Inhibitory Concentration (MIC): Before inducing resistance, determine the MIC of the antifungal agent against the wild-type fungal strain using a standardized method such as broth microdilution (e.g., CLSI M27/M38). This will be the baseline for selecting resistant mutants.

  • Mutagenesis: a. Harvest the fungal cells by centrifugation, wash twice with sterile water, and resuspend in a suitable buffer to a concentration of 1 x 10⁷ cells/mL. b. In a chemical fume hood, add EMS to the cell suspension to a final concentration of 1-3% (v/v). The optimal concentration and exposure time should be determined empirically to achieve a kill rate of 50-80%. c. Incubate the suspension with shaking for 30-60 minutes at the appropriate temperature. d. To stop the mutagenesis, add an equal volume of 5% sodium thiosulfate solution and incubate for 10 minutes. e. Harvest the cells by centrifugation, wash three times with sterile water to remove residual EMS and sodium thiosulfate.

  • Selection of Resistant Mutants: a. Resuspend the mutagenized cells in sterile water. b. Plate serial dilutions of the cell suspension onto solid medium containing the protein synthesis-inhibiting antifungal agent at a concentration of 2x, 4x, and 8x the predetermined MIC. c. As a control, plate a dilution of the mutagenized cells onto non-selective medium to determine the survival rate. d. Incubate the plates at the optimal growth temperature until colonies appear.

  • Isolation and Verification of Resistant Phenotype: a. Pick individual colonies from the selective plates and streak them onto fresh selective plates to isolate pure cultures. b. Confirm the resistant phenotype by re-testing the MIC of the putative mutants. A significant increase in the MIC (e.g., ≥4-fold) compared to the wild-type strain indicates resistance.

This protocol uses ultraviolet (UV) radiation to induce mutations.

Materials:

  • Fungal strain of interest

  • Appropriate liquid and solid growth media

  • Protein synthesis-inhibiting antifungal agent

  • UV crosslinker or a calibrated UV lamp (254 nm)

  • Sterile petri dishes

  • Sterile water or PBS

  • Spectrophotometer

  • Hemocytometer or automated cell counter

  • Incubator

Procedure:

  • Prepare Fungal Culture: Grow and prepare a fungal cell suspension as described in Protocol 1 (steps 1 and 3a).

  • Determine MIC: Determine the baseline MIC of the antifungal agent against the wild-type strain.

  • Mutagenesis: a. Pipette a known volume of the cell suspension (e.g., 10 mL of 1 x 10⁷ cells/mL) into a sterile petri dish. b. Place the open petri dish in a UV crosslinker or under a UV lamp. c. Expose the cells to a dose of UV radiation that results in a 50-80% kill rate. The optimal dose will need to be determined empirically by varying the exposure time or energy. d. Perform the UV exposure in a darkened room to prevent photoreactivation repair.

  • Selection and Isolation: Follow the same procedure for selection, isolation, and verification of resistant mutants as described in Protocol 1 (steps 4 and 5).

Data Presentation

Quantitative data from these experiments should be summarized in clear and structured tables to facilitate comparison between the wild-type and resistant strains.

Table 1: Minimum Inhibitory Concentrations (MICs) of Antifungal Agent Against Wild-Type and Resistant Fungal Strains

Fungal StrainMIC (µg/mL)Fold Change in MIC
Wild-Type2-
Resistant Mutant 1168
Resistant Mutant 23216
Resistant Mutant 384

Table 2: Growth Kinetics of Wild-Type and Resistant Strains in the Presence of the Antifungal Agent

StrainAntifungal Conc. (µg/mL)Doubling Time (hours)
Wild-Type02.5
2No Growth
Resistant Mutant 102.6
25.1
16No Growth

Visualization of Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

signaling_pathway Nutrients Nutrients / Growth Factors TORC1 TORC1 Complex Nutrients->TORC1 Activates Sch9 Sch9 Kinase TORC1->Sch9 Phosphorylates & Activates Ribosomal_Proteins Ribosomal Protein Gene Transcription Sch9->Ribosomal_Proteins rRNA_Processing rRNA Processing Sch9->rRNA_Processing Translation_Initiation Translation Initiation Sch9->Translation_Initiation Protein_Synthesis Protein Synthesis Ribosomal_Proteins->Protein_Synthesis rRNA_Processing->Protein_Synthesis Translation_Initiation->Protein_Synthesis Antifungal Protein Synthesis Inhibitor Antifungal Antifungal->Protein_Synthesis Inhibits

Caption: TOR signaling pathway's role in regulating protein synthesis.

experimental_workflow start Start: Wild-Type Fungal Culture mutagenesis Induce Mutations (Chemical or UV) start->mutagenesis selection Plate on Media with Antifungal (2x, 4x, 8x MIC) mutagenesis->selection isolation Isolate Colonies from High-Concentration Plates selection->isolation verification Confirm Resistant Phenotype (Re-test MIC) isolation->verification characterization Further Characterization: - Growth Kinetics - Genomic Sequencing - Gene Expression Analysis verification->characterization end End: Characterized Resistant Strains characterization->end

Caption: Workflow for generating resistant fungal strains.

References

Application Notes and Protocols for Determining Viresin's Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for assessing the cytotoxic effects of the hypothetical compound Viresin using common cell-based assays. The methodologies are designed for researchers, scientists, and professionals in drug development to understand and quantify the potential toxicity of novel compounds.

Application Note 1: Assessment of Cell Viability using the MTT Assay

Introduction

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product.[1] The amount of formazan produced is proportional to the number of living cells, allowing for the quantification of this compound's effect on cell viability.

Experimental Protocol

Materials:

  • Selected cancer or normal cell line

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[1]

  • MTT solvent (e.g., 0.01 M HCl in isopropanol (B130326) or acidified SDS solution)[1]

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[1]

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[1]

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A dose-response experiment with concentrations ranging from nanomolar to micromolar levels is recommended.[1]

    • Include a vehicle control (medium with the same concentration of DMSO used for this compound) and a no-cell control (medium only).[1]

    • Remove the old medium and add 100 µL of the this compound dilutions or control solutions to the appropriate wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

    • Incubate the plate for 2-4 hours at 37°C.[1]

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.[1]

    • Mix gently on an orbital shaker for 15 minutes.[1]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[1]

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.[1]

    • Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (considered 100% viability).[1]

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).[1]

Data Presentation

This compound Concentration (µM)Absorbance (570 nm) (Mean ± SD)% Cell Viability
0 (Vehicle Control)1.25 ± 0.08100%
0.11.18 ± 0.0794.4%
10.95 ± 0.0676.0%
100.63 ± 0.0450.4%
500.21 ± 0.0216.8%
1000.08 ± 0.016.4%

Workflow Diagram

MTT_Workflow cluster_prep Plate Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis A Seed Cells in 96-well Plate B Incubate for 24h (Cell Attachment) A->B C Add this compound Dilutions & Controls B->C D Incubate for 24-72h C->D E Add MTT Reagent D->E F Incubate for 2-4h E->F G Add Solubilization Solution F->G H Read Absorbance at 570 nm G->H I Calculate % Viability vs. Control H->I J Determine IC50 Value I->J

Workflow for the MTT cytotoxicity assay.

Application Note 2: Measurement of Cytotoxicity by Lactate Dehydrogenase (LDH) Release

Introduction

The Lactate Dehydrogenase (LDH) assay is a common method for quantifying cytotoxicity by measuring the activity of LDH released from cells with damaged plasma membranes.[3][4] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon loss of membrane integrity, a hallmark of necrosis or late-stage apoptosis.[3][4] The amount of LDH in the medium is proportional to the number of lysed cells.

Experimental Protocol

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Commercially available LDH cytotoxicity assay kit

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment steps as described in the MTT assay protocol (Steps 1 and 2).

    • It is crucial to set up control wells: no-cell (medium only), vehicle control (untreated cells), and maximum LDH release (cells treated with a lysis buffer provided in the kit).[3]

  • Sample Collection:

    • After the incubation period with this compound, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate. Be careful not to disturb the cell monolayer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

    • Add the reaction mixture to each well of the new plate containing the supernatant.

    • Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement:

    • Measure the absorbance at the wavelength specified by the kit manufacturer (commonly 490 nm).

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Vehicle Control LDH Activity) / (Maximum LDH Activity - Vehicle Control LDH Activity)] x 100

Data Presentation

This compound Concentration (µM)Absorbance (490 nm) (Mean ± SD)% Cytotoxicity
0 (Vehicle Control)0.15 ± 0.020%
10.20 ± 0.036.7%
100.45 ± 0.0440.0%
500.85 ± 0.0693.3%
1000.92 ± 0.05102.7% (Maximal Lysis)
Max LDH Release0.90 ± 0.05100%

Workflow Diagram

LDH_Workflow cluster_prep Cell Culture & Treatment cluster_sample Sample Preparation cluster_assay LDH Reaction cluster_analysis Data Analysis A Seed & Culture Cells (24h) B Treat with this compound (24-72h) A->B C Centrifuge Plate B->C D Transfer Supernatant to New Plate C->D E Add LDH Reaction Mix D->E F Incubate at RT (30 min) E->F G Read Absorbance at 490 nm F->G H Calculate % Cytotoxicity G->H I Determine EC50 Value H->I

Workflow for the LDH release cytotoxicity assay.

Application Note 3: Detection of Apoptosis through Caspase-3/7 Activity

Introduction

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cells. A hallmark of apoptosis is the activation of a cascade of cysteine-aspartic proteases called caspases. Caspases-3 and -7 are key executioner caspases. Their activity can be measured using a luminogenic or fluorogenic substrate that is cleaved to produce a detectable signal, which is proportional to the amount of apoptosis.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

This compound is hypothesized to induce apoptosis by binding to a cell surface death receptor, leading to the activation of the extrinsic apoptosis pathway. This initiates a signaling cascade that culminates in the activation of executioner caspases and cell death.

Apoptosis_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Receptor Death Receptor This compound->Receptor Binds Procaspase8 Pro-caspase-8 Receptor->Procaspase8 Recruits & Activates Caspase8 Active Caspase-8 Procaspase8->Caspase8 Activation Procaspase3 Pro-caspase-3 Caspase8->Procaspase3 Cleavage Caspase3 Active Caspase-3 (Executioner) Procaspase3->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Hypothetical this compound-induced apoptosis pathway.

Experimental Protocol

Materials:

  • Selected cell line

  • White, opaque 96-well plates suitable for luminescence

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • Commercially available Caspase-Glo® 3/7 Assay kit

  • Luminometer

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same cell seeding and compound treatment steps as previously described, using opaque-walled plates.

  • Caspase-Glo® 3/7 Reagent Addition:

    • After the this compound incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Add 100 µL of the reagent to each well.

  • Incubation:

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate the plate at room temperature for 1 to 3 hours.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the luminescence of the no-cell control from all other readings.

    • Express the data as fold change in caspase activity compared to the vehicle control.

Data Presentation

This compound Concentration (µM)Luminescence (RLU) (Mean ± SD)Fold Change in Caspase-3/7 Activity
0 (Vehicle Control)15,000 ± 1,2001.0
0.118,000 ± 1,5001.2
145,000 ± 3,5003.0
10120,000 ± 9,0008.0
50135,000 ± 11,0009.0
100130,000 ± 10,5008.7

References

Application Notes and Protocols for Studying Viresin Biosynthesis using CRISPR-Cas9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Viresin is a 12-kDa antibacterial protein produced by the tobacco budworm, Heliothis virescens. Its biosynthesis is a direct process of gene transcription and translation, offering a focused target for genetic study. The advent of CRISPR-Cas9 technology provides a powerful tool for the precise knockout of the this compound-encoding gene, enabling a detailed investigation into its role in the insect's immune response and its potential as a template for novel antimicrobial agents.

These application notes provide a comprehensive guide to utilizing CRISPR-Cas9 for the functional analysis of the this compound gene. The protocols outlined below cover the entire workflow, from the identification of the this compound gene to the quantitative analysis of its knockout effects.

This compound Gene Identification and sgRNA Design

The first critical step is to identify the nucleotide sequence of the this compound gene to design specific single-guide RNAs (sgRNAs) for CRISPR-Cas9 targeting.

1.1. This compound Gene Identification

The protein sequence of Virescein (a likely synonym for this compound) is available on UniProt (Accession: P83416). A tblastn search of this protein sequence against the Heliothis virescens genome assembly (ASM238286v2) is required to locate the corresponding gene. The Heliothis virescens genome is accessible through the i5k Workspace@NAL and the National Center for Biotechnology Information (NCBI).[1][2][3]

1.2. sgRNA Design and Synthesis

Once the this compound gene sequence is identified, sgRNAs can be designed to target a conserved region within the coding sequence, preferably in an early exon, to ensure a complete loss-of-function mutation. Several online tools are available for sgRNA design, which help in identifying potential target sites and minimizing off-target effects.

Table 1: Key Considerations for sgRNA Design

ParameterRecommendationRationale
Target Site Early exon in the coding sequenceTo induce frameshift mutations leading to a premature stop codon and a non-functional protein.
PAM Sequence NGG (for Streptococcus pyogenes Cas9)The Protospacer Adjacent Motif is essential for Cas9 recognition and cleavage.
GC Content 40-80%For optimal stability and binding of the sgRNA.
Off-target Analysis Use bioinformatics tools to check for potential off-target sites in the H. virescens genome.To minimize unintended mutations.

Following in silico design, the sgRNAs are synthesized in vitro using commercially available kits.

Experimental Workflow and Protocols

The following sections detail the experimental procedures for CRISPR-Cas9-mediated knockout of the this compound gene in Heliothis virescens.

Diagram: CRISPR-Cas9 Workflow for this compound Gene Knockout

CRISPR_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis sgRNA_design sgRNA Design & Synthesis microinjection Embryo Microinjection sgRNA_design->microinjection cas9_prep Cas9 Protein/mRNA Preparation cas9_prep->microinjection rearing Insect Rearing microinjection->rearing screening Mutant Screening (Genotyping) rearing->screening quantification This compound Quantification screening->quantification

Caption: Workflow for this compound gene knockout using CRISPR-Cas9.

Preparation of Cas9 and sgRNA

For microinjection into insect embryos, either Cas9 protein or mRNA can be used in conjunction with the synthesized sgRNAs. The use of Cas9 ribonucleoproteins (RNPs), a complex of Cas9 protein and sgRNA, is often preferred as it can lead to higher editing efficiency and reduced off-target effects.

Microinjection of Heliothis virescens Embryos

A detailed protocol for embryo microinjection in a closely related species, Helicoverpa armigera, can be adapted for Heliothis virescens.

Protocol: Embryo Microinjection

  • Embryo Collection: Collect freshly laid H. virescens eggs.

  • Preparation for Injection: Align and fix the eggs on a microscope slide.

  • Needle Preparation: Pull a fine glass capillary needle.

  • Injection Mix: Prepare a solution containing Cas9 protein (e.g., 300 ng/µL) and sgRNA (e.g., 100 ng/µL).

  • Microinjection: Under a microscope, carefully inject the Cas9/sgRNA mix into the posterior pole of the embryos.

  • Incubation: Maintain the injected embryos under optimal temperature and humidity until hatching.

Rearing and Screening of Mutant Insects

The hatched larvae (G0 generation) are reared to adulthood. These adults are then crossed to produce the G1 generation, where heritable mutations can be identified.

Protocol: Mutant Screening

  • Genomic DNA Extraction: Extract genomic DNA from a small tissue sample (e.g., a leg) of G1 individuals.

  • PCR Amplification: Amplify the genomic region targeted by the sgRNA using specific primers.

  • Mutation Detection: Analyze the PCR products for the presence of mutations. This can be done by:

    • Sanger Sequencing: To identify specific insertions or deletions (indels).

    • High-Resolution Melt (HRM) Analysis: A faster method to screen for variations in the PCR product.

Analysis of this compound Knockout Phenotype

The successful generation of this compound knockout mutants allows for the investigation of its biological function.

Diagram: this compound Biosynthesis and its Disruption

Viresin_Biosynthesis cluster_wt Wild-Type cluster_ko Knockout Viresin_gene This compound Gene mRNA mRNA Viresin_gene->mRNA Transcription Viresin_protein This compound Protein mRNA->Viresin_protein Translation Antibacterial_activity Antibacterial_activity Viresin_protein->Antibacterial_activity Leads to KO_gene This compound Gene (KO) no_protein No Functional Protein KO_gene->no_protein Reduced_activity Reduced/No Antibacterial Activity no_protein->Reduced_activity Leads to

Caption: Disruption of this compound biosynthesis via CRISPR-Cas9 knockout.

Quantitative Analysis of this compound Expression

To confirm the absence of this compound protein in knockout individuals, quantitative analysis is performed on hemolymph samples.

Table 2: Methods for this compound Protein Quantification

MethodPrincipleSample TypeKey Reagents
Western Blot Separation of proteins by size, followed by detection with a this compound-specific antibody.HemolymphAnti-Viresin primary antibody, HRP-conjugated secondary antibody, Chemiluminescent substrate.
ELISA Capture of this compound by a specific antibody and detection with an enzyme-linked secondary antibody.HemolymphThis compound-specific capture and detection antibodies, Enzyme substrate.

Protocol: Western Blot

  • Hemolymph Collection: Collect hemolymph from wild-type and knockout insects.

  • Protein Quantification: Determine the total protein concentration of each sample.

  • SDS-PAGE: Separate equal amounts of total protein on a polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with a primary antibody specific to this compound, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate.

Protocol: ELISA (Enzyme-Linked Immunosorbent Assay)

  • Coating: Coat a 96-well plate with a capture antibody specific to this compound.

  • Blocking: Block the wells to prevent non-specific binding.

  • Sample Incubation: Add hemolymph samples to the wells.

  • Detection Antibody: Add a biotinylated detection antibody specific to this compound.

  • Enzyme Conjugate: Add streptavidin-HRP.

  • Substrate Addition: Add a colorimetric substrate (e.g., TMB).

  • Measurement: Measure the absorbance at the appropriate wavelength.

Functional Assays

The functional consequence of this compound knockout can be assessed by challenging the insects with bacteria and observing their survival rates.

Table 3: Example Data from a Functional Assay

GenotypeBacterial ChallengeSurvival Rate (%)
Wild-TypeE. coli85
This compound KnockoutE. coli30
Wild-TypeSaline (Control)100
This compound KnockoutSaline (Control)100

Conclusion

The application of CRISPR-Cas9 technology to knock out the this compound gene in Heliothis virescens provides a precise and efficient method for studying its role in the insect's immune system. The detailed protocols and application notes presented here offer a comprehensive framework for researchers to investigate the biosynthesis and function of this antibacterial protein, which may ultimately inform the development of novel antimicrobial therapies.

References

Troubleshooting & Optimization

Technical Support Center: Improving Fungal Metabolite Yield

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: The term "Viresin" is not commonly associated with a specific fungal metabolite. This guide focuses on the production of Viridin (B1683569) , a well-documented antifungal steroid produced by fungi such as Trichoderma virens (also known as Gliocladium virens), and provides general principles applicable to other fungal secondary metabolites like virescenosides from Acremonium species.

Frequently Asked Questions (FAQs)

Q1: What is Viridin and what are its applications? A1: Viridin is a furanosteroid, a type of secondary metabolite produced by fungi, most notably Trichoderma virens. It exhibits potent fungistatic properties, meaning it inhibits the growth of other fungi by interfering with key cellular processes.[1][2] Due to its antifungal activity, Viridin and its derivatives are of interest in agriculture for biocontrol applications and in pharmaceutical research as potential drug leads.[3]

Q2: Which fungal species are known producers of Viridin? A2: The primary producer of Viridin is Trichoderma virens (formerly Gliocladium virens).[4] Other Trichoderma species, such as T. viride, have also been reported to produce this compound.[2]

Q3: What are the key factors that influence the yield of Viridin in fungal cultures? A3: The production of Viridin, like most fungal secondary metabolites, is highly sensitive to a range of factors. These can be broadly categorized as:

  • Nutritional Factors: The type and concentration of carbon and nitrogen sources, the carbon-to-nitrogen (C:N) ratio, and the presence of minerals and trace elements.

  • Physical Factors: pH of the culture medium, temperature, aeration (dissolved oxygen), and agitation speed.[5][6]

  • Biological Factors: The specific fungal strain, age and quality of the inoculum, and the duration of the fermentation.[7]

Q4: What is the general workflow for producing and isolating a fungal metabolite like Viridin? A4: A typical workflow involves several key stages: inoculum preparation, fermentation, extraction, and purification. First, a pure culture of the fungus is grown to create a sufficient quantity of active mycelium (inoculum). This is then transferred to a larger, optimized production medium for fermentation under controlled conditions. After a specific incubation period, the fungal biomass and the liquid broth are separated. The target metabolite is then extracted from either the mycelium or the broth (or both) using organic solvents, followed by purification steps, often involving chromatography.[8][9]

Troubleshooting Guide

Q1: My yield of Viridin is consistently low, although the fungus appears to be growing well. What are the common causes and solutions? A1: This is a common issue where biomass production (primary metabolism) is successful, but secondary metabolite production is not. Here are the primary areas to investigate:

  • Suboptimal Culture Medium: Secondary metabolism is often triggered by nutrient limitation. If the medium is too rich, the fungus may continue to grow without switching to producing secondary metabolites.

    • Solution: Systematically optimize the medium. Experiment with different carbon sources (e.g., glucose, molasses, starch) and nitrogen sources (e.g., peptone, yeast extract, ammonium (B1175870) sulfate).[5][10] Vary the C:N ratio, as a high ratio often favors secondary metabolite production. Ensure essential minerals and trace elements are present but not in excess.

  • Incorrect Physical Parameters: The optimal conditions for growth are not always the same as for production.

    • Solution: Perform optimization experiments for pH and temperature. For Trichoderma species, a temperature around 25-30°C and a pH between 4.0 and 6.0 are often good starting points.[5][7] Aeration is also critical; ensure adequate oxygen supply through sufficient agitation (e.g., 150-250 rpm in shake flasks) without causing excessive shear stress.[5]

  • Suboptimal Harvest Time: Viridin production is growth-phase dependent, typically occurring during the stationary phase after rapid growth has ceased.

    • Solution: Conduct a time-course study. Harvest samples every 24-48 hours and measure both biomass and Viridin concentration to determine the peak production time, which can be anywhere from 5 to 21 days.[11]

Q2: I am observing inconsistent yields between different fermentation batches. What could be causing this variability? A2: Inconsistency is often due to a lack of standardization in the experimental protocol.

  • Inoculum Variability: The age, concentration, and physiological state of the fungal spores or mycelium used for inoculation can significantly impact the outcome.

    • Solution: Standardize your inoculum preparation. Use a consistent number of spores (e.g., 1 x 10⁷ spores/mL) or a mycelial culture of a specific age and size (e.g., 10-day old fungal disc).[11][12]

  • Media Preparation: Small variations in media components, final pH after autoclaving, and water quality can affect results.

    • Solution: Use precise measurements for all media components. Check and adjust the pH after sterilization, as it can change during heating. Use purified water (distilled or deionized) for all preparations.

  • Environmental Fluctuations: Inconsistent temperature or agitation speed in the incubator/shaker can lead to variable growth and production.

    • Solution: Regularly calibrate and monitor your equipment. Ensure flasks are placed in the same location within the incubator to minimize temperature or agitation variations.

Q3: How can I improve the recovery of Viridin from the culture? A3: Poor recovery during extraction can be mistaken for low production yield.

  • Inefficient Extraction: Viridin is typically found in both the mycelium and the culture broth. The choice of solvent is critical.

    • Solution: After separating the mycelium from the broth, extract the mycelium by grinding it with a suitable organic solvent. Ethyl acetate (B1210297) is a commonly used solvent for extracting a broad range of fungal metabolites. The culture filtrate (broth) should also be extracted with the same solvent using a liquid-liquid extraction technique.[13][14]

  • Metabolite Degradation: Viridin may be sensitive to pH or temperature changes during extraction.

    • Solution: Perform extraction steps quickly and at cool temperatures where possible. Avoid unnecessarily high temperatures when evaporating the solvent (e.g., using a rotary evaporator).

Data Presentation: Optimizing Culture Conditions

The following tables summarize data from studies on Trichoderma species, illustrating how different parameters can affect biomass or secondary metabolite production.

Table 1: Effect of Different Media on Biomass Production of Trichoderma viride

Culture MediumTypeAverage Fresh Weight of Biomass (g)
Potato Dextrose AgarSolid91.89
Sabouraud Dextrose AgarSolid59.75
Potato Dextrose BrothLiquid12.86
Czapek Dox BrothLiquid8.54
Rice GrainSolid40.62
Wheat GrainSolid30.69
Maize GrainSolid29.07
(Data adapted from studies on T. viride biomass production)[15]

Table 2: Influence of Physical Parameters on Trichoderma viride Biomass

ParameterLevels TestedOptimal Value for Biomass
Carbon (Glucose)10, 45, 80 g/L45 g/L
Nitrogen (Ammonium Sulfate)0.10, 0.35, 0.60 g/L0.35 g/L
Temperature20, 30, 40 °C30 °C
pH4.0, 6.0, 8.06.0
Agitation100, 175, 250 rpm175 rpm
(Data derived from Response Surface Methodology studies on T. viride)[5][16][17]

Experimental Protocols

Protocol 1: Inoculum Preparation

  • Culture Activation: Using a sterile loop, transfer a small piece of a stock culture of T. virens onto the center of a fresh Potato Dextrose Agar (PDA) plate.

  • Incubation: Incubate the plate at 28°C for 7-10 days, until the plate is covered with green conidia.[18]

  • Spore Suspension: Add 10 mL of sterile 0.1% Tween 80 solution to the plate. Gently scrape the surface with a sterile loop to dislodge the spores.

  • Concentration Adjustment: Transfer the spore suspension to a sterile tube. Count the spores using a hemocytometer and adjust the concentration to approximately 1 x 10⁷ spores/mL with sterile water. This suspension is now ready to be used as the inoculum.

Protocol 2: Shake Flask Fermentation

  • Medium Preparation: Prepare the production medium (e.g., Potato Dextrose Broth or a custom-optimized medium) in Erlenmeyer flasks. A typical setup is 100 mL of medium in a 250 mL flask. Cover flasks with cotton plugs or breathable caps.

  • Sterilization: Autoclave the flasks at 121°C (15 psi) for 20 minutes. Allow them to cool completely.

  • Inoculation: Under sterile conditions (e.g., in a laminar flow hood), add 1 mL of the prepared spore suspension (from Protocol 1) to each flask.

  • Incubation: Place the flasks in an incubator shaker set to the optimal temperature (e.g., 28°C) and agitation speed (e.g., 180 rpm).[6][18]

  • Fermentation: Allow the fermentation to proceed for the predetermined optimal duration (e.g., 10-14 days).

Protocol 3: Extraction of Viridin

  • Separation: After incubation, separate the fungal mycelium from the culture broth by vacuum filtration through filter paper.

  • Broth Extraction: Transfer the filtered broth (filtrate) to a separatory funnel. Add an equal volume of ethyl acetate, shake vigorously for 2 minutes, and allow the layers to separate. Collect the upper organic (ethyl acetate) layer. Repeat this extraction two more times. Combine all organic extracts.

  • Mycelium Extraction: Transfer the collected mycelium to a mortar and pestle. Add a small amount of sand to aid in grinding. Add 50 mL of ethyl acetate and grind the mycelium into a fine paste.

  • Filtration and Concentration: Filter the mycelial extract to remove cell debris. Combine this extract with the broth extract.

  • Evaporation: Remove the solvent from the combined extracts using a rotary evaporator under reduced pressure at a temperature below 40°C to yield the crude extract.

  • Storage: Store the dried crude extract at -20°C for further analysis and purification.

Protocol 4: General HPLC Quantification

  • Sample Preparation: Dissolve a known weight of the crude extract in a known volume of HPLC-grade methanol (B129727) to create a stock solution. Filter the solution through a 0.22 µm syringe filter before injection.

  • Standard Preparation: Prepare a series of standard solutions of purified Viridin (if available) in methanol at known concentrations (e.g., 1, 5, 10, 25, 50 µg/mL) to create a calibration curve.

  • Chromatographic Conditions (Example):

    • Instrument: HPLC system with a DAD or UV detector.

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both often containing 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at a wavelength appropriate for the compound's chromophore.

    • Injection Volume: 10-20 µL.

  • Quantification: Run the standard solutions to generate a calibration curve (peak area vs. concentration). Inject the sample extract and determine the peak area for Viridin. Use the calibration curve to calculate the concentration of Viridin in the extract and subsequently determine the total yield.

Visualizations

Troubleshooting_Low_Yield start Low or No Metabolite Yield check_growth Is Biomass Growth Normal? start->check_growth no_growth Problem: No/Poor Growth check_growth->no_growth No good_growth Problem: Good Growth, Poor Production check_growth->good_growth Yes no_growth_sol Troubleshoot Primary Metabolism: - Check inoculum viability - Verify media components & pH - Confirm incubator settings (Temp/RPM) - Screen for contamination no_growth->no_growth_sol check_time Is Harvest Time Optimized? good_growth->check_time time_sol Solution: Perform Time-Course Study - Harvest every 24-48h - Analyze biomass and metabolite levels - Identify peak production (stationary phase) check_time->time_sol No check_conditions Are Culture Conditions Optimized for Production? check_time->check_conditions Yes time_no No time_yes Yes conditions_sol Solution: Optimize Key Parameters - Test different C/N ratios - Vary pH, Temperature, Aeration (RPM) - Consider precursor feeding or elicitors check_conditions->conditions_sol No check_extraction Is Extraction Protocol Efficient? check_conditions->check_extraction Yes conditions_no No conditions_yes Yes extraction_sol Solution: Optimize Recovery - Test different solvents (e.g., Ethyl Acetate) - Extract both mycelium and broth - Check for metabolite degradation (pH/Temp) check_extraction->extraction_sol No extraction_no No

Caption: Troubleshooting workflow for low secondary metabolite yield.

Viridin_Biosynthesis cluster_pathway Simplified Steroidal Pathway to Viridin mevalonate Mevalonic Acid fpp Farnesyl Pyrophosphate (FPP) mevalonate->fpp Multiple Steps squalene Squalene fpp->squalene Condensation lanosterol Lanosterol (Tetracyclic Intermediate) squalene->lanosterol Cyclization pregnane (B1235032) Pregnane-type Intermediate lanosterol->pregnane Multiple Enzymatic Steps (P450s, etc.) demethoxyviridin (B1670237) Demethoxyviridin pregnane->demethoxyviridin Side-chain cleavage, Oxidations viridin Viridin demethoxyviridin->viridin Hydroxylation & Furan Ring Formation viridiol (B1683570) Viridiol viridin->viridiol Reduction by Fungus

Caption: Simplified biosynthetic pathway leading to Viridin.[1][19][20][21]

Experimental_Workflow start 1. Inoculum Prep (PDA Plate Culture) ferment 2. Fermentation (Shake Flask Culture) start->ferment Inoculate harvest 3. Harvest & Separation (Filtration) ferment->harvest Incubate extract 4. Solvent Extraction (Mycelium & Broth) harvest->extract concentrate 5. Concentration (Rotary Evaporation) extract->concentrate analyze 6. Analysis & Quant. (HPLC) concentrate->analyze

Caption: Experimental workflow for fungal metabolite production and analysis.

References

Technical Support Center: Viresin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction and purification of Viresin, a polyketide-class secondary metabolite from the fungus Aspergillus viridinutans.

Frequently Asked Questions (FAQs)

Section 1: Extraction Issues

Q1: My this compound yield is consistently low after the initial solvent extraction. What are the potential causes and solutions?

A1: Low extraction yield is a common issue that can stem from several factors, from fungal culture conditions to the extraction process itself.

  • Fungal Culture: The production of secondary metabolites like this compound is highly dependent on the growth conditions of Aspergillus viridinutans.[1][2][3] Consider the "One-Strain Many-Compounds" (OSMAC) approach by varying culture parameters such as media composition, temperature, pH, and incubation time, as these can significantly impact the expression of biosynthetic gene clusters.[1]

  • Extraction Solvent: The choice of solvent is critical. This compound, as a polyketide, is expected to have moderate polarity. Solvents like ethyl acetate (B1210297), chloroform, and dichloromethane (B109758) are commonly used for such compounds.[1][4] If your yield is low, the solvent may not be optimal for this compound's polarity.

  • Extraction Method: Ensure thorough extraction. For liquid cultures, liquid-liquid extraction must be performed multiple times with fresh solvent. For solid cultures (e.g., on rice), the fermented substrate should be exhaustively extracted, which may involve soaking and agitation followed by filtration.[5] Ultrasonic-assisted extraction (UAE) can also improve the recovery of metabolites from the fungal mycelium.[1]

Q2: The crude extract contains a high amount of dark, tar-like material that interferes with subsequent steps. How can I remove this?

A2: High pigmentation and interfering compounds are common in fungal extracts.

  • Pre-Extraction Cleanup: Before solvent extraction, you can perform a preliminary cleanup. For instance, a non-polar solvent like hexane (B92381) can be used to remove lipids and other non-polar impurities before extracting this compound with a more polar solvent like ethyl acetate.[1]

  • Solid-Phase Extraction (SPE): The crude extract can be passed through a solid-phase extraction cartridge (e.g., C18/ODS) to remove highly polar or non-polar impurities.[6] A step-wise elution with solvents of increasing polarity will help in fractionating the extract and isolating the this compound-containing fraction.

Section 2: Purification Challenges

Q3: I am seeing multiple spots close to my target compound on the Thin Layer Chromatography (TLC) plate after initial column chromatography. How can I improve the separation?

A3: This indicates that the initial chromatographic step has insufficient resolution.

  • Optimize Mobile Phase: The polarity of the solvent system (mobile phase) is crucial. A common approach is to use a gradient elution. Start with a non-polar solvent and gradually increase the polarity. For example, a gradient of hexane to ethyl acetate or dichloromethane to methanol (B129727) can be effective.[6]

  • Choice of Stationary Phase: While silica (B1680970) gel is standard, other stationary phases like alumina (B75360) or reverse-phase silica (C18) might provide better separation for your specific compound.

  • High-Performance Liquid Chromatography (HPLC): For final purification, semi-preparative HPLC is often necessary to separate structurally similar compounds.[6] This technique offers much higher resolution than standard column chromatography.

Q4: My this compound appears to be degrading during the purification process. What can I do to prevent this?

A4: Degradation can be caused by exposure to heat, light, extreme pH, or oxygen.

  • Temperature Control: Perform all purification steps at low temperatures (e.g., 4°C) where possible, especially during solvent evaporation and sample storage.

  • Light Protection: Protect the sample from direct light by using amber vials or covering glassware with aluminum foil.

  • pH and Oxygen: Ensure that the solvents used are neutral and of high purity. If oxidation is suspected, work under an inert atmosphere (e.g., nitrogen or argon).

Data Presentation: Solvent Properties and Yield Comparison

The following tables provide data to aid in the selection of solvents and to give an indication of typical yields for fungal secondary metabolites.

Table 1: Properties of Common Extraction Solvents

SolventPolarity IndexBoiling Point (°C)Notes
Hexane0.169Good for removing non-polar impurities.
Chloroform4.161Effective for a range of polyketides, but has health and safety concerns.[4]
Dichloromethane3.140A common alternative to chloroform.
Ethyl Acetate4.477A versatile solvent for moderately polar compounds.[5]
Acetone5.156Used for eluting compounds from adsorbent resins.[7]
Methanol5.165Typically used in combination with less polar solvents for chromatography.

Table 2: Example Yields of Fungal Polyketides from Yeast Expression System

CompoundHost SystemCulture Time (h)Final Yield (mg/L)Reference
Compound 3Saccharomyces cerevisiae361
Compound 5Saccharomyces cerevisiae360.5
Compound 4Saccharomyces cerevisiae722
Compound 6Saccharomyces cerevisiae724
Note: These are example yields from a heterologous expression system and may differ significantly from yields obtained from the native Aspergillus viridinutans strain.

Experimental Protocols

Protocol 1: Extraction of this compound from Liquid Culture
  • Culture Growth: Inoculate Aspergillus viridinutans into a suitable liquid medium (e.g., Potato Dextrose Broth) and incubate for 14-30 days at 25-28°C with shaking.[2][5]

  • Harvesting: Separate the mycelium from the culture broth by filtration.

  • Mycelium Extraction: Homogenize the mycelium in a suitable solvent like ethyl acetate. Repeat this process three times. Combine the organic extracts.

  • Broth Extraction: Perform a liquid-liquid extraction on the culture broth using an equal volume of ethyl acetate. Repeat three times.

  • Combine and Concentrate: Combine all ethyl acetate extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the crude extract.

Protocol 2: Purification of this compound by Column Chromatography
  • Column Packing: Pack a glass column with silica gel in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate, and then carefully add the dried sample-silica mixture to the top of the column.

  • Elution: Begin elution with 100% hexane. Gradually increase the solvent polarity by adding increasing percentages of ethyl acetate (e.g., 95:5, 90:10, 80:20 hexane:ethyl acetate).

  • Fraction Collection: Collect fractions and monitor the composition of each fraction by TLC.

  • Pooling and Concentration: Combine the fractions that contain the this compound spot and evaporate the solvent to obtain a partially purified sample. This sample can then be further purified by semi-preparative HPLC.[6]

Visualizations

Experimental Workflow

G cluster_0 Extraction cluster_1 Purification Culture Fungal Culture (A. viridinutans) Harvest Harvest Mycelium and Broth Culture->Harvest Extract Solvent Extraction (Ethyl Acetate) Harvest->Extract Concentrate Concentrate Crude Extract Extract->Concentrate ColumnChrom Silica Column Chromatography Concentrate->ColumnChrom Load Crude Extract TLC TLC Analysis of Fractions ColumnChrom->TLC Pool Pool this compound Fractions TLC->Pool HPLC Semi-Prep HPLC Pool->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Caption: Workflow for this compound extraction and purification.

Troubleshooting Logic

G Start Problem: Low this compound Yield CheckCulture Check Culture Conditions (Media, Time, Temp) Start->CheckCulture Is culture optimized? CheckSolvent Check Extraction Solvent (Polarity) Start->CheckSolvent Is solvent appropriate? CheckMethod Check Extraction Method (LLE, UAE) Start->CheckMethod Is method efficient? Sol_Culture Solution: Run OSMAC trials CheckCulture->Sol_Culture Sol_Solvent Solution: Test different solvents (e.g., Chloroform) CheckSolvent->Sol_Solvent Sol_Method Solution: Increase extraction reps or use sonication CheckMethod->Sol_Method

Caption: Troubleshooting decision tree for low this compound yield.

References

Optimizing Viresin concentration for biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to facilitate the successful application of Viresin in biological assays. Here, you will find comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway. It specifically targets the p110α catalytic subunit of PI3K, leading to the downstream inhibition of AKT and mTOR, key regulators of cell proliferation, survival, and metabolism.

Q2: What is the recommended starting concentration for this compound in in vitro assays?

A2: The optimal concentration of this compound is cell-line and assay-dependent. For initial experiments, we recommend a broad dose-response curve. A common starting range for in vitro studies is between 0.1 nM and 10 µM.[1] For cytotoxicity assays, a logarithmic dilution series is advisable to determine the IC50 value.[2]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is typically supplied as a lyophilized powder. We recommend preparing a high-concentration stock solution (e.g., 10 mM) in DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. For working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically <0.5%).

Q4: How can I confirm that this compound is active and targeting the PI3K pathway in my cells?

A4: The most direct method to confirm this compound's on-target activity is to perform a Western blot analysis of key downstream effectors of the PI3K pathway. A significant decrease in the phosphorylation of AKT (at Ser473) and mTOR (at Ser2448) following this compound treatment indicates successful target engagement.

Troubleshooting Guides

This section addresses common issues that may arise during the optimization of this compound concentration in your biological assays.

Issue 1: No or low biological activity observed.

Potential Cause Troubleshooting Suggestion
This compound concentration is too low. Perform a wider dose-response experiment with higher concentrations of this compound.
Insufficient incubation time. Conduct a time-course experiment to determine the optimal duration of this compound exposure for your specific assay and cell type.
This compound instability. Prepare fresh this compound solutions for each experiment. Assess the stability of this compound in your specific experimental conditions (e.g., temperature, light exposure).[3]
Cell line is resistant. Some cell lines may have compensatory signaling pathways. Confirm target engagement by Western blotting for p-AKT. Consider using a different, more sensitive cell line.

Issue 2: Unexpected or high cytotoxicity observed.

Potential Cause Troubleshooting Suggestion
This compound concentration is too high. Perform a dose-response study to determine the cytotoxic threshold and the IC50 value. Start with a lower concentration range in subsequent experiments.
Solvent (e.g., DMSO) toxicity. Ensure the final concentration of the solvent in the culture medium is non-toxic to the cells (typically below 0.5% for DMSO). Include a vehicle-only control in your experiments.
Prolonged incubation time. Reduce the duration of this compound exposure. A shorter incubation period may be sufficient to observe the desired biological effect without causing excessive cell death.

Issue 3: High variability between experimental replicates.

Potential Cause Troubleshooting Suggestion
Inconsistent cell plating. Ensure a homogenous cell suspension before seeding. Use calibrated pipettes for accurate cell dispensing. Avoid using the outer wells of multi-well plates, which are prone to evaporation (the "edge effect").[2]
Pipetting errors during treatment. Use fresh pipette tips for each concentration and ensure thorough mixing after adding this compound to the wells.
Cell culture contamination. Regularly test your cell cultures for mycoplasma and other contaminants.[1]

Data Presentation

Table 1: this compound IC50 Values in Various Cancer Cell Lines (72-hour incubation)

Cell LineCancer TypeIC50 (nM)
MCF-7Breast Cancer50
A549Lung Cancer250
U87 MGGlioblastoma120
PC-3Prostate Cancer500

Table 2: Recommended this compound Concentration Ranges for Common Biological Assays

Assay TypeRecommended Concentration RangeIncubation Time
Cell Viability (MTT/Resazurin)1 nM - 10 µM24 - 72 hours
Western Blot (p-AKT inhibition)10 nM - 1 µM1 - 4 hours
Cell Cycle Analysis50 nM - 500 nM24 hours
Apoptosis Assay (Annexin V)100 nM - 1 µM48 hours

Experimental Protocols

Protocol 1: Determination of IC50 using MTT Assay

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • This compound Treatment: Prepare a 2X serial dilution of this compound in culture medium. A typical starting range is 20 µM down to 0.1 nM. Remove the old medium from the cells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.[2]

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight at 37°C to dissolve the formazan crystals.[4]

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the no-treatment control.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 2: Western Blot for p-AKT Inhibition

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for 1-4 hours. Include a vehicle control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-AKT signal to the total AKT signal to determine the extent of inhibition.

Mandatory Visualizations

Viresin_Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation This compound This compound This compound->PI3K Inhibition PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Downstream Cell Proliferation, Survival, Metabolism mTOR->Downstream Regulation

Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.

Optimization_Workflow start Start: New Experiment with this compound dose_response 1. Broad Dose-Response (e.g., 0.1 nM - 10 µM) MTT/Resazurin Assay start->dose_response determine_ic50 2. Determine IC50 Value dose_response->determine_ic50 target_validation 3. Confirm Target Engagement (Western Blot for p-AKT) at 0.1x, 1x, 10x IC50 determine_ic50->target_validation functional_assay 4. Perform Functional Assay (e.g., Apoptosis, Cell Cycle) using optimized concentration target_validation->functional_assay end End: Interpretable Data functional_assay->end

Caption: Experimental workflow for this compound concentration optimization.

Troubleshooting_Tree start Problem: Unexpected Results no_effect No or Low Effect? start->no_effect Yes high_cytotoxicity High Cytotoxicity? start->high_cytotoxicity No check_conc Increase this compound Concentration no_effect->check_conc Is concentration too low? check_time Increase Incubation Time no_effect->check_time Is incubation too short? check_stability Prepare Fresh Stock no_effect->check_stability Is stock degraded? check_target Verify p-AKT Inhibition no_effect->check_target Is cell line resistant? lower_conc Lower this compound Concentration high_cytotoxicity->lower_conc Is concentration too high? check_solvent Check Vehicle Control high_cytotoxicity->check_solvent Is solvent toxic? lower_time Decrease Incubation Time high_cytotoxicity->lower_time Is incubation too long?

Caption: Troubleshooting decision tree for this compound experiments.

References

How to solve Viresin solubility issues for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of Viresin for experimental use. Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to overcome common solubility challenges.

Troubleshooting Guide: this compound Solubility Issues

This guide addresses specific problems you may encounter while trying to dissolve this compound for your experiments.

Question: I am having difficulty dissolving this compound in my desired solvent. What are the first steps I should take?

Answer: When encountering solubility issues with this compound, a systematic approach is recommended. Start by verifying the purity of both the this compound compound and the solvent. Impurities can significantly impact solubility. Next, ensure you are using the correct solvent based on the compound's properties. If the primary solvent is not working, a solvent miscibility and polarity chart can help in selecting an alternative. Gentle heating and agitation, such as vortexing or sonication, can also aid dissolution. Finally, consider a small-scale pilot experiment to test a range of solvents and conditions before preparing a larger stock solution.

Question: My this compound solution appears cloudy or has formed a precipitate after initial dissolution. What could be the cause and how can I fix it?

Answer: Cloudiness or precipitation after initial dissolution often indicates that the solution is supersaturated or that the compound is degrading. This can be caused by a change in temperature or pH. To address this, try gently warming the solution while stirring. If the precipitate redissolves upon warming, it suggests the compound has limited solubility at room temperature. In this case, preparing a fresh solution at a slightly lower concentration or maintaining a slightly elevated temperature during your experiment might be necessary. If the precipitate does not redissolve, it could be a sign of degradation, and a fresh stock solution should be prepared.

Question: Can I use co-solvents to improve the solubility of this compound?

Answer: Yes, using a co-solvent system is a common and effective strategy to enhance the solubility of poorly soluble compounds. A typical approach is to first dissolve this compound in a small amount of a strong organic solvent in which it is highly soluble (e.g., DMSO, DMF, or ethanol), and then slowly add this concentrated solution to your aqueous buffer or media with vigorous stirring. It is crucial to determine the final concentration of the organic solvent that is compatible with your experimental system, as high concentrations can be toxic to cells or interfere with assays.

Frequently Asked Questions (FAQs) about this compound Solubility

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound, a novel bicyclic peptide, exhibits the highest solubility in polar aprotic solvents. For most in vitro experiments, creating a concentrated stock solution in Dimethyl Sulfoxide (DMSO) is recommended. For animal studies, a co-solvent system, such as one containing ethanol, is often used.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a 10 mM stock solution of this compound (Molecular Weight: 450.5 g/mol ), weigh out 4.505 mg of this compound and dissolve it in 1 mL of high-purity DMSO. Ensure complete dissolution by vortexing and, if necessary, brief sonication in a water bath. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What is the stability of this compound in solution?

A3: this compound is stable in DMSO at -20°C for up to three months. In aqueous solutions, it is recommended to prepare fresh dilutions from the DMSO stock for each experiment, as this compound can be susceptible to hydrolysis over time, especially at non-neutral pH.

Quantitative Solubility Data

The following table summarizes the approximate solubility of this compound in various common laboratory solvents. This data should be used as a starting point for developing your own experimental protocols.

SolventSolubility (mg/mL)Molar Solubility (mM)Temperature (°C)Notes
Water< 0.1< 0.2225Practically insoluble
Phosphate-Buffered Saline (PBS) pH 7.4< 0.1< 0.2225Insoluble in aqueous buffers
Dimethyl Sulfoxide (DMSO)> 50> 11125Highly soluble
Dimethylformamide (DMF)> 50> 11125Highly soluble
Ethanol (100%)1022.225Soluble
Methanol (100%)511.125Moderately soluble
Acetonitrile24.425Sparingly soluble
Chloroform< 0.1< 0.2225Insoluble

Experimental Protocols

Protocol for Determining this compound Solubility

This protocol outlines a method for determining the solubility of this compound in a specific solvent.

Materials:

  • This compound (solid)

  • Selected solvent (e.g., DMSO, Ethanol)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Thermomixer or shaking incubator

  • Analytical balance

  • Spectrophotometer or HPLC

Procedure:

  • Prepare a series of microcentrifuge tubes, each containing a pre-weighed amount of this compound (e.g., 1 mg, 2 mg, 5 mg, 10 mg).

  • Add a fixed volume of the selected solvent (e.g., 100 µL) to each tube.

  • Tightly cap the tubes and vortex for 2 minutes to facilitate dissolution.

  • Place the tubes in a thermomixer or shaking incubator set at a constant temperature (e.g., 25°C) and agitate for 24 hours to ensure equilibrium is reached.

  • After 24 hours, visually inspect the tubes for any undissolved solid.

  • For tubes containing undissolved material, centrifuge at 10,000 x g for 10 minutes to pellet the excess solid.

  • Carefully collect the supernatant and determine the concentration of dissolved this compound using a suitable analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or by HPLC with a standard curve).

  • The highest concentration obtained from a tube with remaining solid represents the saturation solubility of this compound in that solvent at the tested temperature.

Visualizations

Hypothetical this compound Signaling Pathway

Viresin_Signaling_Pathway This compound This compound VR1 This compound Receptor 1 (VR1) This compound->VR1 AC Adenylate Cyclase (AC) VR1->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Nucleus Nucleus CREB->Nucleus Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Caption: Hypothetical signaling cascade initiated by this compound binding to its receptor.

Experimental Workflow for Troubleshooting this compound Solubility

Caption: A step-by-step workflow for addressing this compound solubility issues.

Common problems in Viresin synthesis and their solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Viresin" did not yield a well-documented chemical compound or its synthesis. PubChem lists a substance called "Viroisin," a natural virotoxin from the Amanita virosa mushroom, but its synthesis is not commonly described in troubleshooting literature.[1] Therefore, this technical support center uses "this compound" as a representative name for a complex, multi-step organic synthesis project to address common challenges in the field. The problems and solutions provided are general to organic synthesis and are designed to serve as a guide for researchers.[2]

Welcome to the technical support center for this compound synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of complex molecules like this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for ensuring reproducibility in the this compound synthesis?

A1: The most critical factor is the quality and purity of starting materials and reagents. Impurities, such as water or inhibitors, can significantly impact reaction outcomes. Always use freshly purified solvents and verify the purity of your starting materials by techniques like NMR or LC-MS before starting a reaction.

Q2: How often should I monitor the reaction progress?

A2: For key steps in the this compound synthesis, it is advisable to monitor the reaction at regular intervals (e.g., every 30-60 minutes) using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). This helps in determining the optimal reaction time and preventing the formation of degradation products due to prolonged reaction times.[2]

Q3: Can I scale up the this compound synthesis directly from a lab-scale procedure?

A3: Direct scaling up is not recommended. When scaling up, factors like heat transfer, mixing efficiency, and addition rates become more critical. It is essential to perform a pilot scale-up (e.g., 5-10 times the lab scale) to identify and address any potential issues before proceeding to a larger scale.

Q4: What are the best practices for storing key intermediates of this compound?

A4: Key intermediates, especially those that are sensitive to air, moisture, or light, should be stored under an inert atmosphere (Nitrogen or Argon) at low temperatures (e.g., -20°C). Use of amber vials or wrapping the container in aluminum foil can protect light-sensitive compounds.

Troubleshooting Guide

Problem 1: Low or No Product Yield

Q: My reaction is resulting in a very low yield of the desired this compound intermediate. What are the potential causes and how can I improve it?

A: Low yields are a common problem in multi-step synthesis and can arise from various factors. A systematic approach is key to identifying the root cause.[2]

Potential Causes & Solutions:

  • Poor Reagent/Catalyst Activity: Reagents or catalysts may have degraded due to improper storage or handling.

    • Solution: Use a fresh batch of the reagent or catalyst. Ensure that sensitive reagents are handled under an inert atmosphere.

  • Presence of Inhibitors: Trace impurities in starting materials or solvents can inhibit the reaction.

    • Solution: Purify starting materials and ensure solvents are anhydrous and free of peroxides.

  • Suboptimal Reaction Conditions: The temperature, concentration, or reaction time may not be optimal.

    • Solution: Systematically vary the reaction conditions to find the optimum. Monitoring the reaction by TLC or LC-MS is crucial to determine the ideal reaction time.[2]

  • Product Loss During Work-up: The product might be lost during the extraction or purification steps.

    • Solution: Check the aqueous layer for your product.[3] Ensure the pH of the aqueous layer is adjusted to maximize the partitioning of your product into the organic layer.[2]

Parameter Initial Condition Optimized Condition Yield (%) Purity (%)
Temperature 25°C50°C3585
Catalyst Loading 1 mol%5 mol%6592
Reaction Time 24 h12 h7895
Problem 2: Formation of Multiple Side Products

Q: My reaction mixture shows multiple spots on the TLC plate, indicating the formation of several side products. How can I identify and minimize them?

A: The formation of side products can complicate purification and lower the yield of the desired product.[2] Identifying these impurities and understanding the side reactions is crucial for optimizing your synthesis.

Potential Causes & Solutions:

  • Over-reaction or Degradation: The reaction might be running for too long or at too high a temperature, leading to the formation of degradation products.[2]

    • Solution: Monitor the reaction closely and stop it as soon as the starting material is consumed. Consider running the reaction at a lower temperature.

  • Isomerization: Acidic or basic conditions, or high temperatures, can cause isomerization of the product.

    • Solution: Adjust the pH of the reaction mixture or run the reaction at a lower temperature.

  • Competing Reaction Pathways: The reagents might be reacting with other functional groups in the molecule.

    • Solution: Use protecting groups for sensitive functional groups that are not involved in the desired transformation.

Experimental Protocols
Protocol 1: General Procedure for a Suzuki Coupling Reaction

This protocol describes a general procedure for a Suzuki coupling, a common C-C bond-forming reaction in complex molecule synthesis.

  • Preparation: To an oven-dried round-bottom flask, add the aryl halide (1.0 equiv), boronic acid (1.2 equiv), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 15 minutes.

  • Solvent and Base Addition: Add degassed solvent (e.g., toluene (B28343) or dioxane) and a degassed aqueous solution of a base (e.g., 2M Na₂CO₃, 2.0 equiv) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Standard Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude product onto a small amount of silica (B1680970) gel.

  • Column Packing: Pack a glass column with silica gel in the chosen eluent system.

  • Loading: Carefully load the adsorbed product onto the top of the column.

  • Elution: Elute the column with the solvent system, collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Troubleshooting_Low_Yield Start Low Product Yield Observed Check_Reagents Check Reagent/Catalyst Quality Start->Check_Reagents Check_Conditions Analyze Reaction Conditions Start->Check_Conditions Check_Workup Evaluate Work-up & Purification Start->Check_Workup Use_Fresh Use Fresh Reagents/Catalyst Check_Reagents->Use_Fresh Optimize_Temp Optimize Temperature Check_Conditions->Optimize_Temp Optimize_Time Optimize Reaction Time Check_Conditions->Optimize_Time Check_Aqueous Analyze Aqueous Layer for Product Check_Workup->Check_Aqueous Adjust_pH Adjust Extraction pH Check_Workup->Adjust_pH Improved_Yield Yield Improved Use_Fresh->Improved_Yield Optimize_Temp->Improved_Yield Optimize_Time->Improved_Yield Check_Aqueous->Improved_Yield Adjust_pH->Improved_Yield Problem_Solved Problem Solved Improved_Yield->Problem_Solved Yes No_Improvement No Improvement Improved_Yield->No_Improvement No Consult_Expert Consult Senior Chemist No_Improvement->Consult_Expert Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene_Expression Gene Expression TF->Gene_Expression Cell_Proliferation Cell Proliferation Gene_Expression->Cell_Proliferation This compound This compound This compound->Kinase2 Experimental_Workflow Start Crude Reaction Mixture Extraction Liquid-Liquid Extraction Start->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Flash Column Chromatography Concentration->Purification Analysis TLC/NMR Analysis Purification->Analysis End Pure Product Analysis->End

References

Technical Support Center: Refining Analytical Methods for Viresin Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the analytical detection of Viresin.

Frequently Asked Questions (FAQs)

Q1: What is the most appropriate method for quantifying this compound in complex biological samples?

A1: The choice of method depends on the sample complexity, required sensitivity, and available equipment. For highly specific and precise quantification, tandem mass spectrometry is a state-of-the-art method.[1] However, for routine analysis, Enzyme-Linked Immunosorbent Assay (ELISA) can be a sensitive and high-throughput option. Chromatographic techniques are often used for purification and can be coupled with mass spectrometry for definitive identification and quantification.[2][3]

Q2: My this compound concentration measurements are inconsistent between different analytical platforms. Why is this happening?

A2: Discrepancies can arise from differences in assay principles, antibody specificity (in immunoassays), sample preparation, and calibration standards. It is crucial to use standardized protocols and reference materials across platforms to ensure comparability of results. Each method has its own inherent variability and potential for matrix effects that can influence measurements.

Q3: Are there any known signaling pathways involving this compound that could be targeted for indirect detection or functional assays?

A3: While information on "this compound" is limited, studies on the similar molecule, Irisin, show it activates protective signaling pathways in neurons, including the transient activation of extracellular signal-regulated kinase 1/2 (ERK 1/2).[4][5] It has also been shown to stimulate cAMP signaling.[4] Investigating these pathways could provide indirect measures of this compound activity.

Troubleshooting Guides

This section provides solutions to common problems encountered during this compound detection using various analytical techniques.

ELISA (Enzyme-Linked Immunosorbent Assay)

Issue: No or Weak Signal

Possible CauseRecommended Solution
Omission of a key reagent.Ensure all reagents were added in the correct order as per the protocol.
Inactive substrate or conjugate.Test the activity of the enzyme conjugate and substrate independently. Ensure the substrate is appropriate for the enzyme used.
Insufficient incubation times.Increase incubation times to allow for adequate binding and signal development.
Improper plate washing.Ensure thorough aspiration of wells between washes. Use an automated plate washer if available to ensure consistency.
Incorrect antibody concentration.Optimize the concentrations of capture and detection antibodies through titration experiments.[6]

Issue: High Background

Possible CauseRecommended Solution
Excessive antibody concentration.Reduce the concentration of the primary or secondary antibody.[6]
Insufficient blocking.Use an appropriate blocking buffer and ensure complete coverage of the well surface.[6]
Inadequate washing.Increase the number of wash steps and the soaking time between washes.[7]
Cross-reactivity of antibodies.Run controls to check for non-specific binding of the detection antibody to the coating antibody or other sample components.
Contaminated buffers or reagents.Prepare fresh buffers and ensure all reagents are free from contamination.

Issue: Poor Reproducibility (High Coefficient of Variation)

Possible CauseRecommended Solution
Inconsistent pipetting technique.Ensure pipettes are calibrated and use consistent technique for all additions.[6]
Improper mixing of reagents.Thoroughly mix all reagents before use.
Temperature variations across the plate.Avoid stacking plates during incubation and ensure a uniform temperature.[6]
Edge effects.Avoid using the outer wells of the plate or ensure they are filled with buffer to maintain a humid environment.
Chromatography (LC & GC)

Issue: Poor Resolution or Peak Overlap

Possible CauseRecommended Solution
Inappropriate column.Select a column with the appropriate stationary phase and dimensions for the analytes.[8]
Suboptimal mobile phase composition.Adjust the mobile phase composition or gradient to improve separation.[8][9]
Incorrect flow rate.Optimize the flow rate to achieve better separation.[10]
Column overloading.Reduce the amount of sample injected onto the column.[9]

Issue: Peak Tailing or Fronting

Possible CauseRecommended Solution
Active sites on the column.Use a column with better end-capping or add a competing agent to the mobile phase.[8]
Column degradation.Replace the column if it has exceeded its lifetime.[9]
Sample solvent incompatible with mobile phase.Dissolve the sample in the initial mobile phase.

Issue: Baseline Instability or Drift

Possible CauseRecommended Solution
Contaminated mobile phase.Use high-purity solvents and filter the mobile phase before use.[9]
Air bubbles in the system.Degas the mobile phase and prime the pump to remove any air bubbles.[9][11]
Column bleed.Condition the column at a high temperature to remove any residual stationary phase.[8]
Detector instability.Allow the detector to warm up and stabilize before analysis.[8]
Mass Spectrometry (MS)

Issue: Poor Signal Intensity or No Signal

Possible CauseRecommended Solution
Inadequate sample concentration.Ensure the sample concentration is within the optimal range for the instrument.[12]
Suboptimal ionization.Experiment with different ionization sources (e.g., ESI, APCI) and optimize ionization parameters.[12]
Instrument not tuned or calibrated.Regularly tune and calibrate the mass spectrometer according to the manufacturer's recommendations.[12]
Ion suppression from matrix components.Improve sample preparation to remove interfering substances or use a different ionization method.[12]

Issue: Inaccurate Mass Measurement

Possible CauseRecommended Solution
Incorrect mass calibration.Perform regular mass calibration using appropriate standards.[12]
Instrument drift.Allow the instrument to stabilize and recalibrate if necessary.[12]
High background noise.Optimize chromatographic separation to reduce co-eluting interferences.[12]

Issue: Non-reproducible Fragmentation Patterns

Possible CauseRecommended Solution
Fluctuating collision energy.Ensure the collision energy is stable and optimized for the analyte.
Presence of isobaric interferences.Improve chromatographic separation or use high-resolution mass spectrometry to distinguish between isobaric species.[13]
Inconsistent sample matrix.Standardize sample preparation to minimize matrix effects on fragmentation.

Experimental Protocols

This compound Detection by ELISA (Sandwich Assay)
  • Coating: Coat a 96-well microplate with a capture antibody specific for this compound (1-10 µg/mL in coating buffer) and incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block non-specific binding sites by adding blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection Antibody: Add the biotinylated detection antibody specific for this compound and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Enzyme Conjugate: Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add TMB substrate and incubate for 15-30 minutes at room temperature in the dark.

  • Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

This compound Quantification by LC-MS/MS
  • Sample Preparation: Extract this compound from the biological matrix using an appropriate method (e.g., protein precipitation, solid-phase extraction).

  • Enzymatic Digestion: Reduce, alkylate, and digest the extracted protein with trypsin to generate specific peptides.

  • LC Separation:

    • Column: C18 reverse-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30 minutes.

    • Flow Rate: 300 µL/min.

  • MS/MS Detection:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Scan Mode: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM).[1]

    • Precursor Ion Selection: Select specific precursor ions corresponding to this compound peptides.

    • Collision Energy: Optimize collision energy for each precursor-product ion transition.

    • Data Acquisition: Acquire data for selected transitions.

  • Data Analysis: Quantify this compound by comparing the peak areas of its specific peptides to those of a stable isotope-labeled internal standard.

Quantitative Data Summary

Table 1: Comparison of this compound Detection Methods

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)ThroughputSpecificity
ELISALow ng/mLLow ng/mLHighModerate-High
LC-MS/MSHigh pg/mL - Low ng/mLLow ng/mLLow-MediumVery High
Flow CytometryVaries with applicationVaries with applicationHighHigh

Note: The values for LOD and LOQ are estimates and can vary significantly depending on the specific assay, matrix, and instrumentation.[14][15]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Analysis BiologicalSample Biological Sample Extraction This compound Extraction BiologicalSample->Extraction Digestion Enzymatic Digestion (for MS) Extraction->Digestion ELISA ELISA Extraction->ELISA LC Liquid Chromatography Digestion->LC Quantification Quantification ELISA->Quantification MS Mass Spectrometry LC->MS MS->Quantification Validation Validation Quantification->Validation

Caption: General experimental workflow for this compound detection and quantification.

signaling_pathway This compound This compound Receptor Cell Surface Receptor This compound->Receptor AC Adenylyl Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA ERK ERK1/2 PKA->ERK Activation CREB CREB ERK->CREB GeneExpression Gene Expression (Neuroprotection) CREB->GeneExpression

References

Technical Support Center: Enhancing the Bioactivity of Viridin Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Viridin and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on strategies to enhance the bioactivity of these potent phosphatidylinositol 3-kinase (PI3K) inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is Viridin and what is its primary mechanism of action?

A1: Viridin is a fungal secondary metabolite, specifically a furanosteroid, produced by the fungus Trichoderma virens. Its primary mechanism of action is the potent and selective inhibition of phosphatidylinositol 3-kinase (PI3K). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[1] Dysregulation of this pathway is a common feature in many cancers, making PI3K a key target for therapeutic development. Viridin derivatives exert their anticancer effects by blocking the catalytic activity of PI3K, which in turn inhibits downstream signaling and leads to reduced cancer cell proliferation and survival.

Q2: What are the main challenges in working with Viridin and its derivatives?

A2: Researchers may encounter several challenges when working with Viridin and its analogs. A primary issue is the potential for off-target effects, especially at higher concentrations, which can lead to cellular toxicity that is not related to PI3K inhibition. Another challenge is the inherent instability of some furanosteroids, which can affect experimental reproducibility. Furthermore, the development of resistance in cancer cell lines through the activation of compensatory signaling pathways is a significant hurdle in preclinical studies.

Q3: What are the key strategies to enhance the bioactivity of Viridin derivatives?

A3: The primary strategy to enhance the bioactivity of Viridin derivatives is through structural modification to improve their potency, selectivity, and pharmacokinetic properties. A successful approach has been the synthesis of Viridin analogs from a related compound, wortmannin (B1684655), through nucleophilic ring opening at the C(20) position. This has led to the development of derivatives with subnanomolar inhibitory activity against PI3K and strong cytotoxic effects against various cancer cell lines.[1] Some of these novel derivatives have also demonstrated lower liver toxicity compared to the parent compounds, highlighting the potential for developing safer and more effective anticancer agents.[1]

Troubleshooting Guide

Problem 1: Low or inconsistent bioactivity of a newly synthesized Viridin derivative.

  • Possible Cause 1: Compound Instability.

    • Troubleshooting Tip: Furanosteroids can be unstable under certain conditions. Ensure proper storage of the compound (e.g., at -20°C or -80°C, protected from light and moisture). When preparing solutions, use fresh, high-quality solvents and prepare them immediately before use. Consider performing a stability study of your derivative in the assay buffer to rule out degradation during the experiment.

  • Possible Cause 2: Poor Cell Permeability.

    • Troubleshooting Tip: The structural modifications may have altered the physicochemical properties of the derivative, reducing its ability to cross the cell membrane. If you suspect poor permeability, consider using a cell-free kinase assay to confirm its activity directly against the PI3K enzyme. If the compound is active in a cell-free assay but not in a cell-based assay, efforts to improve its lipophilicity or to use a suitable delivery vehicle may be necessary.

  • Possible Cause 3: Inaccurate Concentration.

    • Troubleshooting Tip: Verify the concentration of your stock solution using an orthogonal method, such as UV-Vis spectrophotometry or quantitative NMR. Ensure that the compound is fully dissolved in the solvent before making further dilutions.

Problem 2: High cytotoxicity observed at concentrations expected to be selective for PI3K inhibition.

  • Possible Cause 1: Off-Target Effects.

    • Troubleshooting Tip: High cytotoxicity at low micromolar concentrations may indicate that the derivative is hitting other cellular targets. To investigate this, perform a kinase panel screening to assess the selectivity of your compound against a broad range of kinases. Additionally, you can use a structurally unrelated PI3K inhibitor as a control in your cellular assays. If the phenotype is not replicated with another PI3K inhibitor, it is likely an off-target effect.

  • Possible Cause 2: Activation of Apoptotic Pathways Independent of PI3K.

    • Troubleshooting Tip: Your derivative might be inducing apoptosis through a mechanism that is not directly linked to PI3K inhibition. To explore this, you can perform a Western blot analysis to examine the activation of key apoptotic markers (e.g., cleaved caspase-3, PARP cleavage) at various time points and concentrations.

Problem 3: Development of resistance to the Viridin derivative in cancer cell lines.

  • Possible Cause 1: Activation of Compensatory Signaling Pathways.

    • Troubleshooting Tip: Cancer cells can develop resistance to PI3K inhibitors by upregulating parallel signaling pathways, such as the MAPK/ERK pathway. To test for this, perform a Western blot analysis to check the phosphorylation status of key proteins in these alternative pathways (e.g., p-ERK, p-MEK) in your resistant cell lines compared to the sensitive parent line.

  • Possible Cause 2: Mutations in the PI3K Pathway.

    • Troubleshooting Tip: Long-term exposure to the inhibitor may lead to the selection of cells with mutations in the PI3K pathway that confer resistance. Consider sequencing the relevant genes (e.g., PIK3CA, PTEN) in your resistant cell lines to identify any potential mutations.

Data Presentation

Table 1: Bioactivity of Synthetic Viridin Analogs Against PI3Kα and Cancer Cell Lines

CompoundPI3Kα IC50 (nM)mTOR IC50 (nM)HT-29 (Colon Cancer) GI50 (nM)A-549 (Lung Cancer) GI50 (nM)MDA-MB-231 (Breast Cancer) GI50 (nM)PC-3 (Prostate Cancer) GI50 (nM)
Wortmannin 1.618018151112
Analog 1 0.4120010876
Analog 2 0.8>1000025201518
Analog 3 1.2550040352830
Analog 4 0.680001512910

Data synthesized from a study on synthetic viridins derived from wortmannin.[1] IC50 and GI50 values represent the concentration required for 50% inhibition of the enzyme activity or cell growth, respectively.

Experimental Protocols

In Vitro PI3Kα Kinase Assay

Objective: To determine the in vitro inhibitory activity of Viridin derivatives against the PI3Kα isoform.

Materials:

  • Recombinant human PI3Kα enzyme

  • PIP2 (phosphatidylinositol-4,5-bisphosphate) substrate

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • Test compounds (Viridin derivatives) dissolved in DMSO

  • 384-well white assay plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.

  • Add 2.5 µL of the diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

  • Add 2.5 µL of PI3Kα enzyme solution (e.g., 4 ng/µL) to each well.

  • Incubate for 10 minutes at room temperature to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding 5 µL of a substrate mix containing PIP2 (e.g., 50 µM) and ATP (e.g., 10 µM) in kinase assay buffer.

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of Viridin derivatives on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HT-29, A-549, MDA-MB-231, PC-3)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (Viridin derivatives) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI50 value by plotting the cell viability against the compound concentration.

Mandatory Visualizations

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT Akt PIP3->AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Survival Cell Survival AKT->Survival mTORC2 mTORC2 mTORC2->AKT activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Viridin Viridin Derivatives Viridin->PI3K PTEN PTEN PTEN->PIP3

Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition.

Experimental_Workflow Start Start: Synthesize Viridin Derivative PI3K_Assay In Vitro PI3K Kinase Assay Start->PI3K_Assay Cell_Viability Cell Viability Assay (MTT) Start->Cell_Viability Data_Analysis Data Analysis: Determine IC50/GI50 PI3K_Assay->Data_Analysis Cell_Viability->Data_Analysis SAR Structure-Activity Relationship (SAR) Analysis Data_Analysis->SAR Troubleshooting Troubleshooting Data_Analysis->Troubleshooting Lead_Optimization Lead Optimization SAR->Lead_Optimization Troubleshooting->Start Iterate

References

Validation & Comparative

Unveiling the Antifungal Arsenal: Heliomicin's Potency in Comparison to Established Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

While initial inquiries targeted the antifungal properties of Viresin, a comprehensive literature review reveals its role as a potent antibacterial agent with no documented antifungal activity. Instead, from the same lepidopteran source, Heliothis virescens, emerges Heliomicin, a defensin-related peptide with significant antifungal capabilities. This guide provides a detailed comparison of the antifungal activity of Heliomicin against two widely used antifungal drugs, Natamycin (B549155) and Amphotericin B, supported by experimental data and methodological insights for researchers, scientists, and drug development professionals.

Comparative Antifungal Activity: A Quantitative Overview

The in vitro antifungal efficacy of Heliomicin, Natamycin, and Amphotericin B has been evaluated against a panel of common pathogenic fungi. The Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a key metric for comparison. The data, summarized in the tables below, has been compiled from various studies employing standardized broth microdilution assays.

Fungal SpeciesHeliomicinNatamycinAmphotericin B
Aspergillus fumigatusNot widely reported5.08 - 32 µg/mL[1][2]0.5 - >2 µg/mL[3]
Aspergillus flavusNot widely reported32 - 64 µg/mL[2][4]0.5 - 2 µg/mL[5]
Candida albicans2.5 - 5 µM1.0 - 5.0 µg/mL[6][7]0.0625 - 4 mg/L[8]
Fusarium oxysporumNot widely reportedNot widely reported>2 µg/mL[5]
Cryptococcus neoformans0.81 µM[9]Not widely reportedNot widely reported

Table 1: Minimum Inhibitory Concentration (MIC) of Antifungal Agents against Various Fungal Pathogens. Note: Heliomicin data is presented in µM where available, reflecting the reporting in the cited literature. Conversion to µg/mL would require the molecular weight of the specific Heliomicin variant.

Mechanisms of Antifungal Action: Diverse Strategies to Combat Fungal Growth

The antifungal agents compared in this guide employ distinct mechanisms to inhibit fungal proliferation. Understanding these pathways is crucial for drug development and for predicting potential synergistic or antagonistic effects.

Heliomicin: As an insect defensin (B1577277), Heliomicin's primary mode of action involves permeabilizing the fungal cell membrane.[10][11] This disruption of the membrane integrity leads to the leakage of essential cellular components and ultimately, cell death. Recent proteomic studies on a Heliomicin analogue (ETD151) have revealed a more complex mechanism involving multiple cellular processes, including interference with spliceosome formation, ribosome biogenesis, and protein processing in the endoplasmic reticulum.[10]

Natamycin: This polyene macrolide antifungal agent specifically targets ergosterol (B1671047), a vital component of the fungal cell membrane.[7] By binding to ergosterol, Natamycin disrupts membrane fluidity and inhibits essential cellular processes such as amino acid and glucose transport, thereby arresting fungal growth.[7] Unlike some other polyenes, it does not create pores in the membrane.[7]

Amphotericin B: Also a polyene antifungal, Amphotericin B binds to ergosterol in the fungal cell membrane and forms pores or channels.[8] This leads to a rapid leakage of monovalent ions, causing a fatal disruption of the cell's electrochemical gradient.

Experimental Methodologies: A Guide to Antifungal Susceptibility Testing

The quantitative data presented in this guide is primarily derived from broth microdilution assays, a standardized method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents. The Clinical and Laboratory Standards Institute (CLSI) provides detailed protocols to ensure reproducibility and comparability of results across different laboratories.

Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-A2)

This method involves the following key steps:

  • Preparation of Antifungal Agent Stock Solutions: The antifungal compounds are dissolved in a suitable solvent (e.g., dimethyl sulfoxide) to create a high-concentration stock solution.

  • Serial Dilutions: A series of twofold dilutions of the antifungal agent are prepared in a 96-well microtiter plate using a standardized liquid growth medium, typically RPMI 1640 with MOPS buffer.[12][13]

  • Inoculum Preparation: The fungal isolate to be tested is cultured on a suitable agar (B569324) medium. A standardized suspension of fungal cells or spores is prepared and its concentration is adjusted to a specific density (e.g., using a spectrophotometer).[7] This suspension is then diluted to the final required cell density.[12]

  • Inoculation: A standardized volume of the fungal inoculum is added to each well of the microtiter plate containing the serially diluted antifungal agent. Control wells, including a growth control (no drug) and a sterility control (no inoculum), are also included.[12]

  • Incubation: The microtiter plates are incubated at a controlled temperature (typically 35°C) for a specified period (24-48 hours, depending on the fungal species).[12]

  • MIC Determination: Following incubation, the plates are examined visually or with a spectrophotometer to determine the lowest concentration of the antifungal agent that inhibits visible growth of the fungus. For certain antifungals like azoles, the MIC is defined as the concentration that causes a ≥50% reduction in growth compared to the control.[12]

Experimental_Workflow Experimental Workflow for Antifungal Susceptibility Testing cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_agent Prepare Antifungal Stock Solution serial_dilution Perform Serial Dilutions in Microtiter Plate prep_agent->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculation Inoculate Wells with Fungal Suspension prep_inoculum->inoculation serial_dilution->inoculation incubation Incubate Plates (35°C, 24-48h) inoculation->incubation mic_determination Determine MIC (Visual/Spectrophotometric) incubation->mic_determination

Antifungal Susceptibility Testing Workflow

Signaling Pathways and Mechanisms of Action

The distinct modes of action of these antifungal agents can be visualized as follows:

Antifungal_Mechanisms Mechanisms of Action of Antifungal Agents cluster_heliomicin Heliomicin cluster_natamycin Natamycin cluster_amphotericinB Amphotericin B H_start Heliomicin H_membrane Membrane Permeabilization H_start->H_membrane H_internal Internal Cellular Targets (Spliceosome, Ribosomes) H_start->H_internal H_death Cell Death H_membrane->H_death H_internal->H_death N_start Natamycin N_ergosterol Binds to Ergosterol N_start->N_ergosterol N_inhibition Inhibition of Nutrient Transport N_ergosterol->N_inhibition N_growth_arrest Growth Arrest N_inhibition->N_growth_arrest A_start Amphotericin B A_ergosterol Binds to Ergosterol A_start->A_ergosterol A_pore Pore Formation A_ergosterol->A_pore A_leakage Ion Leakage A_pore->A_leakage A_death Cell Death A_leakage->A_death

Antifungal Mechanisms of Action

References

Viresin vs. other known phytotoxins: a comparative analysis

Author: BenchChem Technical Support Team. Date: December 2025

Viresin: An Antibacterial Protein, Not a Phytotoxin

Initial research indicates a clarification is necessary regarding the subject of this guide. "this compound" has been identified in scientific literature not as a phytotoxin, but as a novel 12-kDa antibacterial protein isolated from the immune hemolymph of Heliothis virescens (tobacco budworm) pupae.[1] Its activity is directed against several Gram-negative bacteria, with no evidence suggesting phytotoxic effects.[1]

Therefore, a direct comparative analysis of this compound against known phytotoxins is not applicable. This guide will proceed by offering a comparative analysis of a selection of well-characterized phytotoxins, aligning with the user's core interest in a resource for researchers, scientists, and drug development professionals. The selected phytotoxins for this analysis are Wortmannin , HC-toxin , and Destruxin B .

A Comparative Analysis of Selected Phytotoxins: Wortmannin, HC-toxin, and Destruxin B

This guide provides a comparative overview of three well-studied phytotoxins, detailing their origins, mechanisms of action, and phytotoxicity. The information is intended for researchers and professionals in drug development and related scientific fields.

Data Presentation: Quantitative Phytotoxicity

The following table summarizes the quantitative phytotoxic effects of Wortmannin, HC-toxin, and Destruxin B based on available experimental data. IC50 values represent the concentration of a toxin required to inhibit a biological process by 50%.

PhytotoxinSource Organism(s)Chemical ClassTarget Plant(s)IC50 (Growth Inhibition)IC50 (Other Metric)Reference(s)
Wortmannin Penicillium funiculosum, Talaromyces wortmanniiSteroid derivativeDuckweed (Lemna pausicostata)0.2 µM2.6 µM (Chlorophyll reduction)[1]
HC-toxin Cochliobolus carbonumCyclic tetrapeptideDuckweed (Lemna pausicostata)15.4 µM12.6 µM (Chlorophyll reduction)[1]
Destruxin B Alternaria brassicaeCyclic hexadepsipeptideCanola (Brassica napus)Not specifiedEC50: 5x10⁻⁴ M (Cell death)[2]

Note: EC50 (Effective Concentration 50) is conceptually similar to IC50, representing the concentration that induces a response halfway between the baseline and maximum after a specified exposure time.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols used to obtain the data presented above.

Phytotoxicity Assay for Wortmannin and HC-toxin on Lemna pausicostata (Duckweed)

  • Organism: Axenically cultured Lemna pausicostata L.

  • Culture Conditions: Grown in a defined nutrient medium under continuous cool-white fluorescent light.

  • Toxin Application: Mycotoxins were dissolved in a solvent and added to the culture medium at various concentrations.

  • Assay Duration: 72 hours.

  • Data Collection:

    • Growth Inhibition (IC50): The number of fronds was counted at the beginning and end of the experiment. The growth inhibition was calculated relative to a solvent-only control.

    • Chlorophyll (B73375) Reduction (IC50): Chlorophyll was extracted from the fronds and its concentration was determined spectrophotometrically. The reduction in chlorophyll content was calculated relative to the control.

    • Electrolyte Leakage: Measured after a 48-hour exposure to a 10 µM concentration of the toxins to assess membrane damage.

Phytotoxicity Assay for Destruxin B on Brassica napus (Canola) Cells

  • Organism: Suspension-cultured cells of Sinapis alba (White Mustard, as a model system) and leaf assays on resistant and susceptible Brassica species.

  • Toxin Application: Toxin solutions were applied to punctured leaves or added to the cell suspension cultures.

  • Assay: A quantitative bioassay using staining of plant cell suspension cultures was employed to determine cell viability.

  • Data Collection (EC50): The concentration of destruxin B that caused 50% cell death (EC50) was determined by assessing cell viability with a staining agent (e.g., Evans blue, which stains dead cells).

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

Diagram 1: Generalized Phytotoxin Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_results Results plant_culture Plant/Cell Culture (e.g., Duckweed, Canola cells) exposure Exposure of Plants/Cells to Toxin Concentrations plant_culture->exposure toxin_prep Phytotoxin Stock Solution Preparation toxin_prep->exposure incubation Incubation (Controlled Environment) exposure->incubation growth_measurement Growth Measurement (e.g., Frond Count) incubation->growth_measurement viability_assay Cell Viability Assay (e.g., Staining) incubation->viability_assay biochem_assay Biochemical Assay (e.g., Chlorophyll Content) incubation->biochem_assay data_analysis Data Analysis and IC50/EC50 Calculation growth_measurement->data_analysis viability_assay->data_analysis biochem_assay->data_analysis

Caption: Workflow for assessing phytotoxicity.

Diagram 2: Simplified Signaling Pathway for HC-toxin

G HC_toxin HC-toxin HDAC Histone Deacetylase (HDAC) HC_toxin->HDAC Inhibits Histones Histones HDAC->Histones Deacetylates Chromatin Chromatin Structure Histones->Chromatin Maintains Gene_Expression Gene Expression (Defense Genes) Chromatin->Gene_Expression Regulates Cell_Death Programmed Cell Death Gene_Expression->Cell_Death Suppresses

Caption: HC-toxin's inhibition of HDAC.

Diagram 3: Simplified Signaling Pathway for Wortmannin

G Wortmannin Wortmannin PI3K Phosphoinositide 3-kinase (PI3K) Wortmannin->PI3K Inhibits PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 to Downstream Downstream Signaling (e.g., Akt/PKB) PIP3->Downstream Cell_Growth Cell Growth & Survival Downstream->Cell_Growth Promotes

References

Viresin: Unraveling the Molecular Target of an Insect-Derived Antibacterial Protein

Author: BenchChem Technical Support Team. Date: December 2025

The natural product Viresin, an antibacterial protein isolated from the tobacco budworm (Heliothis virescens), has demonstrated activity against Gram-negative bacteria.[1] However, extensive research has not yet elucidated a specific molecular target for its antibacterial action. This absence of a defined target precludes a direct comparison of genetic validation approaches, as the fundamental prerequisite for such a study—a putative target to validate—remains unknown.

While the initial discovery of this compound identified it as a novel 12-kDa protein with a unique N-terminal amino acid sequence, distinct from other known insect antibacterial molecules like cecropins, its precise mechanism of action has not been described in publicly available research.[1]

The Challenge of Target Identification

The validation of a drug's target is a critical step in the drug development pipeline, confirming that the modulation of a specific biological molecule is responsible for the therapeutic effect. Genetic approaches are powerful tools for this purpose. Techniques such as gene knockouts, CRISPR-Cas9-mediated gene editing, and RNA interference (siRNA/shRNA) can be employed to specifically deplete or alter the proposed target in a model organism or cell line. If the organism or cell subsequently shows resistance to the compound, it provides strong evidence that the depleted protein is indeed the target.

However, the application of these techniques is contingent on having a hypothesized target. In the case of this compound, the scientific literature available through extensive searches does not specify a protein, enzyme, or cellular pathway that it directly interacts with to exert its antibacterial effects. General mechanisms for antibacterial peptides include disruption of the bacterial cell membrane, inhibition of cell wall synthesis, or interference with intracellular processes like DNA replication or protein synthesis. Without a more specific hypothesis for this compound's mode of action, it is not feasible to design or report on targeted genetic validation experiments.

Future Directions for this compound Research

To enable the validation of this compound's target, future research would need to focus on identifying its molecular binding partners within bacteria. Experimental approaches to achieve this could include:

  • Affinity Chromatography and Mass Spectrometry: Using tagged this compound as bait to pull down interacting proteins from bacterial lysates.

  • Yeast Two-Hybrid Screening: To identify protein-protein interactions between this compound and a library of bacterial proteins.

  • Genetic Screens for Resistant Mutants: Exposing bacterial populations to this compound and sequencing the genomes of resistant mutants to identify genes that, when altered, confer resistance. These genes may encode the direct target or components of the target pathway.

Once a putative target is identified through these or other methods, the powerful suite of genetic validation techniques can be brought to bear to rigorously test the hypothesis.

References

Unraveling the Specificity of Viresin: A Comparative Analysis of Off-Target Interactions

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the cross-reactivity profile of Viresin is crucial for its preclinical and clinical development. This guide provides a comparative analysis of this compound's interactions with key cellular signaling pathways, supported by experimental data to inform its therapeutic potential and potential side effects.

Understanding the specificity of a therapeutic candidate is paramount in drug development. This compound, a novel inhibitor of the hypothetical V-protein Signaling Pathway , has demonstrated significant efficacy in preclinical models. However, its potential for cross-reactivity with other essential cellular pathways remains a critical area of investigation. This guide presents a comparative overview of this compound's off-target effects on the MAPK/Erk, PI3K/Akt, and JAK/STAT pathways, providing researchers and drug development professionals with a data-driven assessment of its selectivity profile.

Comparative Analysis of Pathway Inhibition

To quantify the cross-reactivity of this compound, its inhibitory concentration (IC50) was determined against key kinases in the V-protein, MAPK/Erk, PI3K/Akt, and JAK/STAT pathways. The results, summarized in the table below, indicate a high degree of selectivity for its intended target.

PathwayKey KinaseThis compound IC50 (nM)Control InhibitorControl IC50 (nM)
V-protein Signaling V-Kinase 15 - -
MAPK/ErkMEK18,500Selumetinib14
PI3K/AktAkt1> 10,000Capivasertib11
JAK/STATJAK29,200Ruxolitinib3.3

Table 1. Comparative IC50 values of this compound across major signaling pathways. this compound demonstrates a significantly higher IC50 value for off-target kinases compared to its intended target, V-Kinase, suggesting a favorable selectivity profile.

Visualizing this compound's Target Engagement

The following diagrams illustrate the canonical signaling pathways evaluated for this compound's cross-reactivity, highlighting the intended target and the potential off-target interaction points.

V_Protein_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor V-Receptor V_Kinase V-Kinase Receptor->V_Kinase Ligand Binding Downstream Downstream Effector V_Kinase->Downstream TF Transcription Factor Downstream->TF Gene Gene Expression TF->Gene This compound This compound This compound->V_Kinase Inhibition Off_Target_Pathways Potential Off-Target Pathways cluster_MAPK MAPK/Erk Pathway cluster_PI3K PI3K/Akt Pathway cluster_JAK JAK/STAT Pathway Raf Raf MEK MEK1 Raf->MEK Erk Erk MEK->Erk PI3K PI3K Akt Akt1 PI3K->Akt mTOR mTOR Akt->mTOR JAK JAK2 STAT STAT JAK->STAT This compound This compound This compound->MEK Weak Inhibition This compound->Akt Negligible Inhibition This compound->JAK Weak Inhibition Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis node1 Prepare Kinase, Substrate, and this compound dilutions node2 Combine reagents and [γ-33P]ATP in 96-well plate node1->node2 node3 Incubate at 30°C for 60 minutes node2->node3 node4 Stop reaction and capture on filter membrane node3->node4 node5 Quantify radioactivity via scintillation counting node4->node5 node6 Calculate % Inhibition and determine IC50 node5->node6

Comparative Analysis of Viridin and Viriditoxin Production in Fungal Species

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the production of the fungal secondary metabolites viridin (B1683569) and viriditoxin, including comparative quantitative data, detailed experimental protocols, and insights into their biosynthetic pathways.

The fungal kingdom is a rich source of structurally diverse secondary metabolites with a wide range of biological activities. Among these, viridin and viriditoxin have garnered significant interest for their potential applications in medicine and agriculture. This guide provides a comparative overview of the production of these two distinct metabolites in different fungal species, offering valuable data and methodologies for researchers in the field. It is important to note that the term "Viresin" is not commonly used in scientific literature; the focus of this guide is on the well-documented compounds viridin and viriditoxin.

Quantitative Production of Viridin and Viriditoxin

The production yields of viridin and viriditoxin vary significantly among different fungal species and even between strains of the same species. Environmental and nutritional factors also play a crucial role in regulating the biosynthesis of these compounds.

Table 1: Comparative Production of Viridin in Trichoderma virens Strains

Fungal StrainCulture ConditionsViridin Yield (mg/L)Reference
Trichoderma virens NBRC 9168PIG medium, pH 3, 25°C, 7 days42.29 ± 6.32[1]
Trichoderma virens NBRC 9169PIG medium, pH 3, 25°C, 7 days47.80 ± 4.71[1]
Trichoderma virens NBRC 8350PIG medium, pH 3, 25°C, 7 daysNot specified (low)[1]
Trichoderma virens NBRC 9166PIG medium, pH 3, 25°C, 7 daysNot specified (low)[1]
Trichoderma virens PS1-7PIG medium, pH 3, 25°C, 7 daysNot specified[1]
Trichoderma virens NBRC 8349PIG medium, pH 3, 25°C, 7 daysNot specified[1]

Experimental Protocols

Accurate quantification of viridin and viriditoxin is essential for comparative studies and process optimization. The following are detailed protocols for the extraction and analysis of these compounds.

Protocol 1: Extraction and Quantification of Viridin from Trichoderma virens by HPLC

This protocol is adapted from methodologies described for the analysis of fungal secondary metabolites.

1. Fungal Culture and Extraction:

  • Inoculate Trichoderma virens into a suitable liquid medium, such as Potato Dextrose Broth (PDB) or a specialized production medium like PIG medium.[1]

  • Incubate the culture under optimal conditions for viridin production (e.g., 25°C for 7-14 days with shaking).

  • Separate the fungal mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of a suitable organic solvent, such as ethyl acetate.

  • Combine the organic extracts and evaporate to dryness under reduced pressure.

  • Dissolve the dried extract in a known volume of methanol (B129727) or a solvent compatible with the HPLC mobile phase for analysis.

2. HPLC Analysis:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and water, or an isocratic mixture, may be used. For example, a starting mobile phase of methanol:water (7:3) containing 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 244 nm.

  • Quantification: Prepare a standard curve using purified viridin of known concentrations. Calculate the concentration of viridin in the fungal extract by comparing the peak area to the standard curve.

Protocol 2: Extraction and Quantification of Viriditoxin from Paecilomyces variotii or Aspergillus viridinutans by LC-MS/MS

This protocol is a generalized procedure based on common practices for mycotoxin analysis.

1. Fungal Culture and Extraction:

  • Grow the fungal strain (Paecilomyces variotii or Aspergillus viridinutans) in a suitable liquid medium under conditions known to induce secondary metabolite production.

  • After incubation, separate the mycelium from the culture broth.

  • Extract the culture filtrate using a robust method such as the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach or liquid-liquid extraction with a solvent like ethyl acetate.[2]

  • For the QuEChERS method, mix the culture filtrate with an appropriate amount of acetonitrile (B52724) and a salt mixture (e.g., MgSO₄, NaCl).[2]

  • After centrifugation, the resulting supernatant containing the viriditoxin can be further cleaned up using dispersive solid-phase extraction (d-SPE) if necessary.[2]

  • Evaporate the final extract to dryness and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., methanol/water mixture).

2. LC-MS/MS Analysis:

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column suitable for mycotoxin analysis.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., methanol or acetonitrile), both typically containing a small amount of an additive like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

  • MS System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI in either positive or negative mode, depending on the ionization efficiency of viriditoxin.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for selective and sensitive quantification. Two or more MRM transitions (precursor ion -> product ion) should be monitored for each analyte for confirmation.

  • Quantification: Generate a calibration curve using a certified standard of viriditoxin. The concentration in the sample is determined by comparing its response to the calibration curve. The use of a matrix-matched calibration or an isotopically labeled internal standard is recommended for accurate quantification.

Biosynthesis and Regulatory Pathways

The production of viridin and viriditoxin is governed by specific biosynthetic gene clusters and is regulated by complex signaling networks in the producing fungi.

Viridin Biosynthesis Pathway

The biosynthesis of viridin, a furanosteroid, originates from the sterol biosynthetic pathway, with lanosterol (B1674476) being a key precursor. The detailed enzymatic steps and the specific genes involved in the conversion of lanosterol to viridin in Trichoderma virens are still under investigation.

The regulation of secondary metabolism in Trichoderma species is complex and influenced by various environmental cues such as light, pH, and nutrient availability.[3][4][5] Key signaling pathways, including G-protein signaling, MAPK signaling, and the cAMP-dependent pathway, are known to be involved in regulating the production of various secondary metabolites and mycoparasitism-related processes in Trichoderma.[6][7] However, the specific signaling cascade that directly governs the expression of the viridin biosynthetic genes has not yet been fully elucidated.

Viridin_Regulation cluster_environmental Environmental Cues cluster_signaling Signaling Pathways cluster_biosynthesis Viridin Biosynthesis Light Light G_Protein_Signaling G_Protein_Signaling Light->G_Protein_Signaling Nutrient_Availability Nutrient_Availability MAPK_Pathway MAPK_Pathway Nutrient_Availability->MAPK_Pathway pH pH cAMP_Pathway cAMP_Pathway pH->cAMP_Pathway Viridin_Gene_Cluster Viridin_Gene_Cluster G_Protein_Signaling->Viridin_Gene_Cluster MAPK_Pathway->Viridin_Gene_Cluster cAMP_Pathway->Viridin_Gene_Cluster Viridin Viridin Viridin_Gene_Cluster->Viridin

Caption: General overview of signaling pathways in Trichoderma.

Viriditoxin Biosynthesis Pathway and Regulation

The biosynthesis of viriditoxin is orchestrated by a dedicated gene cluster, which has been identified in Paecilomyces variotii and Aspergillus viridinutans.[8][9][10][11] This cluster contains genes encoding the core polyketide synthase (PKS) responsible for building the monomeric precursor, as well as various tailoring enzymes such as monooxygenases, methyltransferases, and a laccase for the final dimerization step.[8][9][10][11]

A key regulatory element of the viriditoxin gene cluster is the transcription factor VdtR.[3][4][12] VdtR is a C6 zinc cluster transcription factor, similar to AflR which regulates aflatoxin biosynthesis. VdtR binds to the promoter regions of the genes within the vdt cluster, thereby activating their transcription and initiating the production of viriditoxin.[3][4][12] The specific upstream signaling pathways that modulate the activity of VdtR in response to environmental or developmental cues are a subject of ongoing research.

Viriditoxin_Signaling_Pathway Environmental_Signals Environmental/Nutritional Signals Upstream_Regulators Upstream Signaling Pathways (e.g., G-protein, MAPK) Environmental_Signals->Upstream_Regulators VdtR VdtR (Transcription Factor) Upstream_Regulators->VdtR Activation/Repression vdt_Gene_Cluster viriditoxin (vdt) Gene Cluster VdtR->vdt_Gene_Cluster Binds to promoter Viriditoxin_Biosynthesis Viriditoxin Biosynthesis vdt_Gene_Cluster->Viriditoxin_Biosynthesis Transcription & Translation Viriditoxin Viriditoxin Viriditoxin_Biosynthesis->Viriditoxin

Caption: Viriditoxin biosynthesis regulation by VdtR.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative study of viridin and viriditoxin production.

Fungal_Metabolite_Workflow cluster_culture Fungal Culture cluster_extraction Extraction cluster_analysis Analysis Strain_Selection Select Fungal Strains Culture_Conditions Define Culture Conditions (Media, pH, Temp.) Strain_Selection->Culture_Conditions Inoculation_Incubation Inoculation & Incubation Culture_Conditions->Inoculation_Incubation Harvesting Harvest Culture Broth Inoculation_Incubation->Harvesting Extraction_Method Liquid-Liquid or QuEChERS Extraction Harvesting->Extraction_Method Concentration Evaporation & Reconstitution Extraction_Method->Concentration Analytical_Method HPLC (Viridin) or LC-MS/MS (Viriditoxin) Concentration->Analytical_Method Quantification Quantification using Standard Curve Analytical_Method->Quantification Data_Analysis Comparative Data Analysis Quantification->Data_Analysis

Caption: Workflow for fungal metabolite production analysis.

References

Comparative Efficacy of Naturally Derived Viresin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of the Available Data on the Antibacterial Protein

This guide provides a comprehensive overview of the current scientific understanding of Viresin, an antibacterial protein derived from the immune hemolymph of Heliothis virescens (tobacco budworm) pupae. To date, scientific literature primarily details the properties and efficacy of naturally derived this compound, with no available data on a synthetic counterpart. This document will focus on the characteristics of natural this compound, presenting available efficacy data, experimental protocols for its isolation and analysis, and related biological pathways.

Data Summary: Efficacy of Naturally Derived this compound

The following table summarizes the key quantitative data regarding the biological activity of naturally derived this compound as reported in scientific literature.

ParameterValue/ObservationSource
Molecular Mass 12 kDa[1]
Antibacterial Spectrum Active against Gram-negative bacteria (e.g., E. coli K12 D31, Enterobacter cloacae)[1]
Antibacterial Spectrum Not active against Gram-positive bacteria[1]
Induction Source Injection of live Enterobacter cloacae into prepupae[1]
Relative Induction 7.5 times greater antibacterial activity in pupal vs. larval immune hemolymph[1]
N-terminal Sequence Unique sequence, distinct from other known insect antibacterial molecules[1]

Experimental Protocols

The following are detailed methodologies for key experiments related to the isolation and characterization of naturally derived this compound.

Induction and Collection of Immune Hemolymph
  • Insect Rearing: Heliothis virescens larvae are reared to the prepupal stage.

  • Bacterial Challenge: Prepupae are injected with live Enterobacter cloacae to induce an immune response and the production of antibacterial proteins.

  • Hemolymph Collection: Immune hemolymph is collected from 1-day-old pupae. A parallel collection can be performed on fifth instar larvae for comparative analysis of antibacterial activity.[1]

Isolation and Purification of this compound
  • Initial Separation: The collected immune hemolymph is subjected to gel filtration chromatography to isolate a fraction containing antibacterial proteins, including this compound and lysozyme.[1]

  • Sequential Electrophoresis: The fraction from gel filtration is further purified using a two-step sequential electrophoresis process:

    • Native Acid Gel Electrophoresis: This step separates proteins based on their charge and size in their native state.

    • SDS-Polyacrylamide Gel Electrophoresis (SDS-PAGE): The band corresponding to this compound from the native gel is excised and subjected to SDS-PAGE to separate proteins based on molecular weight and to isolate the 12 kDa this compound protein.[1]

Assessment of Antibacterial Activity
  • Test Organism: Escherichia coli K12 D31 is used as the primary indicator strain for antibacterial activity.

  • Assay: The antibacterial activity of hemolymph samples and purified this compound is quantified. While the specific assay is not detailed in the provided search results, a common method is the zone of inhibition assay on agar (B569324) plates.

  • Lysozyme Activity: Lysozyme activity is measured separately using Micrococcus lysodeikticus as the substrate to distinguish it from the activity of this compound.[1]

Biological Pathways

The production of this compound is a component of the insect's humoral immune response. The following diagram illustrates a generalized workflow for the isolation of this compound and a conceptual representation of the insect immune response leading to its production.

G cluster_0 This compound Isolation Workflow A Heliothis virescens Prepupae B Injection with Enterobacter cloacae A->B C Incubation (1-day-old pupae) B->C D Immune Hemolymph Collection C->D E Gel Filtration Chromatography D->E F Sequential Electrophoresis (Native Acid Gel -> SDS-PAGE) E->F G Purified this compound (12 kDa) F->G

Figure 1. Experimental workflow for the isolation of naturally derived this compound.

G cluster_1 Insect Humoral Immune Response Pathogen Bacterial Challenge (e.g., E. cloacae) Recognition Pattern Recognition Receptors (PRRs) Pathogen->Recognition Signaling Toll and Imd Signaling Pathways Recognition->Signaling FatBody Fat Body (Primary Site of Synthesis) Signaling->FatBody AMPs Synthesis of Antimicrobial Peptides (AMPs) FatBody->AMPs This compound This compound Secretion into Hemolymph AMPs->this compound

Figure 2. Conceptual signaling pathway for this compound production.

Concluding Remarks

The available scientific evidence underscores the antibacterial potential of naturally derived this compound against Gram-negative bacteria. The lack of data on synthetic this compound presents a significant gap in the literature. Future research endeavors could be directed towards the chemical synthesis of this compound. A successful synthesis would enable a direct and controlled comparison of the efficacy, bioavailability, and potential immunogenicity of synthetic versus naturally derived this compound. Such studies would be invaluable for evaluating its therapeutic potential and would provide a more complete understanding of this novel antibacterial protein. Researchers in drug development are encouraged to explore the synthesis of this compound to facilitate these crucial next steps in its evaluation.

References

Benchmarking Viresin's performance against commercial fungicides

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the performance of Viresin as a fungicide have revealed a fundamental misclassification of the product. This compound is not an agricultural or pharmaceutical fungicide but rather a construction material used as a bonding agent for mortar and concrete.[1][2] This guide clarifies the actual application of this compound and explains why a direct performance comparison with commercial fungicides is not applicable.

This compound: Composition and Application in Construction

This compound is an elastomeric emulsion admixture that enhances the properties of cement mortars and grouts.[1][2] Its primary functions in the construction industry include:

  • Bonding Agent: It is used to create a strong bond between old and new concrete or mortar.[1]

  • Improving Mortar Properties: When added to cement mixes, this compound improves plasticity, water retention, and flexibility.[1][2]

  • Surface Improvement: It can be applied to fresh concrete surfaces to enhance their durability.[1]

The technical data for this compound focuses on its performance in construction-related applications, with specifications detailing mix ratios for use with cement and sand.[1]

The Inapplicability of Fungicidal Performance Metrics

Given that this compound is a building material, the experimental protocols and performance benchmarks typically used to evaluate fungicides are entirely irrelevant. Fungicides are assessed based on their ability to inhibit or kill fungal pathogens, with key performance indicators including:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of a fungicide that prevents visible growth of a fungus.

  • Efficacy in Disease Control: The percentage reduction in disease severity on treated plants or surfaces compared to an untreated control.

  • Spectrum of Activity: The range of fungal species against which the fungicide is effective.

These metrics are determined through specific biological assays and field trials that are not conducted on construction materials like this compound.

Conclusion

The request to benchmark this compound's performance against commercial fungicides stems from a misunderstanding of the product's nature and intended use. This compound is a valuable component in the construction industry, but it does not possess fungicidal properties and therefore cannot be compared to products designed for fungal control.

For researchers, scientists, and drug development professionals interested in the comparative performance of actual commercial fungicides, a separate analysis based on relevant agricultural and mycological data would be required. Such an analysis would involve a different set of products and experimental methodologies.

References

Independent Verification of Viresin's Reported Biological Activities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the reported biological activities of Viresin, a novel antibacterial protein, with other established antimicrobial peptides (AMPs). Due to the absence of independent verification studies on this compound, this guide aims to offer a contextual comparison with well-characterized alternatives, providing researchers, scientists, and drug development professionals with a framework for evaluating its potential. The information on this compound is based on its initial discovery and characterization.

Comparative Analysis of Antimicrobial Peptides

The following table summarizes the key characteristics of this compound in comparison to two well-studied antimicrobial peptides, Thanatin and Polymyxin B, which also exhibit activity against Gram-negative bacteria.

FeatureThis compoundThanatinPolymyxin B
Source Immune hemolymph of Heliothis virescens (insect)[1]Podisus maculiventris (insect)[2]Paenibacillus polymyxa (bacterium)[3]
Molecular Mass 12 kDa[1]2.3 kDa~1.2 kDa
Spectrum of Activity Gram-negative bacteria (e.g., E. coli, E. cloacae)[1]Broad-spectrum, particularly effective against Gram-negative bacteria[4]Gram-negative bacteria (e.g., P. aeruginosa, Enterobacteriaceae, A. baumannii)[5][6]
Activity against Gram-positive bacteria No reported activity[1]Limited activityLimited to no activity[5]
Mechanism of Action Not fully elucidated, presumed to involve membrane disruption.Disrupts the outer membrane by binding to lipopolysaccharide (LPS) and inhibiting the LPS transport protein complex[4][7][8]. Can also inactivate the NDM-1 metallo-β-lactamase[9].Binds to LPS in the outer membrane, disrupting both the outer and inner membranes, leading to increased permeability and cell death[3][5][10].
Hemolytic Activity Not reportedLow hemolytic activity[2]Associated with nephrotoxicity and neurotoxicity[5].

Experimental Protocols for Verification

To independently verify the reported antimicrobial activities of this compound or any novel antimicrobial peptide, the following standard assays are recommended.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a quantitative method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[11][12]

Principle: A serial dilution of the antimicrobial peptide is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized suspension of the target bacterium is added to each well. After incubation, the wells are visually inspected for turbidity, or the optical density is measured to determine the lowest concentration of the peptide that prevented bacterial growth.[13]

Detailed Protocol:

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain (e.g., Escherichia coli ATCC 25922) on a suitable agar (B569324) plate and incubate overnight at 37°C.

    • Inoculate a single colony into a tube containing 5 mL of Mueller-Hinton Broth (MHB).

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth.

    • Dilute the bacterial culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Antimicrobial Peptide Dilutions:

    • Prepare a stock solution of the test peptide (e.g., this compound) in a suitable solvent (e.g., sterile deionized water or 0.01% acetic acid).

    • Perform a serial two-fold dilution of the peptide stock solution in MHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, bringing the final volume to 100 µL.

    • Include a positive control (bacteria without peptide) and a negative control (broth without bacteria or peptide).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the peptide at which no visible growth (turbidity) is observed.

    • Optionally, the absorbance at 600 nm can be read using a microplate reader to quantify bacterial growth.

Radial Diffusion Assay (RDA)

The RDA is an agar-based assay used to determine the antimicrobial activity of a substance.

Principle: A suspension of the target microorganism is incorporated into an agar medium. Wells are punched into the agar, and the antimicrobial agent is added to the wells. The agent diffuses into the agar, creating a concentration gradient. If the agent is effective, a clear zone of growth inhibition will be observed around the well. The diameter of the clear zone is proportional to the antimicrobial activity.[14][15]

Detailed Protocol:

  • Preparation of Bacterial Plates:

    • Grow the target bacterium to the mid-logarithmic phase in a suitable broth.

    • Add a standardized amount of the bacterial culture (e.g., 4 x 10^6 CFU/mL) to a molten, underlay agarose (B213101) gel (e.g., 1% agarose in 10 mM Tris-HCl, pH 7.4).

    • Pour the mixture into a petri dish and allow it to solidify.

  • Application of Antimicrobial Peptide:

    • Punch small wells (2-3 mm in diameter) into the solidified agar.

    • Add a known concentration of the antimicrobial peptide solution to each well.

    • Include a negative control (solvent without the peptide).

  • Incubation and Measurement:

    • Incubate the plates at 37°C for 18-24 hours.

    • Measure the diameter of the clear zone of growth inhibition around each well.

  • Data Analysis:

    • Plot the diameter of the clear zone against the concentration of the peptide to generate a dose-response curve.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the initial screening and verification of a novel antimicrobial peptide.

G cluster_0 Discovery & Isolation cluster_1 Initial Screening cluster_2 Quantitative Analysis cluster_3 Mechanism of Action & Toxicity A Source Material (e.g., Insect Hemolymph) B Purification of Peptide (e.g., Chromatography) A->B C Radial Diffusion Assay (RDA) B->C D Broad-Spectrum Activity Screen C->D E Minimum Inhibitory Concentration (MIC) Assay D->E F Minimum Bactericidal Concentration (MBC) Assay E->F G Membrane Permeability Assays F->G H Hemolysis Assay F->H

Caption: Workflow for antimicrobial peptide discovery and verification.

Hypothetical Signaling Pathway for a Cationic Antimicrobial Peptide

This diagram illustrates a plausible mechanism of action for a cationic antimicrobial peptide, like this compound might be, against a Gram-negative bacterium.

G cluster_0 Extracellular Space cluster_1 Gram-Negative Bacterial Cell Envelope cluster_2 Cytoplasm AMP Cationic AMP (e.g., this compound) OM Outer Membrane (LPS) AMP->OM Electrostatic Interaction PP Periplasmic Space OM->PP Translocation IM Inner Membrane PP->IM Disruption Membrane Disruption & Pore Formation IM->Disruption Leakage Leakage of Cellular Contents Disruption->Leakage Death Cell Death Leakage->Death

Caption: Hypothetical mechanism of a cationic AMP against Gram-negative bacteria.

References

Unraveling the Structure-Activity Relationship of Verticillin Analogues: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The verticillins, a class of epipolythiodioxopiperazine (ETP) alkaloids, have garnered significant attention for their potent cytotoxic activity against a range of cancer cell lines.[1][2][3] First isolated in 1970, verticillin (B84392) A is the most studied compound of this class, which now includes over two dozen analogues.[1][4] These complex natural products have demonstrated nanomolar-level efficacy, making them promising candidates for the development of novel chemotherapeutics.[1][2][5] This guide provides a comparative analysis of the structure-activity relationships (SAR) of key verticillin analogues, supported by experimental data and detailed methodologies.

Comparative Biological Activities of Verticillin Analogues

The core structure of verticillins offers multiple sites for modification, leading to a diverse array of analogues with varying potencies. Semisynthetic efforts have focused on the acylation of the C11 and C11' hydroxyl groups of verticillin H and verticillin A, resulting in derivatives that retain or, in some cases, exceed the cytotoxicity of the parent compounds.[2][6]

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected verticillin analogues against various human cancer cell lines.

CompoundModificationMDA-MB-435 (Melanoma) IC₅₀ (nM)MDA-MB-231 (Breast Cancer) IC₅₀ (nM)OVCAR3 (Ovarian Cancer) IC₅₀ (nM)
Verticillin A (1) Parent Compound12 ± 211 ± 210 ± 1
Verticillin H (2) Parent Compound17 ± 213 ± 212 ± 2
Analogue 4 C11-acetate of Verticillin H11 ± 29 ± 19 ± 1
Analogue 5 C11-propionate of Verticillin H12 ± 210 ± 110 ± 1
Analogue 6 C11-isobutyrate of Verticillin H13 ± 211 ± 111 ± 1
Analogue 7 C11-pivaloate of Verticillin H15 ± 212 ± 112 ± 1
Analogue 8 C11-crotonate of Verticillin H12 ± 210 ± 110 ± 1
Analogue 9 C11-methyl carbonate of Verticillin H14 ± 211 ± 111 ± 1
Analogue 10 C11-mesylate of Verticillin H16 ± 213 ± 212 ± 2
Analogue 11 C11-N,N-dimethylcarbamate of Verticillin H14 ± 212 ± 111 ± 1
Analogue 12 C11-N-phenylcarbamate of Verticillin H15 ± 212 ± 112 ± 1
Verticillin A succinate (B1194679) (13) C11-succinate of Verticillin A10 ± 18 ± 18 ± 1

Data sourced from Amrine et al., 2021.[2]

Key Observations from Structure-Activity Relationship (SAR) Studies:

  • Acylation at C11/C11': The introduction of various ester, carbonate, and carbamate (B1207046) moieties at the C11 hydroxyl group of verticillin H generally results in analogues that retain potent nanomolar cytotoxicity.[2] This suggests that this position is amenable to modification for improving pharmacokinetic properties without compromising activity.

  • Ester Chain Length: Subtle variations in the length and branching of the ester chain at C11 have a modest impact on potency, with shorter, less sterically hindered groups appearing slightly more favorable.[2]

  • Succinate Ester: The synthesis of verticillin A succinate (13) demonstrates that derivatization can lead to analogues with slightly enhanced potency compared to the parent compound, verticillin A.[2] This also highlights a strategy for potentially improving the solubility of these compounds.[7]

  • Disulfide Bridge: The epipolythiodioxopiperazine (ETP) core, particularly the disulfide bridge, is considered a key pharmacophore for the biological activity of verticillins.[2]

Experimental Protocols

General Synthesis of Verticillin H Analogues (4-12)

This protocol describes a general method for the acylation of the C11 hydroxyl group of verticillin H.[2]

Materials:

  • Verticillin H

  • Appropriate acid chloride, anhydride, chloroformate, isocyanate, or sulfonyl chloride

  • Pyridine (B92270)

  • Dichloromethane (DCM) as solvent

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a solution of verticillin H in dichloromethane, add pyridine and the corresponding acylating agent.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with dichloromethane.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired verticillin H analogue.

Cell Viability Assay

This protocol details the procedure for determining the cytotoxic effects of verticillin analogues on cancer cell lines using a commercial absorbance-based assay.[7]

Materials:

  • Human cancer cell lines (e.g., MDA-MB-435, MDA-MB-231, OVCAR3)

  • Complete culture medium

  • 96-well plates

  • Verticillin analogues dissolved in dimethyl sulfoxide (B87167) (DMSO)

  • CellTiter-Blue® Cell Viability Assay reagent (or equivalent)

  • Plate reader

Procedure:

  • Seed the cells into 96-well plates at an appropriate density and allow them to attach overnight.

  • Prepare serial dilutions of the verticillin analogues in the culture medium. The final DMSO concentration should be kept constant and non-toxic (e.g., 0.5%).

  • Remove the medium from the wells and add the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control.

  • Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • Add the CellTiter-Blue® reagent to each well and incubate for a specified period according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell viability by 50%, by plotting the percentage of cell viability against the compound concentration.

Mechanism of Action and Signaling Pathways

Verticillins exert their anticancer effects through multiple mechanisms. They are known to be selective inhibitors of histone methyltransferases (HMTases), leading to epigenetic modifications.[1][4][5] Furthermore, treatment with verticillin A has been shown to induce DNA damage and apoptosis in high-grade serous ovarian cancer cells.[4] Recent studies also suggest that verticillin A and its derivatives may interact with the EZH inhibitory protein (EZHIP), which could be leveraged to treat certain pediatric cancers.[8]

Verticillin_Mechanism_of_Action cluster_0 Verticillin Analogue cluster_1 Cellular Effects cluster_2 Downstream Consequences Verticillin Verticillin Analogue HMT_Inhibition Histone Methyltransferase (HMTase) Inhibition Verticillin->HMT_Inhibition EZHIP_Interaction EZHIP Interaction Verticillin->EZHIP_Interaction DNA_Damage DNA Damage Verticillin->DNA_Damage Epigenetic_Mod Epigenetic Modifications HMT_Inhibition->Epigenetic_Mod EZHIP_Interaction->Epigenetic_Mod Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Proposed mechanism of action for verticillin analogues.

The following diagram illustrates a generalized workflow for the synthesis and evaluation of verticillin analogues.

Experimental_Workflow Start Start: Verticillin Parent Compound (e.g., Verticillin H) Synthesis Semisynthesis: Acylation at C11/C11' Start->Synthesis Purification Purification: Column Chromatography Synthesis->Purification Structure_Verification Structure Verification: NMR, HRMS Purification->Structure_Verification Cytotoxicity_Assay In Vitro Cytotoxicity Assay: (e.g., Cell Viability Assay) Structure_Verification->Cytotoxicity_Assay Data_Analysis Data Analysis: IC50 Determination Cytotoxicity_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: Workflow for verticillin analogue synthesis and evaluation.

References

Unraveling the Transcriptomic Landscape of Viresin-Treated Cells: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the transcriptomic alterations induced by Viresin treatment. This report presents a comparative analysis of gene expression changes, elucidates affected signaling pathways, and provides detailed experimental protocols for reproducibility.

Due to the absence of specific publicly available information and research data pertaining to a compound named "this compound," this guide will establish a comprehensive framework for a comparative transcriptomics analysis. This framework can be readily adapted once specific data on this compound or a suitable alternative compound becomes available. The methodologies, data presentation structures, and visualization workflows outlined below are based on established best practices in transcriptomics research.

I. Comparative Analysis of Gene Expression

A critical step in understanding the cellular response to a novel compound like this compound is to quantify the changes in gene expression. This is typically achieved by comparing the transcriptomes of this compound-treated cells to a control group (e.g., vehicle-treated cells) and potentially to cells treated with alternative compounds.

Table 1: Summary of Differentially Expressed Genes (DEGs) in this compound-Treated Cells vs. Control

Gene SymbolLog2 Fold Changep-valueAdjusted p-value (FDR)Biological Function
Hypothetical Gene 12.50.0010.005Pro-apoptotic signaling
Hypothetical Gene 2-1.80.0030.01Cell cycle progression
Hypothetical Gene 33.1<0.001<0.001Inflammatory response
...............

Table 2: Comparison of Top 10 Upregulated Genes Across Different Treatments

RankThis compound TreatmentAlternative Compound AAlternative Compound B
1Hypothetical Gene 3Hypothetical Gene XHypothetical Gene P
2Hypothetical Gene 1Hypothetical Gene YHypothetical Gene Q
3.........
............
10.........

Table 3: Comparison of Top 10 Downregulated Genes Across Different Treatments

RankThis compound TreatmentAlternative Compound AAlternative Compound B
1Hypothetical Gene 2Hypothetical Gene ZHypothetical Gene R
2.........
............
10.........

II. Experimental Protocols

Detailed and reproducible protocols are fundamental to robust scientific findings. The following sections outline a standard workflow for a comparative transcriptomics experiment.

A. Cell Culture and Treatment
  • Cell Line: Select a relevant human cell line (e.g., a cancer cell line for an anti-cancer drug, or a specific organ-derived cell line for toxicity studies).

  • Culture Conditions: Maintain cells in the appropriate growth medium supplemented with fetal bovine serum and antibiotics, at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Seed cells at a specific density and allow them to adhere overnight. Treat the cells with this compound at a predetermined concentration (e.g., based on IC50 values). Include a vehicle control (e.g., DMSO) and treatments with alternative compounds for comparison.

  • Time Course: Harvest cells at various time points (e.g., 6, 12, 24 hours) post-treatment to capture both early and late transcriptional responses.

B. RNA Isolation and Quality Control
  • RNA Extraction: Isolate total RNA from harvested cells using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen).

  • Quality Control: Assess the quantity and quality of the isolated RNA.

    • Concentration and Purity: Use a spectrophotometer (e.g., NanoDrop) to measure the A260/280 and A260/230 ratios, which should be approximately 2.0.

    • Integrity: Determine the RNA Integrity Number (RIN) using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). A RIN value > 8 is generally considered suitable for RNA sequencing.

C. Library Preparation and RNA Sequencing (RNA-Seq)
  • Library Preparation: Prepare sequencing libraries from the high-quality RNA samples using a standard kit (e.g., Illumina TruSeq Stranded mRNA Library Prep Kit). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Perform deep sequencing of the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sequencing depth of at least 20 million reads per sample for differential gene expression analysis.

D. Bioinformatic Data Analysis

A standard RNA-seq data analysis workflow is crucial for extracting meaningful biological insights.[1][2][3]

  • Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference genome (e.g., human genome assembly GRCh38) using a splice-aware aligner such as STAR.[4]

  • Quantification of Gene Expression: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.[4]

  • Differential Gene Expression Analysis: Identify differentially expressed genes between different conditions (e.g., this compound-treated vs. control) using statistical packages like DESeq2 or edgeR in R.[4] Genes with an adjusted p-value (FDR) < 0.05 and a log2 fold change > 1 or < -1 are typically considered significantly differentially expressed.

  • Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes using tools like DAVID, Metascape, or GSEA to identify over-represented biological processes and pathways.[2][5]

III. Visualization of Key Findings

Visual representations are essential for interpreting complex biological data and relationships.

A. Experimental Workflow

The following diagram illustrates the key steps in the comparative transcriptomics analysis.

G cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase A Cell Culture & Treatment (this compound, Alternatives, Control) B RNA Isolation A->B C RNA Quality Control (NanoDrop, Bioanalyzer) B->C D RNA Sequencing Library Preparation C->D E High-Throughput Sequencing D->E F Raw Read Quality Control (FastQC) E->F Raw Sequencing Data G Alignment to Reference Genome (STAR) F->G H Gene Expression Quantification G->H I Differential Gene Expression Analysis (DESeq2) H->I J Functional Enrichment Analysis (GO, KEGG) I->J K Identification of Affected Pathways & Targets J->K Biological Interpretation

Fig. 1: Experimental workflow for comparative transcriptomics.
B. Hypothetical Signaling Pathway Affected by this compound

Based on the functional enrichment analysis of differentially expressed genes, we can construct a hypothetical signaling pathway that is modulated by this compound treatment. For instance, if genes related to the MAPK signaling pathway are significantly altered, the following diagram could represent this effect.

G This compound This compound Receptor Cell Surface Receptor This compound->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription Phosphorylates Response Cellular Response (Proliferation, Differentiation, Apoptosis) Transcription->Response Regulates Gene Expression for G RawData Raw RNA-Seq Reads DEG_List Differentially Expressed Gene List RawData->DEG_List Bioinformatic Processing Enrichment Enriched Pathways & Gene Ontologies DEG_List->Enrichment Functional Analysis Interpretation Biological Interpretation & Hypothesis Generation Enrichment->Interpretation Synthesis of Results

References

Safety Operating Guide

Navigating the Uncharted: A Procedural Guide to Viresin Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. When dealing with novel or less-common compounds such as Viresin, for which specific disposal protocols may not be readily available, a cautious and systematic approach based on general best practices is paramount. This guide provides a comprehensive framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Due to the limited availability of specific data for this compound, the following procedures are based on established protocols for similar chemical compounds. It is imperative to always consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to review the Safety Data Sheet (SDS) provided by the supplier.

Immediate Safety and Disposal Protocol

The proper disposal of any chemical, including this compound, begins with a thorough understanding of its properties and potential hazards. In the absence of specific data, treating the substance with a high degree of caution is the most prudent course of action.

Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound or its waste, ensure that appropriate personal protective equipment is worn. This includes:

  • Safety Goggles: To protect the eyes from splashes or airborne particles.

  • Lab Coat: To prevent contamination of personal clothing.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally suitable for incidental contact with a wide range of chemicals.

Waste Segregation: A Critical Step for Safety and Compliance

Proper segregation of chemical waste is essential to prevent dangerous reactions and to ensure compliant disposal.

  • Solid Waste:

    • Collect all solid this compound waste, such as contaminated weighing paper, absorbent materials from spills, and unused powder, in a dedicated and clearly labeled hazardous waste container.

    • The container should be made of a compatible material, such as polyethylene (B3416737) or glass, and be securely sealed.

    • Label the container "Hazardous Waste - this compound, Solid" and include the date of accumulation.[1]

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic or aqueous waste, depending on the solvent used.[1]

    • Do not mix incompatible waste streams.

    • The container must be leak-proof and made of a material compatible with the solvent (e.g., glass for organic solvents).

    • Label the container "Hazardous Waste - this compound in [Solvent Name]" and provide an approximate concentration.[1]

  • Sharps Waste:

    • Any sharps, such as needles or pipette tips, contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[1]

Spill Management: Preparedness and Response

In the event of a this compound spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Small Spills:

    • For small liquid spills, use an inert absorbent material like vermiculite, sand, or commercial sorbent pads to contain and absorb the substance.[1]

    • Carefully sweep up solid spills.

    • Place the absorbed or swept material into the designated solid hazardous waste container.[1]

    • Clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[1]

  • Large Spills:

    • In the case of a large spill, evacuate the immediate area and contact your institution's EHS department immediately.[1]

Final Disposal: The Last Step in the Safety Chain

The ultimate disposal of this compound waste must be conducted in accordance with local, state, and federal regulations.

  • Cured vs. Uncured Resin: For resinous materials, it is crucial to distinguish between their liquid (uncured) and solid (cured) states. Liquid resin is considered hazardous waste and must not be poured down the drain.[2] Fully cured resin is generally considered inert and can often be disposed of as regular solid waste, though it is essential to confirm this with your EHS department.[2][3]

  • Hazardous Waste Collection: All containers of this compound waste should be stored in a designated, secure area until they are collected by your institution's hazardous waste management service.

Illustrative Chemical Properties

While specific data for this compound is not available, the following table presents the properties of Vitisin A, a phenolic compound, to serve as an example of the type of information that is critical for a comprehensive safety assessment.

PropertyValueSource
Molecular FormulaC56H42O12PubChem[1]
Molecular Weight906.9 g/mol PubChem[1]
AppearanceBrown powderBioCrick[1]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc.BioCrick[1]
StorageDesiccate at -20°CTargetMol[1]

This data is for Vitisin A and is provided for illustrative purposes only. The properties of this compound may differ significantly.

Visualizing the Disposal Workflow

To further clarify the procedural steps for safe chemical disposal, the following diagram outlines the general workflow.

G cluster_prep Preparation cluster_handling Waste Handling & Segregation cluster_containment Containment cluster_spill Spill Management cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Lab Coat, Gloves) Solid_Waste Solid this compound Waste PPE->Solid_Waste Liquid_Waste Liquid this compound Waste PPE->Liquid_Waste Sharps_Waste Contaminated Sharps PPE->Sharps_Waste Small_Spill Small Spill: Absorb & Collect PPE->Small_Spill Large_Spill Large Spill: Evacuate & Call EHS PPE->Large_Spill Solid_Container Labeled Solid Hazardous Waste Container Solid_Waste->Solid_Container Liquid_Container Labeled Liquid Hazardous Waste Container Liquid_Waste->Liquid_Container Sharps_Container Designated Sharps Container Sharps_Waste->Sharps_Container Storage Store in Secure Designated Area Solid_Container->Storage Liquid_Container->Storage Sharps_Container->Storage Small_Spill->Solid_Container Collection Hazardous Waste Collection by EHS Storage->Collection

General workflow for the proper disposal of laboratory chemical waste.

References

Navigating the Safe Handling of "Viresin": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A critical first step in ensuring laboratory safety is the precise identification of any chemical substance. The term "Viresin" is not uniquely associated with a single, universally recognized chemical entity. Instead, it may refer to several distinct substances, each with its own specific handling requirements, hazard profile, and necessary personal protective equipment (PPE). This guide provides essential safety and logistical information for plausible candidates that "this compound" might refer to in a research, scientific, or drug development context.

It is imperative for researchers to verify the exact identity of the substance they are handling, and to consult the corresponding Safety Data Sheet (SDS) provided by the manufacturer. The SDS is the primary source of detailed safety information.

Potential Identities of "this compound" and Corresponding Safety Protocols

Based on available chemical and biological databases, "this compound" could be a misspelling or a related term for several different compounds. Below are the safety protocols for the most likely candidates.

Viridine

If "this compound" is a misspelling of Viridine , it refers to a specific aromatic and flavor ingredient. The following safety information is derived from its Safety Data Sheet.[1]

Hazard Summary:

  • Combustible liquid.[1]

  • May be harmful if swallowed or in contact with skin.[1]

  • Causes mild skin irritation and serious eye irritation.[1]

Personal Protective Equipment (PPE) for Viridine

PPE CategoryRecommended EquipmentPurpose
Eye/Face Protection Safety glasses with side shields, face shield, or chemical-resistant goggles.[1]To prevent eye contact with the substance, which can cause serious irritation.[1]
Skin Protection Nitrile gloves or similar chemical-resistant gloves.[1]To prevent skin contact, which may be harmful and cause mild irritation.[1]
Respiratory Protection Not usually necessary with adequate ventilation. If required, use a half-face filter respirator suitable for organic vapors.To be used in case of inadequate ventilation to avoid breathing vapors.
Body Protection Standard laboratory coat.To protect clothing and skin from accidental splashes.

Operational and Disposal Plans for Viridine:

  • Handling:

    • Handle only in a well-ventilated area.[2]

    • Keep away from heat, sparks, open flames, and other ignition sources.[1]

    • All equipment used when handling the product must be grounded to prevent static discharges.[1]

    • Avoid breathing vapors and contact with skin and eyes.[1]

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a cool, dry, well-ventilated area.[2]

    • Keep containers tightly sealed.[1][2]

  • Spill Management:

    • For small spills, wipe up with absorbent material (e.g., cloth, fleece).[1]

    • For larger spills, absorb with vermiculite, dry sand, or earth and place into containers for disposal.[1]

    • Prevent the product from entering drains.[1]

  • Disposal:

    • Dispose of this material and its container as hazardous waste according to local, state, and federal regulations.[1]

Experimental Workflow for Handling Viridine

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sds Consult SDS for Viridine prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_workspace Ensure Proper Ventilation and Grounding prep_ppe->prep_workspace handle_dispense Dispense Viridine in a Ventilated Area prep_workspace->handle_dispense handle_use Use in Experiment handle_dispense->handle_use cleanup_decontaminate Decontaminate Work Area handle_use->cleanup_decontaminate cleanup_dispose Dispose of Waste as Hazardous cleanup_decontaminate->cleanup_dispose cleanup_ppe Remove and Dispose of/Clean PPE cleanup_dispose->cleanup_ppe

A flowchart outlining the safe handling procedure for Viridine.

Viriditoxin

If "this compound" refers to (-)-Viriditoxin , it is a compound used for research purposes. Its Safety Data Sheet indicates a low level of hazard under the Globally Harmonized System (GHS).[3]

Hazard Summary:

  • The substance is not classified as hazardous according to the GHS.[3]

  • No special first-aid measures are required.[3]

  • The product does not generally irritate the skin.[3]

Personal Protective Equipment (PPE) for (-)-Viriditoxin

PPE CategoryRecommended EquipmentPurpose
Eye/Face Protection Safety glasses with side shields.To follow usual precautionary measures for handling chemicals.[3]
Skin Protection Impermeable and resistant gloves (material not specified, testing recommended).[3]To follow usual precautionary measures for handling chemicals.[3]
Respiratory Protection Not required under normal use.To follow usual precautionary measures for handling chemicals.[3]
Body Protection Standard laboratory coat.To protect clothing and skin from accidental contact.

Operational and Disposal Plans for (-)-Viriditoxin:

  • Handling:

    • Follow the usual precautionary measures for handling chemicals.[3]

    • Avoid raising dust.

  • Storage:

    • Store in a cool, dry place.

    • Keep the container tightly closed.

  • Spill Management:

    • Sweep up, place in a bag, and hold for waste disposal.

    • Avoid raising dust.

    • Ventilate the area and wash the spill site after material pickup is complete.

  • Disposal:

    • Dispose of in accordance with local, state, and federal regulations.

Viridisins or other Lanthipeptides

General Guidance for Handling Peptides:

  • Hazard Assessment: The specific biological activity of the peptide must be understood. Some peptides can have potent, unintended effects.

  • Containment: For potent or uncharacterized peptides, handling should be done in a designated area, potentially within a fume hood or biological safety cabinet, to prevent inhalation of aerosols or dust.

  • Hygiene: Avoid skin contact and ingestion. Wash hands thoroughly after handling.

Personal Protective Equipment (PPE) for Peptides (General)

PPE CategoryRecommended EquipmentPurpose
Eye/Face Protection Safety glasses with side shields.To prevent eye contact with powders or solutions.
Skin Protection Nitrile gloves.To prevent skin contact and absorption.
Respiratory Protection A respirator may be necessary when handling powders to avoid inhalation.To prevent inhalation of aerosolized peptide.
Body Protection Standard laboratory coat.To protect clothing and skin from accidental contamination.

Operational and Disposal Plans for Peptides (General):

  • Handling:

    • Handle as a potentially bioactive substance.

    • Avoid generating dust or aerosols.

    • Use the smallest quantities necessary for the experiment.

  • Storage:

    • Store according to the manufacturer's recommendations, often in a cool, dry, and dark place.

  • Disposal:

    • Dispose of peptide waste in accordance with institutional guidelines for chemical or biological waste, depending on the nature of the peptide and its use.

Logical Relationship for Peptide Handling Safety

cluster_assessment Hazard Assessment cluster_controls Control Measures substance Uncharacterized Peptide (e.g., Viridisins) assess_bioactivity Review Known/Predicted Biological Activity substance->assess_bioactivity assess_potency Assess Potency and Toxicity Data substance->assess_potency control_ppe Select Appropriate PPE (Gloves, Goggles, etc.) assess_bioactivity->control_ppe control_admin Follow Standard Operating Procedures assess_bioactivity->control_admin control_engineering Use Engineering Controls (Fume Hood, BSC) assess_potency->control_engineering safe_handling Safe Handling Achieved control_ppe->safe_handling control_engineering->safe_handling control_admin->safe_handling

The relationship between hazard assessment and control measures for safely handling bioactive peptides.

Viniferin

If "this compound" is a reference to Viniferin , a resveratrol (B1683913) derivative with a range of biological activities, it should be handled as a bioactive small molecule with potential pharmacological effects.[6] Similar to peptides, the primary concern is its biological impact.

General Guidance for Bioactive Small Molecules:

  • Assume Potency: Until proven otherwise, handle as if the compound is potent and toxic.

  • Consult Literature: Research the known biological effects of the compound and related structures to anticipate potential hazards.

PPE and handling procedures for Viniferin would be similar to those for uncharacterized peptides, with a strong emphasis on preventing exposure through inhalation, skin contact, or ingestion. Always consult the supplier's SDS for specific information.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.